Product packaging for Tert-butyl oxirane-2-carboxylate(Cat. No.:CAS No. 92223-80-8)

Tert-butyl oxirane-2-carboxylate

Cat. No.: B2960123
CAS No.: 92223-80-8
M. Wt: 144.17
InChI Key: DPZMUWXOAMOYDT-UHFFFAOYSA-N
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Description

Tert-butyl oxirane-2-carboxylate is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B2960123 Tert-butyl oxirane-2-carboxylate CAS No. 92223-80-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl oxirane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(2,3)10-6(8)5-4-9-5/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZMUWXOAMOYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92223-80-8
Record name tert-Butyl oxirane-2-carboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl Oxirane-2-carboxylate: Structure, Nomenclature, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl oxirane-2-carboxylate, a valuable chiral building block in organic synthesis, particularly in the development of novel therapeutics. This document details its chemical structure, nomenclature, physicochemical properties, synthesis, and key applications in medicinal chemistry.

Chemical Structure and Nomenclature

This compound is a heterocyclic compound featuring a three-membered oxirane (epoxide) ring directly attached to a carboxylic acid tert-butyl ester group. The presence of a chiral center at the C2 position of the oxirane ring makes it a valuable intermediate for asymmetric synthesis.

Chemical Structure:

IUPAC Name: this compound[1]

Synonyms:

  • tert-butyl glycidate

  • Oxirane-2-carboxylic acid, 1,1-dimethylethyl ester[1]

  • 2,3-Epoxypropanoic acid tert-butyl ester

CAS Number: 92223-80-8[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

PropertyValueReference
Molecular Formula C₇H₁₂O₃[2]
Molecular Weight 144.17 g/mol [2]
Appearance Colorless liquid
Boiling Point 156.5 ± 15.0 °C (Predicted)[3]
Density 1.096 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in most organic solvents.
Storage Store in a cool, dry place away from incompatible materials.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would exhibit characteristic signals for the protons of the oxirane ring and the tert-butyl group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.45Singlet9H-C(CH ₃)₃
~2.7-2.9Multiplet2HOxirane CH
~3.2-3.4Multiplet1HOxirane CH
¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~28-C(C H₃)₃
~45Oxirane C H₂
~52Oxirane C H
~82-C (CH₃)₃
~169C =O
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak (M⁺) at m/z 144. Key fragmentation patterns would include the loss of a tert-butyl group (-57) and the isobutene molecule (-56).[4]

m/zFragmentation
144[M]⁺
87[M - C₄H₉]⁺
88[M - C₄H₈]⁺
57[C₄H₉]⁺
Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl group of the ester and the C-O bonds of the oxirane ring.

Wavenumber (cm⁻¹)Assignment
~2980C-H stretch (aliphatic)
~1740C=O stretch (ester)
~1250, 850C-O stretch (epoxide)

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Darzens glycidic ester condensation .[5][6] This reaction involves the condensation of an aldehyde or ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester).

Experimental Protocol: Darzens Condensation

Materials:

  • Paraformaldehyde

  • tert-Butyl chloroacetate

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled in an ice bath, and a mixture of paraformaldehyde and tert-butyl chloroacetate is added dropwise with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the addition of water, and the product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.

Darzens_Condensation

Applications in Drug Development

This compound is a versatile chiral building block in the synthesis of a wide range of pharmaceutical compounds.[7] Its epoxide ring is susceptible to nucleophilic ring-opening reactions, allowing for the stereospecific introduction of various functional groups. This is particularly valuable in the synthesis of enantiomerically pure drugs, where the biological activity often resides in a single enantiomer.

Role as a Chiral Precursor in Antiviral Drug Synthesis

One notable application of this compound is in the synthesis of antiviral agents. For instance, it can serve as a key intermediate in the preparation of protease inhibitors used in the treatment of HIV. The epoxide can be opened by a nucleophilic amine to establish a chiral amino alcohol moiety, a common pharmacophore in this class of drugs.

Use in the Development of Anticancer Agents

Derivatives of oxirane-2-carboxylate have shown promise as cytotoxic agents against cancer cell lines.[8] The epoxide functionality can react with nucleophilic residues in biological macromolecules, such as enzymes and DNA, leading to cell death. Research has shown that certain 3-aryloxirane-2-carboxylate derivatives exhibit significant antiproliferative activity.[8] For example, some of these compounds have been investigated as inhibitors of cyclin-dependent kinase 1 (CDK1), a key enzyme in cell cycle progression.[8]

CDK1_Inhibition

Safety and Handling

This compound is classified as a hazardous substance. It is flammable and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

This in-depth guide provides a solid foundation for understanding the chemical nature and utility of this compound. Its unique structural features and reactivity make it an indispensable tool for chemists engaged in the synthesis of complex, biologically active molecules.

References

In-Depth Technical Guide: Tert-Butyl Oxirane-2-carboxylate (CAS No. 92223-80-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of tert-butyl oxirane-2-carboxylate, a valuable chiral building block in organic synthesis.

Chemical Identity and Properties

This compound, also known as tert-butyl glycidate, is an epoxide-containing ester. Its chemical structure features a reactive oxirane ring and a bulky tert-butyl ester group, which influences its reactivity and solubility.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. While some data are experimentally determined, others are computed and should be considered as estimates.

PropertyValueSource
Molecular Formula C₇H₁₂O₃--INVALID-LINK--
Molecular Weight 144.17 g/mol --INVALID-LINK--
CAS Number 92223-80-8--INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Physical Form Liquid--INVALID-LINK--
Boiling Point 156.5 ± 15.0 °C (Predicted)--INVALID-LINK--
Density 1.096 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--
Storage Temperature 2-8 °C, Sealed in dry conditions--INVALID-LINK--
InChI Key DPZMUWXOAMOYDT-UHFFFAOYSA-N--INVALID-LINK--
Spectral Data

Spectral data are crucial for the identification and characterization of this compound. While a comprehensive collection of spectra is best obtained from dedicated databases, typical spectral features would include:

  • ¹H NMR: Resonances corresponding to the tert-butyl protons (a singlet around 1.5 ppm), and the protons of the oxirane ring (multiplets in the 2.5-3.5 ppm region).

  • ¹³C NMR: Signals for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, and the two carbons of the epoxide ring.

  • IR Spectroscopy: Characteristic absorption bands for the C-O-C stretching of the epoxide and the C=O stretching of the ester group.

  • Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns.

Synthesis and Purification

The synthesis of this compound typically involves the epoxidation of tert-butyl acrylate. A general experimental protocol is outlined below, based on common organic synthesis methodologies.

Synthesis Workflow

Synthesis_Workflow tert-Butyl Acrylate tert-Butyl Acrylate Reaction Vessel Reaction Vessel tert-Butyl Acrylate->Reaction Vessel Oxidizing Agent (e.g., m-CPBA) Oxidizing Agent (e.g., m-CPBA) Oxidizing Agent (e.g., m-CPBA)->Reaction Vessel Epoxidation Reaction Epoxidation Reaction Reaction Vessel->Epoxidation Reaction Work-up Work-up Epoxidation Reaction->Work-up Purification (e.g., Column Chromatography) Purification (e.g., Column Chromatography) Work-up->Purification (e.g., Column Chromatography) This compound This compound Purification (e.g., Column Chromatography)->this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Epoxidation of tert-Butyl Acrylate

Materials:

  • tert-Butyl acrylate

  • meta-Chloroperoxybenzoic acid (m-CPBA) (or other suitable oxidizing agent)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl acrylate in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidizing Agent: To the cooled solution, add a solution of m-CPBA in dichloromethane dropwise over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by adding saturated aqueous sodium thiosulfate solution.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Uses in Research and Drug Development

This compound is a versatile intermediate in organic synthesis, particularly for the preparation of chiral molecules used in drug discovery and development. The epoxide ring is susceptible to nucleophilic ring-opening reactions, allowing for the introduction of various functional groups with stereocontrol.

Nucleophilic Ring-Opening Reactions

The epoxide ring of this compound can be opened by a wide range of nucleophiles, including amines, azides, thiols, and alcohols. This reaction is often regioselective and stereospecific, making it a powerful tool for asymmetric synthesis.

Ring_Opening This compound This compound Ring-Opening Reaction Ring-Opening Reaction This compound->Ring-Opening Reaction Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Ring-Opening Reaction β-Hydroxy-α-substituted Carboxylate β-Hydroxy-α-substituted Carboxylate Ring-Opening Reaction->β-Hydroxy-α-substituted Carboxylate

Caption: General scheme of nucleophilic ring-opening of this compound.

Applications in the Synthesis of Bioactive Molecules

While specific signaling pathway interactions for this compound itself are not documented, its utility lies in the synthesis of molecules that do interact with biological targets. It serves as a key building block for various classes of compounds, including:

  • β-amino acids: Important components of peptidomimetics and other bioactive molecules.

  • Hydroxy esters and lactones: Precursors to a variety of natural products and pharmaceuticals.

  • Chiral alcohols: Versatile intermediates in asymmetric synthesis.

For instance, derivatives of glycidic esters are known to be precursors in the synthesis of certain pharmaceutical agents.[1][2][3][4]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Identification
  • Signal Word: Danger.[5]

  • Hazard Statements:

    • H225: Highly flammable liquid and vapor.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

Recommended Personal Protective Equipment (PPE)
  • Safety goggles or face shield

  • Chemically resistant gloves

  • Laboratory coat

  • Use in a well-ventilated area or with respiratory protection if necessary.

Always consult the latest Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

References

A Tale of Two Enantiomers: An In-depth Technical Guide to (R)- and (S)-tert-butyl oxirane-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug development, the precise control of stereochemistry is not merely a technical challenge but a fundamental necessity. Chiral building blocks, molecules that exist in non-superimposable mirror-image forms known as enantiomers, are at the heart of this endeavor. Among these, (R)- and (S)-tert-butyl oxirane-2-carboxylate have emerged as versatile and highly valuable intermediates. Their strained three-membered epoxide ring, coupled with a bulky tert-butyl ester, provides a unique combination of reactivity and steric influence, making them ideal starting points for the asymmetric synthesis of complex molecular targets, including a range of therapeutic agents.

This technical guide provides a comprehensive comparison of the (R) and (S) enantiomers of tert-butyl oxirane-2-carboxylate, detailing their synthesis, physical properties, and applications in drug discovery. It is designed to serve as a resource for researchers and professionals engaged in the design and execution of stereoselective synthetic strategies.

Core Properties: A Comparative Overview

While both enantiomers share the same molecular formula (C₇H₁₂O₃) and molecular weight (144.17 g/mol ), their distinct spatial arrangements give rise to different interactions with other chiral molecules and polarized light. The most direct experimental manifestation of this difference is their specific optical rotation.

Table 1: Physical and Chemical Properties of (R)- and (S)-tert-butyl oxirane-2-carboxylate

Property(R)-tert-butyl oxirane-2-carboxylate(S)-tert-butyl oxirane-2-carboxylate
CAS Number 2165950-95-6200643-77-2
Molecular Formula C₇H₁₂O₃C₇H₁₂O₃
Molecular Weight 144.17 g/mol 144.17 g/mol
Boiling Point 156.5 ± 15.0 °C (Predicted)[1]156.5 ± 15.0 °C (Predicted)[1]
Density 1.096 ± 0.06 g/cm³ (Predicted)[1]1.096 ± 0.06 g/cm³ (Predicted)[1]
Specific Optical Rotation Data not available in searched literatureData not available in searched literature

Note: Experimentally determined specific optical rotation values, the key differentiating property, were not available in the public literature at the time of this guide's compilation. Researchers should consult commercial supplier documentation or perform experimental measurements for specific batches.

Synthesis and Chiral Resolution: Crafting the Desired Enantiomer

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from an achiral precursor or resolution of a racemic mixture.

Asymmetric Synthesis: The Sharpless Epoxidation

A powerful method for the enantioselective synthesis of 2,3-epoxyalcohols is the Sharpless Asymmetric Epoxidation.[2][3][4] This reaction utilizes a titanium tetra(isopropoxide) catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant to epoxidize an allylic alcohol with high stereoselectivity. To synthesize the target molecules, tert-butyl acrylate would first be reduced to the corresponding allylic alcohol, which can then undergo Sharpless epoxidation. The choice of (+)-DET or (-)-DET dictates whether the (R) or (S) epoxide is predominantly formed.

Diagram 1: Asymmetric Synthesis via Sharpless Epoxidation.
Chiral Resolution: The Jacobsen Hydrolytic Kinetic Resolution (HKR)

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent. The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a highly effective method for resolving terminal epoxides.[5][6][7] This reaction employs a chiral (salen)Co(III) complex as a catalyst to enantioselectively hydrolyze one of the epoxides in a racemic mixture to its corresponding diol, leaving the unreacted epoxide in high enantiomeric excess.

For the resolution of racemic this compound, the choice of the (R,R)- or (S,S)-Jacobsen catalyst determines which enantiomer is preferentially hydrolyzed. For instance, using the (R,R)-catalyst would selectively hydrolyze the (R)-enantiomer, allowing for the isolation of the unreacted (S)-tert-butyl oxirane-2-carboxylate.

Diagram 2: Hydrolytic Kinetic Resolution via Jacobsen Catalyst.

Experimental Protocols

General Protocol for Sharpless Asymmetric Epoxidation of an Allylic Alcohol

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)- or (-)-Diethyl tartrate (DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

  • Allylic alcohol precursor to this compound

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Molecular sieves (4Å), powdered and activated

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane under a nitrogen atmosphere and cooled to -20 °C.

  • To the cooled solvent, add Ti(OiPr)₄ (1.0 eq) followed by the dropwise addition of the chiral DET (1.2 eq). The mixture is stirred for 30 minutes at -20 °C.

  • The allylic alcohol (1.0 eq) is then added, and the mixture is stirred for another 30 minutes.

  • A solution of TBHP (1.5-2.0 eq) is added dropwise, maintaining the internal temperature below -15 °C.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water.

  • The mixture is warmed to room temperature and stirred for 1 hour. The resulting biphasic mixture is filtered through Celite to remove titanium salts.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

General Protocol for Jacobsen Hydrolytic Kinetic Resolution

Materials:

  • Racemic this compound

  • (R,R)- or (S,S)-(salen)Co(III)OAc complex (Jacobsen's catalyst)

  • Water, deionized

  • Tetrahydrofuran (THF) or other suitable solvent

Procedure:

  • To a stirred solution of the racemic this compound (1.0 eq) in a suitable solvent (e.g., THF), the chiral (salen)Co(III)OAc catalyst (0.01-0.05 eq) is added.

  • Water (0.5-0.6 eq) is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the remaining epoxide.

  • Once the desired conversion (typically around 50-55%) and enantiomeric excess are achieved, the solvent is removed under reduced pressure.

  • The resulting mixture of the unreacted epoxide and the diol can be separated by flash column chromatography on silica gel.

Applications in Drug Discovery: Building Blocks for Antivirals

For instance, a Boc-protected chiral epoxide is a key starting material in the synthesis of Darunavir , a potent HIV protease inhibitor.[8] The synthesis involves the nucleophilic ring-opening of the epoxide by an amine, a common and highly efficient reaction of this functional group. This reaction establishes a critical stereocenter in the drug's backbone.

Darunavir_Synthesis cluster_0 Key Chiral Building Block cluster_1 Drug Synthesis Chiral_Epoxide Boc-protected (S,S)-epoxide Intermediate Hydroxy-amine Intermediate Chiral_Epoxide->Intermediate Ring-opening with Isobutylamine Darunavir Darunavir Intermediate->Darunavir Further Synthetic Steps

Diagram 3: Role of a Chiral Epoxide in Darunavir Synthesis.

The principles demonstrated in the synthesis of Darunavir are directly applicable to (R)- and (S)-tert-butyl oxirane-2-carboxylate. The epoxide ring can be opened by a variety of nucleophiles (amines, thiols, azides, etc.) in a highly stereospecific manner, providing access to a wide range of chiral intermediates for drug discovery programs. The tert-butyl ester can then be hydrolyzed or converted to other functional groups as needed.

Analytical Methods for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of the chiral building blocks is paramount. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the primary analytical techniques for this purpose.

Table 2: General Approaches for Chiral Separation

TechniqueStationary PhaseMobile Phase (Typical)Detection
Chiral HPLC Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD)Hexane/Isopropanol, Hexane/EthanolUV
Chiral GC Cyclodextrin-basedHelium or HydrogenFID
General Protocol for Chiral HPLC Method Development
  • Column Selection: Start with a broad-spectrum polysaccharide-based chiral stationary phase (CSP), such as those derived from cellulose or amylose.

  • Mobile Phase Screening: Begin with a normal phase eluent system, typically a mixture of hexane and an alcohol (isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture.

  • Optimization: Adjust the ratio of hexane to alcohol to optimize the resolution and retention times. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape for acidic or basic analytes, respectively.

  • Detection: Use a UV detector at a wavelength where the analyte has sufficient absorbance.

Conclusion

(R)- and (S)-tert-butyl oxirane-2-carboxylate are valuable and versatile chiral building blocks with significant potential in asymmetric synthesis and drug discovery. Their preparation in high enantiomeric purity can be achieved through established methods such as Sharpless Asymmetric Epoxidation and Jacobsen Hydrolytic Kinetic Resolution. The strategic use of these enantiomers allows for the stereocontrolled introduction of key functionalities in the synthesis of complex molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like (R)- and (S)-tert-butyl oxirane-2-carboxylate in the synthetic chemist's toolbox will undoubtedly increase. Further research into their specific applications and the development of even more efficient synthetic and analytical methods will continue to be an active area of investigation.

References

Spectroscopic Profile of Tert-Butyl Oxirane-2-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key chemical entities is paramount. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for tert-butyl oxirane-2-carboxylate. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in a laboratory setting.

Introduction

This compound, a key building block in organic synthesis, possesses a unique molecular structure combining an epoxide ring and a tert-butyl ester. This combination of functional groups gives rise to a distinct spectroscopic fingerprint. This guide presents a compilation of its ¹H NMR, ¹³C NMR, IR, and MS data, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4 - 3.6m1HCH (oxirane ring)
~2.8 - 3.0m1HCH₂ (oxirane ring)
~2.6 - 2.8m1HCH₂ (oxirane ring)
1.48s9HC(CH₃)₃

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
~168 - 172C=O (ester)
~81 - 83C(CH₃)₃
~48 - 52CH (oxirane ring)
~45 - 48CH₂ (oxirane ring)
~28C(CH₃)₃

Note: The chemical shifts for NMR data are typical values and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2980 - 3000MediumC-H stretch (alkane)
~1730 - 1750StrongC=O stretch (ester)
~1250 - 1300StrongC-O stretch (ester)
~840 - 950Medium-StrongC-O stretch (epoxide ring)
Mass Spectrometry (MS)
m/zIon
145.0859[M+H]⁺
167.0679[M+Na]⁺
183.0418[M+K]⁺
162.1125[M+NH₄]⁺

Source: Predicted data from PubChem.[1]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • The solution is transferred to a clean, dry 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • ¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of scans are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Neat Liquid: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Solution: The compound is dissolved in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid sample cell.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • A background spectrum of the empty sample holder (or the solvent) is first recorded.

  • The sample is then placed in the beam path, and the sample spectrum is acquired.

  • The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • For electrospray ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source. ESI is a soft ionization technique that often results in the observation of the protonated molecule [M+H]⁺.

Mass Analysis:

  • Instrument: A mass spectrometer equipped with a suitable mass analyzer (e.g., quadrupole, time-of-flight).

  • The instrument is calibrated using a known standard.

  • The mass spectrum is acquired over a relevant mass-to-charge (m/z) range, ensuring the detection of the molecular ion and any significant fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

References

Physical and chemical properties of tert-butyl oxirane-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl oxirane-2-carboxylate, a valuable building block in organic synthesis and drug discovery. The information is presented to support researchers and scientists in its effective application.

Core Physical and Chemical Properties

This compound, with the CAS number 92223-80-8, is a chiral epoxide ester that serves as a versatile intermediate in the synthesis of a variety of complex organic molecules.[1][2] Its physical and chemical characteristics are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₂O₃[2]
Molecular Weight 144.17 g/mol [1][2]
Appearance Liquid
Boiling Point (Predicted) 156.5 ± 15.0 °C[1]
Density (Predicted) 1.096 ± 0.06 g/cm³[1]
Storage Temperature 2-8°C, Sealed in dry conditions

Synthesis and Purification

The synthesis of this compound is primarily achieved through two main synthetic routes: the Darzens condensation and the epoxidation of tert-butyl acrylate.

Synthesis via Darzens Condensation

The Darzens condensation involves the reaction of an α-haloester with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester (glycidic ester).[3][4] For the synthesis of this compound, this would typically involve the reaction of tert-butyl chloroacetate with formaldehyde.

Experimental Protocol: Darzens Condensation (General Procedure)

  • To a solution of an aldehyde (1.0 equivalent) and an α-halo ester (1.5 equivalents) in an anhydrous solvent such as acetonitrile, a strong, non-nucleophilic base like P₁-t-Bu is added at a controlled temperature (e.g., 25 °C).[5]

  • The reaction mixture is stirred for a specified time, and the progress is monitored by techniques like thin-layer chromatography (TLC).[6]

  • Upon completion, the reaction mixture is concentrated under reduced pressure.[5]

  • The crude product is then purified by flash chromatography on silica gel.[5][6]

Logical Relationship of Darzens Condensation

Darzens_Condensation tert-butyl chloroacetate tert-butyl chloroacetate Intermediate_Adduct Halohydrin Intermediate tert-butyl chloroacetate->Intermediate_Adduct Nucleophilic attack Formaldehyde Formaldehyde Formaldehyde->Intermediate_Adduct Base Base Base->tert-butyl chloroacetate Deprotonation Product This compound Intermediate_Adduct->Product Intramolecular SN2

Caption: Darzens condensation for this compound synthesis.

Synthesis via Epoxidation of tert-Butyl Acrylate

The epoxidation of tert-butyl acrylate using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is another common method for synthesizing this compound.[7][8][9][10] This reaction proceeds via a concerted mechanism, leading to the formation of the epoxide ring.[10]

Experimental Protocol: Epoxidation with m-CPBA (General Procedure)

While a specific, detailed protocol for the epoxidation of tert-butyl acrylate is not available, a general procedure for m-CPBA epoxidation is as follows:

  • The alkene (e.g., tert-butyl acrylate) is dissolved in a suitable inert solvent, such as dichloromethane.

  • m-CPBA (typically 1.1 to 1.5 equivalents) is added portion-wise to the solution, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.

  • The reaction is stirred until completion, as indicated by TLC.

  • The reaction mixture is then washed with a solution of sodium bisulfite to quench excess peroxy acid, followed by a wash with a saturated sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.[11]

Experimental Workflow for Epoxidation and Purification

Epoxidation_Workflow cluster_reaction Epoxidation Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve tert-butyl acrylate in CH2Cl2 Add_mCPBA Add m-CPBA portion-wise at 0 C Start->Add_mCPBA Stir Stir until completion (TLC) Add_mCPBA->Stir Wash_NaHSO3 Wash with NaHSO3 solution Stir->Wash_NaHSO3 Wash_NaHCO3 Wash with NaHCO3 solution Wash_NaHSO3->Wash_NaHCO3 Dry Dry with Na2SO4 Wash_NaHCO3->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Column_Chromatography Column Chromatography Filter_Concentrate->Column_Chromatography Final_Product Pure this compound Column_Chromatography->Final_Product

Caption: Workflow for synthesis and purification via epoxidation.

Purification

Purification of this compound is typically achieved by column chromatography on silica gel. A common eluent system for similar compounds is a mixture of hexanes and ethyl acetate.[6]

Experimental Protocol: Column Chromatography (General Procedure)

  • A slurry of silica gel in the chosen eluent is packed into a chromatography column.[12]

  • The crude product, dissolved in a minimal amount of the eluent, is carefully loaded onto the top of the silica gel bed.[12]

  • The eluent is passed through the column under positive pressure.[12]

  • Fractions are collected and analyzed by TLC to identify those containing the pure product.[6]

  • The fractions containing the pure product are combined, and the solvent is removed by rotary evaporation.[6]

Chemical Reactivity and Applications

The primary reactivity of this compound is centered around the strained three-membered epoxide ring, which is susceptible to nucleophilic ring-opening reactions . This reactivity makes it a valuable precursor for the synthesis of β-substituted α-hydroxy esters.

The ring-opening can be catalyzed by either acid or base. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide. In contrast, under acidic conditions, the nucleophile attacks the more substituted carbon atom after protonation of the epoxide oxygen.

Common nucleophiles used in ring-opening reactions include amines, alcohols, and water (hydrolysis). The reaction with amines is a particularly useful method for the synthesis of β-amino alcohols, which are important structural motifs in many biologically active compounds.[13]

Signaling Pathway of Nucleophilic Ring-Opening

Ring_Opening Epoxide This compound Product β-Substituted α-Hydroxy Ester Epoxide->Product Nucleophile Nucleophile Nucleophile->Epoxide Nucleophilic Attack

Caption: General pathway for nucleophilic ring-opening of the epoxide.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the oxirane ring and the tert-butyl group. The chemical shifts of the oxirane protons are typically found in the range of 2.5-3.5 ppm. The nine protons of the tert-butyl group will appear as a sharp singlet, usually around 1.5 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the oxirane ring (typically in the range of 40-60 ppm), the ester carbonyl carbon (around 170 ppm), the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

Experimental Protocol: NMR Sample Preparation (General)

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a suitable NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR).[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • C=O stretch (ester): A strong absorption band around 1730-1750 cm⁻¹.

  • C-O-C stretch (epoxide): Bands in the region of 1250 cm⁻¹ and 800-950 cm⁻¹.

  • C-H stretch (alkane): Absorptions around 2850-3000 cm⁻¹.

Experimental Protocol: FTIR Sample Preparation (for a liquid sample)

  • Neat Liquid: A drop of the liquid sample can be placed between two salt plates (e.g., KBr or NaCl) to form a thin film.[15]

  • Attenuated Total Reflectance (ATR): A drop of the liquid can be placed directly on the ATR crystal.[16][17]

  • The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z 144. Common fragmentation patterns may include the loss of the tert-butyl group or cleavage of the ester linkage.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) (General)

  • A dilute solution of the sample is prepared in a volatile organic solvent.

  • The solution is injected into the gas chromatograph, where the compound is vaporized and separated on a capillary column (e.g., a DB-5 type column).[18]

  • The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron impact) and the mass-to-charge ratio of the resulting ions is measured.[18]

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of the physical and chemical properties of this compound. For specific applications, further investigation and optimization of the described protocols may be necessary.

References

Stability and Storage of Tert-Butyl Oxirane-2-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl oxirane-2-carboxylate. Drawing from available chemical data and established pharmaceutical stability testing guidelines, this document aims to equip researchers and drug development professionals with the necessary information for the proper handling, storage, and evaluation of this compound.

Chemical Profile and General Stability

This compound is a bifunctional molecule containing a reactive epoxide ring and a tert-butyl ester group. This structure dictates its stability profile, making it susceptible to degradation under certain environmental conditions. The primary degradation pathways are anticipated to be the hydrolysis of the tert-butyl ester and the ring-opening of the epoxide.

Key Stability Considerations:

  • pH: The tert-butyl ester is known to be labile under acidic conditions, readily undergoing hydrolysis to form tert-butanol and oxirane-2-carboxylic acid. The epoxide ring is susceptible to opening under both acidic and basic conditions. Under acidic conditions, the ring is protonated, followed by nucleophilic attack, whereas under basic conditions, direct nucleophilic attack on the less sterically hindered carbon of the epoxide occurs.

  • Temperature: Elevated temperatures are expected to accelerate the degradation of the compound. The recommended storage temperature is 2-8°C.

  • Moisture: The presence of water can facilitate hydrolytic degradation of both the ester and the epoxide. Therefore, it is crucial to store the compound in a dry environment.

Recommended Storage Conditions

Based on information from various chemical suppliers, the following storage conditions are recommended to ensure the long-term stability of this compound.

ParameterRecommended ConditionRationale
Temperature 2-8°C[1][2]To minimize thermal degradation.
Atmosphere Sealed under a dry, inert atmosphere (e.g., nitrogen or argon)To prevent hydrolysis from atmospheric moisture and potential oxidation.
Light Protected from light (e.g., stored in an amber vial or in the dark)To prevent potential photodegradation.
Container Tightly sealed, appropriate chemical-resistant containerTo prevent contamination and exposure to the environment.

Potential Degradation Pathways

The chemical structure of this compound suggests two primary degradation pathways. The following diagram illustrates these potential routes.

G A This compound B Acidic Conditions (H+) A->B Exposure to C Basic Conditions (OH-) A->C Exposure to D Ester Hydrolysis B->D E Epoxide Ring Opening (Acid-Catalyzed) B->E F Epoxide Ring Opening (Base-Catalyzed) C->F G Oxirane-2-carboxylic acid + tert-Butanol D->G H Diol Product (from attack at C2) E->H I Diol Product (from attack at C3) F->I

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

While specific stability studies on this compound are not extensively published, a robust stability testing program can be designed based on established guidelines from the World Health Organization (WHO) and the European Medicines Agency (EMA) for active pharmaceutical ingredients (APIs).[1][3][4][5]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.[6][7][8][9]

ConditionSuggested Protocol
Acid Hydrolysis Dissolve the compound in a suitable solvent and treat with 0.1 M HCl at room temperature and 60°C. Monitor the reaction over time.
Base Hydrolysis Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at room temperature and 60°C. Monitor the reaction over time.
Oxidative Degradation Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
Thermal Degradation Expose the solid compound to dry heat at a temperature above the recommended storage temperature (e.g., 40°C, 60°C).
Photostability Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[2][10]
Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under recommended storage conditions.

Study TypeStorage ConditionsMinimum Duration
Long-Term 5°C ± 3°C12 months
Intermediate 25°C ± 2°C / 60% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Analytical Methodology

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), should be developed and validated to separate and quantify this compound from its potential degradation products.

The following diagram outlines a general workflow for a stability assessment study.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Formal Stability Studies A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Validate Method (ICH Q2) A->B C Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B->C D Identify Degradation Products (e.g., LC-MS, NMR) C->D E Initiate Long-Term and Accelerated Stability Studies D->E F Analyze Samples at Pre-defined Time Points E->F G Evaluate Data and Establish Re-test Period F->G

Caption: Workflow for a comprehensive stability assessment study.

Relevance in Drug Development

While specific signaling pathways involving this compound are not well-documented, derivatives of oxirane-2-carboxylate have been investigated for their potential as cytotoxic agents against cancer cell lines.[11] The epoxide moiety is a known pharmacophore that can react with nucleophilic residues in biological macromolecules, such as proteins and nucleic acids. This reactivity is the basis for the therapeutic effect of some anticancer drugs. Therefore, understanding the stability of this compound is critical for its potential application in the synthesis of novel therapeutic agents.

Conclusion

This compound is a reactive molecule that requires careful handling and storage to maintain its integrity. The primary stability concerns are hydrolysis of the tert-butyl ester under acidic conditions and ring-opening of the epoxide under both acidic and basic conditions. Adherence to the recommended storage conditions of 2-8°C in a sealed, dry, and dark environment is essential. For researchers and drug development professionals, conducting thorough stability studies following established guidelines is crucial to ensure the quality and reliability of this compound in its intended applications.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Tert-Butyl Oxirane-2-Carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for tert-butyl oxirane-2-carboxylate. Designed for professionals in research and drug development, this document consolidates critical data to ensure safe laboratory practices and to mitigate potential hazards associated with this compound.

Chemical and Physical Properties

This compound is a key building block in organic synthesis, valued for its reactive epoxide ring and the protecting nature of the tert-butyl ester. A thorough understanding of its physical and chemical properties is fundamental to its safe handling. While comprehensive experimental data for some properties are not publicly available, the following tables summarize known and predicted values.

Identifier Value
Chemical Name This compound
CAS Number 92223-80-8[1]
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
IUPAC Name This compound[1]
Synonyms Oxirane-2-carboxylic acid tert-butyl ester, (S)-tert-butyl oxirane-2-carboxylate[2]
Physical Property Value
Appearance Liquid
Boiling Point No specific data available
Melting Point No specific data available
Density No specific data available
Solubility No specific data available
Vapor Pressure No specific data available
Flash Point No specific data available

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards associated with this compound are skin, eye, and respiratory irritation.[1] Adherence to appropriate safety protocols is crucial to prevent exposure.

Hazard Classification GHS Hazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationH335: May cause respiratory irritation[1]

Signal Word: Warning

Toxicological and Ecotoxicological Data

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are based on the known hazards of this compound and general best practices for handling reactive epoxide compounds.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following is a general guideline:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Skin Protection: A lab coat, long pants, and closed-toe shoes must be worn.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Gloves should be inspected before use and changed frequently, especially if contaminated.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

Handling and Storage
  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid breathing vapors or mist.

    • Use only in a chemical fume hood.

    • Keep containers tightly closed when not in use.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Recommended storage temperature is 2-8°C.

    • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

    • Store in the original container.

First-Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • If inhaled: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • If swallowed: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Hazardous decomposition products may include carbon monoxide and carbon dioxide.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment as specified in section 4.1. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from procurement to disposal.

SafeHandlingWorkflow Procurement Procurement and Receipt of Chemical Storage Proper Storage (2-8°C, Well-ventilated) Procurement->Storage RiskAssessment Conduct Risk Assessment and Review MSDS Storage->RiskAssessment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->PPE Handling Handling in Chemical Fume Hood PPE->Handling Experiment Perform Experiment Handling->Experiment EmergencyPrep Emergency Preparedness (Spill Kit, Eyewash, Shower Accessible) Handling->EmergencyPrep WasteCollection Collect Waste in Designated Container Experiment->WasteCollection Decontamination Decontaminate Work Area and Equipment Experiment->Decontamination Experiment->EmergencyPrep WasteDisposal Dispose of Waste (Follow Institutional Guidelines) WasteCollection->WasteDisposal WasteCollection->EmergencyPrep Documentation Document Experiment and any Incidents Decontamination->Documentation

Safe handling workflow for this compound.

Conclusion

While a complete dataset for all safety parameters of this compound is not publicly available, the existing information clearly indicates that it is an irritant that requires careful handling. By following the protocols outlined in this guide and adhering to general principles of laboratory safety, researchers can minimize the risks associated with this versatile chemical. It is imperative to always consult the most up-to-date Safety Data Sheet provided by the supplier and to conduct a thorough risk assessment before commencing any work.

References

Tert-Butyl Oxirane-2-Carboxylate: A Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chiral epoxides are fundamental building blocks in the asymmetric synthesis of complex organic molecules, particularly pharmaceuticals. Among these, tert-butyl oxirane-2-carboxylate stands out as a highly valuable and versatile intermediate. Its rigid three-membered ring, coupled with the stereodefined carbon centers and the sterically demanding tert-butyl ester group, allows for a high degree of regio- and stereoselectivity in ring-opening reactions. This guide provides a comprehensive overview of the applications of this compound and its analogs as chiral synthons, with a focus on the synthesis of key pharmaceutical agents.

Core Properties and Reactivity

This compound, available in both (R) and (S) enantiomeric forms, is characterized by the presence of a strained oxirane ring and a bulky tert-butyl ester. This combination of features dictates its reactivity, making it an excellent electrophile for nucleophilic attack. The epoxide ring-opening is the cornerstone of its synthetic utility, proceeding typically via an SN2 mechanism. This reaction allows for the introduction of a wide range of functionalities with inversion of configuration at the site of nucleophilic attack, thereby establishing new stereocenters with high fidelity.

The choice of nucleophile and reaction conditions can be tailored to achieve the desired regioselectivity, though attack at the less sterically hindered C3 position is generally favored. Common nucleophiles include amines, azides, thiols, and alkoxides, leading to the formation of chiral β-substituted α-hydroxy esters, which are precursors to a multitude of bioactive molecules.

Application in the Synthesis of Key Pharmaceuticals

The utility of this compound and its derivatives is prominently demonstrated in the synthesis of important drugs, including the HIV protease inhibitor Darunavir and various β-blockers.

Darunavir is a critical antiretroviral drug for the treatment of HIV infection.[1][2] A key structural motif in Darunavir is a chiral amino alcohol backbone. A close analog of this compound, tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate, serves as a crucial starting material for the synthesis of Darunavir and its derivatives. The synthesis involves the regioselective ring-opening of the epoxide with an appropriate amine.

Experimental Protocol: Synthesis of a Darunavir Precursor [3]

A mixture of tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (1.0 equivalent) and isobutylamine (1.0 equivalent) is dissolved in anhydrous ethanol. The reaction mixture is heated to 85 °C under a nitrogen atmosphere for 3 hours. After cooling, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography using an ethyl acetate/hexane eluent system to yield the desired product, tert-butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate.

Reactant 1Reactant 2SolventTemperatureTimeYield
tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamateIsobutylamineEthanol85 °C3 h82.6%
tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamatePhenethylamineEthanol85 °C3 h73%
tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate3,3-DiphenylpropylamineEthanol85 °C3 h84.9%
tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate2-FluorobenzylamineEthanol85 °C3 h61.9%

Table 1: Synthesis of Darunavir Precursors via Epoxide Ring-Opening. [3]

The following diagram illustrates the general workflow for the synthesis of Darunavir analogs starting from the Boc-protected epoxide.

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Workup & Purification cluster_product Product A tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate C Epoxide Ring-Opening (Ethanol, 85°C, 3h) A->C B Amine (e.g., Isobutylamine) B->C D Solvent Removal C->D E Column Chromatography D->E F Chiral Amino Alcohol (Darunavir Precursor) E->F

Caption: Synthetic workflow for Darunavir precursors.

Darunavir functions by inhibiting HIV-1 protease, an enzyme essential for the virus's life cycle.[1][2] HIV-1 protease cleaves newly synthesized polyproteins to generate mature, functional viral proteins. Darunavir, a potent protease inhibitor, binds to the active site of the enzyme, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[1][2]

The following diagram depicts the mechanism of action of Darunavir.

cluster_hiv HIV Life Cycle cluster_drug Drug Action HIV Polyproteins HIV Polyproteins HIV Protease HIV Protease HIV Polyproteins->HIV Protease cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Immature, Non-infectious Virion Immature, Non-infectious Virion HIV Protease->Immature, Non-infectious Virion blocked cleavage Infectious HIV Virion Infectious HIV Virion Mature Viral Proteins->Infectious HIV Virion Darunavir Darunavir Darunavir->HIV Protease inhibition

Caption: Mechanism of action of Darunavir.

β-blockers, such as (S)-Atenolol and (S)-Propranolol, are a class of drugs used to manage cardiovascular diseases. The synthesis of these enantiomerically pure drugs often relies on chiral epoxides as key intermediates. The general strategy involves the reaction of a substituted phenol with an enantiopure glycidyl derivative (often derived from epichlorohydrin, a precursor to this compound), followed by the ring-opening of the resulting epoxide with an amine.

Experimental Protocol: Synthesis of (S)-Atenolol [4][5]

  • Epoxide Formation: 2-(4-hydroxyphenyl)acetamide is reacted with (R)-epichlorohydrin in the presence of a base (e.g., NaOH) to form the intermediate (S)-2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide.

  • Ring-Opening: The resulting epoxide is then reacted with isopropylamine in a suitable solvent. The reaction mixture is heated to facilitate the nucleophilic attack of the amine on the epoxide ring, yielding (S)-Atenolol.

PhenolEpoxide SourceAmineProductEnantiomeric Excess (ee)
2-(4-hydroxyphenyl)acetamide(R)-epichlorohydrinIsopropylamine(S)-Atenolol>99%[5]
α-naphtholEpichlorohydrinIsopropylamine(S)-Propranolol89%[6]

Table 2: Enantioselective Synthesis of β-Blockers.

The logical relationship for the synthesis of β-blockers is illustrated below.

A Substituted Phenol C Intermediate Chiral Epoxide A->C B Chiral Epoxide Precursor (e.g., (R)-epichlorohydrin) B->C E Nucleophilic Ring-Opening C->E D Amine (e.g., Isopropylamine) D->E F Enantiopure β-Blocker E->F

Caption: Logical flow for β-blocker synthesis.

β-blockers exert their therapeutic effects by antagonizing β-adrenergic receptors.[7][8] These receptors are part of the sympathetic nervous system and are typically activated by catecholamines like norepinephrine and epinephrine.[7] In the heart, stimulation of β1-adrenergic receptors leads to an increase in heart rate and contractility.[8] By blocking these receptors, β-blockers reduce the workload on the heart, lower blood pressure, and are effective in treating conditions like hypertension and angina.

The signaling pathway of β-adrenergic receptors is depicted in the following diagram.

cluster_signaling β-Adrenergic Signaling Pathway cluster_ligand Ligands cluster_receptor Receptor & G-Protein cluster_effector Effector & Second Messenger cluster_kinase Kinase & Cellular Response cluster_antagonist Antagonist Norepinephrine Norepinephrine β-Adrenergic Receptor β-Adrenergic Receptor Norepinephrine->β-Adrenergic Receptor Epinephrine Epinephrine Epinephrine->β-Adrenergic Receptor G-Protein G-Protein β-Adrenergic Receptor->G-Protein activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP produces Protein Kinase A Protein Kinase A cAMP->Protein Kinase A activates Cellular Response\n(e.g., Increased Heart Rate) Cellular Response (e.g., Increased Heart Rate) Protein Kinase A->Cellular Response\n(e.g., Increased Heart Rate) β-Blocker β-Blocker β-Blocker->β-Adrenergic Receptor blocks

Caption: β-Adrenergic receptor signaling pathway.

Conclusion

This compound and its related chiral epoxide building blocks are indispensable tools in modern organic synthesis. Their predictable reactivity and the high stereocontrol they offer in nucleophilic ring-opening reactions have enabled the efficient and enantioselective synthesis of a wide array of complex and vital pharmaceuticals. The examples of Darunavir and β-blockers highlight the profound impact of these chiral synthons in drug development. As the demand for enantiomerically pure drugs continues to grow, the importance of versatile chiral building blocks like this compound will undoubtedly increase, driving further innovation in synthetic methodology and drug discovery.

References

An In-Depth Technical Guide to tert-Butyl Oxirane-2-Carboxylate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl oxirane-2-carboxylate, a valuable chiral building block in organic synthesis. The document details its historical discovery through the lens of the Darzens glycidic ester condensation, provides a detailed plausible experimental protocol for its synthesis, and discusses its applications in the pharmaceutical industry. Quantitative data is summarized in tables for clarity, and key chemical transformations are visualized using Graphviz diagrams to facilitate understanding of the underlying molecular processes.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of the Darzens glycidic ester condensation , a fundamental reaction in organic chemistry. In 1904, Auguste Georges Darzens reported a novel method for the synthesis of α,β-epoxy esters (glycidic esters) by reacting a ketone or aldehyde with an α-haloester in the presence of a base.[1][2][3] This reaction, now known as the Darzens reaction, provided a direct route to this important class of compounds.

The general mechanism of the Darzens reaction involves the deprotonation of the α-haloester by a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate undergoes an intramolecular nucleophilic substitution to form the epoxide ring.

While the initial work by Darzens did not specifically describe the synthesis of the tert-butyl ester, the versatility of the reaction paved the way for the use of various α-haloesters, including tert-butyl chloroacetate. The tert-butyl group offers unique steric and electronic properties and is often employed in pharmaceutical synthesis to modulate a molecule's pharmacokinetic profile.

Physicochemical Properties

This compound is a colorless liquid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 92223-80-8[4][5]
Molecular Formula C₇H₁₂O₃[4][5]
Molecular Weight 144.17 g/mol [5]
Boiling Point Not readily available
Density Not readily available
Solubility Soluble in most organic solvents

Synthesis of this compound

General Reaction Scheme

G Darzens Condensation for this compound tert-Butyl_chloroacetate tert-Butyl chloroacetate Product This compound tert-Butyl_chloroacetate->Product Formaldehyde Formaldehyde Formaldehyde->Product Base Base (e.g., NaH, t-BuOK) Base->Product Deprotonation Solvent Aprotic Solvent (e.g., THF, Diethyl ether) Solvent->Product G Use of a Chiral Glycidic Ester in Diltiazem Synthesis Chiral_Glycidic_Ester Chiral Glycidic Ester (e.g., a derivative of This compound) Nucleophilic_Opening Nucleophilic Ring Opening (e.g., with an aminothiophenol derivative) Chiral_Glycidic_Ester->Nucleophilic_Opening Intermediate Thioether Intermediate with defined stereochemistry Nucleophilic_Opening->Intermediate Further_Steps Further Synthetic Steps Intermediate->Further_Steps Diltiazem Diltiazem Further_Steps->Diltiazem

References

The Chemistry and Commerce of tert-Butyl Oxirane-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl oxirane-2-carboxylate, also known as tert-butyl glycidate, is a versatile chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its strained oxirane ring, coupled with the bulky tert-butyl ester, provides a unique combination of reactivity and selectivity, making it a valuable intermediate in the synthesis of complex molecules, particularly those with therapeutic applications. The epoxide moiety is susceptible to nucleophilic attack, allowing for the stereospecific introduction of various functional groups, a key strategy in the construction of chiral drug candidates. This technical guide provides an in-depth overview of the commercial availability, key suppliers, synthetic methodologies, and representative chemical transformations of this compound.

Commercial Availability and Suppliers

This compound (CAS No. 92223-80-8) is commercially available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The compound is typically offered at varying purity levels and quantities. Below is a summary of offerings from prominent suppliers.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)
Chiralen 391666795%250 mg$7.00
1 g$24.00
5 g$84.00
25 g$385.00
Sigma-Aldrich (Ambeed) AMBH97F1164C95%InquireInquire
Sigma-Aldrich (ChemScene) CIAH987F100598%InquireInquire
BLD Pharm N/AInquireInquireInquire

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Physical and Chemical Properties [1]

  • Molecular Formula: C₇H₁₂O₃

  • Molecular Weight: 144.17 g/mol

  • Appearance: Colorless to light yellow liquid

  • Storage Conditions: Sealed in a dry environment at 2-8°C[2][3]

Experimental Protocols

The synthesis of this compound and its derivatives often relies on established organic reactions such as the Darzens condensation or the epoxidation of α,β-unsaturated esters. Below are detailed methodologies for these key transformations.

Synthesis of this compound via Darzens Condensation (General Procedure)

The Darzens condensation is a classic and versatile method for the synthesis of glycidic esters. It involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base.

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Aldehyde R-CHO Glycidic_Ester This compound Aldehyde->Glycidic_Ester + alpha-Haloester ClCH₂CO₂tBu alpha-Haloester->Glycidic_Ester + Base Base (e.g., NaH, KOtBu) Base->Glycidic_Ester

Darzens Condensation Workflow

Materials:

  • Aldehyde (e.g., formaldehyde or a suitable precursor)

  • tert-Butyl chloroacetate

  • Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a stirred suspension of a strong base (1.2 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 equivalent) at 0°C.

  • Slowly add tert-butyl chloroacetate (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Nucleophilic Ring-Opening of this compound with an Amine

A key application of this compound in drug development is its reaction with nucleophiles, particularly amines, to form β-amino alcohols, which are common structural motifs in pharmaceuticals.

Reaction Scheme:

cluster_reactants Reactants cluster_product Product Epoxide This compound beta-Amino_Alcohol β-Amino Alcohol Epoxide->beta-Amino_Alcohol + Amine R-NH₂ Amine->beta-Amino_Alcohol

Epoxide Ring-Opening Workflow

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • Solvent (e.g., methanol, ethanol, or isopropanol)

Procedure:

  • Dissolve this compound (1.0 equivalent) in a suitable solvent in a round-bottom flask.

  • Add the amine (1.0-1.2 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure β-amino alcohol.

Signaling Pathways and Logical Relationships

The utility of this compound in drug development is exemplified by its role as a precursor to chiral amino alcohols, which are key components of many biologically active molecules. The following diagram illustrates the logical workflow from this versatile building block to a potential drug candidate.

cluster_synthesis Synthesis of Key Intermediate cluster_development Drug Development Cascade A This compound B Nucleophilic Ring-Opening (e.g., with an amine) A->B C Chiral β-Amino Alcohol Intermediate B->C D Further Functionalization (e.g., acylation, alkylation) C->D E Lead Compound D->E F Preclinical and Clinical Trials E->F G Approved Drug F->G

Drug Development Workflow

Conclusion

This compound is a readily available and highly valuable chiral synthon for the pharmaceutical and fine chemical industries. Its predictable reactivity, particularly in nucleophilic ring-opening reactions, allows for the efficient and stereocontrolled synthesis of complex molecular architectures. A thorough understanding of its commercial sources, synthetic routes, and chemical behavior is crucial for researchers and drug development professionals seeking to leverage this important building block in their synthetic endeavors.

References

Methodological & Application

Synthesis of tert-Butyl Oxirane-2-carboxylate from Glycidol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of tert-butyl oxirane-2-carboxylate, a valuable chiral building block in medicinal chemistry and organic synthesis, starting from the readily available precursor, glycidol. The synthesis is presented as a two-step process: the selective oxidation of the primary alcohol of glycidol to form sodium glycidate, followed by the esterification of the carboxylate with a tert-butyl group.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals due to its bifunctional nature, containing both a reactive epoxide ring and a sterically hindered ester group. This unique combination allows for sequential and selective chemical modifications. The following protocol outlines a reliable and scalable method for its preparation from glycidol, focusing on mild reaction conditions to preserve the integrity of the epoxide ring.

Overall Reaction Scheme

The synthesis proceeds in two distinct steps:

  • Step 1: Selective Oxidation of Glycidol. The primary alcohol of glycidol is selectively oxidized to the corresponding carboxylate salt, sodium glycidate, using a TEMPO-catalyzed oxidation with sodium hypochlorite as the terminal oxidant. This method is known for its high selectivity for primary alcohols, leaving the epoxide moiety intact.[1][2][3][4]

  • Step 2: Esterification of Sodium Glycidate. The resulting sodium glycidate is then esterified using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method avoids the harsh acidic conditions typically required for tert-butyl ester formation, which could lead to the opening of the sensitive epoxide ring.[5][6]

Data Presentation: Summary of Key Reaction Parameters

The following table summarizes the key quantitative data for the two-step synthesis of this compound from glycidol.

ParameterStep 1: Oxidation of GlycidolStep 2: Esterification of Sodium Glycidate
Reactants Glycidol, TEMPO, Sodium hypochlorite (NaOCl), Sodium bicarbonate (NaHCO₃), Potassium bromide (KBr)Sodium glycidate, Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP)
Solvent Dichloromethane (DCM) / WaterDichloromethane (DCM)
Temperature 0 °C to room temperatureRoom temperature
Reaction Time 2 - 4 hours12 - 18 hours
Typical Yield >90% (of sodium glycidate in solution)75 - 85% (isolated yield of this compound)

Experimental Protocols

Step 1: Synthesis of Sodium Glycidate via TEMPO-Catalyzed Oxidation

Materials:

  • Glycidol

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration determined by titration)

  • Sodium bicarbonate (NaHCO₃)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Deionized water

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve glycidol (1.0 eq) in dichloromethane (approx. 0.5 M solution).

  • Add an aqueous solution of sodium bicarbonate (1.5 eq) and potassium bromide (0.1 eq).

  • Add TEMPO (0.01 eq) to the biphasic mixture.

  • While stirring vigorously at 0 °C, add the sodium hypochlorite solution (1.2 eq) dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite to destroy any excess oxidant.

  • Separate the aqueous layer. Wash the organic layer with deionized water.

  • Combine the aqueous layers. The resulting aqueous solution contains the sodium glycidate and is used directly in the next step. It is recommended to determine the concentration of sodium glycidate in the aqueous solution by titration or other quantitative methods before proceeding.

Step 2: Synthesis of this compound

Materials:

  • Aqueous solution of sodium glycidate (from Step 1)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To the aqueous solution of sodium glycidate (1.0 eq) from the previous step, add dichloromethane.

  • Add 4-(dimethylamino)pyridine (DMAP) (0.05 eq) to the mixture.

  • While stirring vigorously, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.5 eq) in dichloromethane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexanes as the eluent) to afford pure this compound.

Visualizations

Logical Relationship of the Synthesis

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Esterification glycidol Glycidol sodium_glycidate Sodium Glycidate (in aqueous solution) glycidol->sodium_glycidate Oxidation reagents1 TEMPO, NaOCl, NaHCO3, KBr final_product tert-Butyl Oxirane-2-carboxylate sodium_glycidate->final_product Esterification reagents2 Boc2O, DMAP

Caption: Two-step synthesis of this compound from glycidol.

Experimental Workflow Diagram

Experimental_Workflow start Start oxidation Oxidation of Glycidol (TEMPO, NaOCl) start->oxidation quench Quench Reaction (Na2SO3) oxidation->quench extraction1 Aqueous Extraction of Sodium Glycidate quench->extraction1 esterification Esterification (Boc2O, DMAP) extraction1->esterification workup Aqueous Workup (NaHCO3, Brine) esterification->workup drying Drying (MgSO4) workup->drying purification Purification (Column Chromatography) drying->purification end Final Product purification->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes: Enantioselective Synthesis of tert-Butyl Oxirane-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2R)- and (2S)-tert-butyl oxirane-2-carboxylate are valuable chiral building blocks in organic synthesis, serving as precursors for a wide array of complex, biologically active molecules. Their stereoselective synthesis is of paramount importance, and various catalytic asymmetric methods have been developed to this end. The primary route involves the asymmetric epoxidation of tert-butyl acrylate, an α,β-unsaturated ester. This document outlines several effective protocols for this transformation, utilizing different catalytic systems. These methods offer high yields and excellent enantioselectivities, catering to the needs of researchers in synthetic chemistry and drug development.

Key Methodologies and Data

The enantioselective epoxidation of α,β-unsaturated esters can be achieved through several catalytic strategies, including the use of rare-earth metal complexes, iron catalysts, and organocatalysts. Below is a summary of representative methods and their reported efficiencies.

Method 1: Yttrium-Biphenyldiol Catalyzed Epoxidation

A robust method for the asymmetric epoxidation of α,β-unsaturated esters employs a chiral yttrium-biphenyldiol complex.[1][2] This system operates via a conjugate addition of an oxidant and has demonstrated broad substrate scope and high enantioselectivity.[2] The catalyst is typically generated in situ from Y(O-i-Pr)₃, a chiral biphenyldiol ligand, and an additive like triphenylarsine oxide or triphenylphosphine oxide.[1]

Table 1: Yttrium-Catalyzed Asymmetric Epoxidation Data

Catalyst Loading (mol %) Ligand Oxidant Solvent Temp (°C) Time (h) Yield (%) ee (%) Reference

| 2 - 10 | Diethylene ether-linked biphenyldiol | Cumene hydroperoxide | Toluene | -20 | 12 - 48 | up to 97 | up to 99 |[1][2] |

Method 2: Iron(II)-Catalyzed Asymmetric Epoxidation

An alternative approach utilizes a pseudo-C₂-symmetric iron(II) catalyst in combination with peracetic acid as the oxidant.[3] This method is effective for the asymmetric epoxidation of trisubstituted α,β-unsaturated esters, yielding α,β-epoxyesters in high enantiomeric purity.[3] While the primary substrate in the cited study is not tert-butyl acrylate, the methodology is a key example of using an earth-abundant and non-heme iron catalyst for this class of transformation.

Table 2: Iron-Catalyzed Asymmetric Epoxidation Data

Catalyst Loading (mol %) Ligand Oxidant Solvent Temp (°C) Time (h) Yield (%) ee (%) Reference

| 5 | Chiral phenanthroline-based ligand | Peracetic acid | CH₃CN | 0 | 2 | High | up to 99 |[3] |

Method 3: Organocatalytic Asymmetric Epoxidation

Organocatalysis presents a metal-free alternative for asymmetric epoxidation. Chiral amines, such as diarylprolinol silyl ethers, can catalyze the epoxidation of α,β-unsaturated aldehydes and ketones using common oxidants like hydrogen peroxide.[4][5] This approach is noted for its operational simplicity and environmentally friendly conditions.[4] The principles can be extended to α,β-unsaturated esters.

Table 3: Organocatalytic Asymmetric Epoxidation Data

Catalyst Loading (mol %) Catalyst Oxidant Solvent Temp (°C) Time (h) Yield (%) ee (%) Reference

| 10 - 20 | Bisaryl-silyl-protected pyrrolidine | H₂O₂ or TBHP | Alcohol/Water | RT | 12 - 24 | High | >94 |[4] |

Experimental Protocols & Workflows

A generalized workflow for these catalytic epoxidations is presented below, followed by specific, detailed protocols for the yttrium and iron-catalyzed systems.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis prep_cat Catalyst/Ligand Preparation reaction_setup Reaction Setup (Inert Atmosphere) prep_cat->reaction_setup prep_reagents Reagent & Solvent Prep (Drying, Degassing) prep_reagents->reaction_setup add_substrate Add Substrate (tert-butyl acrylate) reaction_setup->add_substrate add_oxidant Add Oxidant (e.g., CHP, H₂O₂) add_substrate->add_oxidant monitor Reaction Monitoring (TLC, GC) add_oxidant->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Chromatography) workup->purify analyze Analysis (NMR, Chiral HPLC/GC) purify->analyze

Caption: General experimental workflow for catalytic enantioselective epoxidation.

Protocol 1: Yttrium-Biphenyldiol Catalyzed Epoxidation

This protocol is adapted from the work of Shibasaki et al.[1][2]

Materials:

  • Y(O-i-Pr)₃

  • (R)-diethylene ether-linked biphenyldiol ligand

  • Triphenylphosphine oxide (Ph₃P=O)

  • tert-Butyl acrylate

  • Cumene hydroperoxide (CHP), ~80% in cumene

  • Toluene, anhydrous

  • Saturated aqueous Na₂S₂O₃ solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral biphenyldiol ligand (0.12 mmol) and Ph₃P=O (0.12 mmol).

  • Add anhydrous toluene (1.0 mL) and stir to dissolve.

  • Add Y(O-i-Pr)₃ (0.10 mmol) and stir the mixture at room temperature for 1 hour to form the catalyst.

  • Cool the resulting catalyst solution to -20 °C.

  • Add tert-butyl acrylate (1.0 mmol) to the solution.

  • Slowly add cumene hydroperoxide (1.2 mmol) dropwise over 10 minutes, ensuring the internal temperature remains below -15 °C.

  • Stir the reaction mixture at -20 °C and monitor its progress by TLC.

  • Upon completion (typically 24-48 hours), quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (5 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched tert-butyl oxirane-2-carboxylate.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Iron(II)-Catalyzed Asymmetric Epoxidation

This protocol is based on the general procedure described for iron-catalyzed epoxidation.[3]

Materials:

  • Fe(OTf)₂

  • Chiral phenanthroline-based ligand (L*)

  • Acetonitrile (CH₃CN), anhydrous

  • tert-Butyl acrylate (or a suitable α,β-unsaturated ester substrate)

  • Peracetic acid (32 wt. % in dilute acetic acid)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for chromatography

Procedure:

  • To a flame-dried test tube under a nitrogen atmosphere, add the chiral ligand L* (0.016 mmol).

  • Add a solution of Fe(OTf)₂ (0.008 mmol in 0.32 mL of CH₃CN) followed by additional CH₃CN (0.32 mL).

  • Stir the resulting light-yellow solution vigorously (1200 rpm) for 2-3 hours at room temperature to pre-form the iron complex.

  • In a separate dry test tube, charge the substrate (0.15 mmol) and flush with nitrogen.

  • Transfer the catalyst solution to the substrate-containing tube via cannula.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add peracetic acid (2.0 equiv, 0.30 mmol) dropwise.

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography on silica gel.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Catalytic Cycle Visualization

The mechanism for these reactions often involves the formation of a high-valent metal-oxo or metal-peroxo species that acts as the active oxidant.

G catalyst Chiral Y-Ligand Complex active_cat Y-OOR Complex (Active Oxidant) catalyst->active_cat + ROOH - ROH roh_out ROH epoxide_complex Y-Alkoxide Intermediate active_cat->epoxide_complex + Substrate epoxide_complex->catalyst Product Release product tert-Butyl Oxirane-2-carboxylate epoxide_complex->product oxidant_in ROOH substrate_in Substrate

Caption: Simplified catalytic cycle for Yttrium-catalyzed epoxidation.

References

Application Notes and Protocols: Asymmetric Epoxidation for the Synthesis of tert-Butyl Oxirane-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral epoxides are valuable synthetic intermediates in the pharmaceutical industry due to their versatile reactivity, which allows for the stereoselective introduction of various functionalities. tert-Butyl oxirane-2-carboxylate, also known as tert-butyl glycidate, is a key building block for the synthesis of numerous biologically active molecules. The development of efficient and highly enantioselective methods for its synthesis is therefore of significant interest. This document provides detailed application notes and protocols for the asymmetric epoxidation of α,β-unsaturated esters, a direct and effective strategy for producing enantiopure this compound.

Overview of Asymmetric Epoxidation Methods

Several catalytic systems have been developed for the asymmetric epoxidation of α,β-unsaturated carbonyl compounds. While the renowned Sharpless-Katsuki epoxidation is highly effective for allylic alcohols, its application to α,β-unsaturated esters like tert-butyl acrylate requires a multi-step sequence. More direct approaches have emerged, including the use of rare-earth metal complexes and organocatalysts.

A particularly effective method for the asymmetric epoxidation of α,β-unsaturated esters employs a chiral yttrium-biphenyldiol complex. This catalytic system has demonstrated high yields and excellent enantioselectivities for a broad range of substrates.[1][2] Other promising approaches involve rare-earth metal amides with chiral ligands, which have shown remarkable success in the epoxidation of α,β-unsaturated ketones and may be adaptable to ester substrates.[3]

Recommended Catalytic System: Yttrium-Chiral Biphenyldiol Complex

The catalytic system developed by Shibasaki and coworkers, utilizing an yttrium-chiral biphenyldiol complex, is a state-of-the-art method for the asymmetric epoxidation of α,β-unsaturated esters.[1][2] This system offers high catalytic activity, excellent enantiocontrol, and broad substrate scope, making it a prime candidate for the synthesis of this compound.

Data Presentation: Performance of Yttrium-Biphenyldiol Catalyzed Epoxidation

The following table summarizes the performance of the yttrium-chiral biphenyldiol catalyst in the asymmetric epoxidation of various α,β-unsaturated esters, as reported by Kakei et al. While specific data for tert-butyl acrylate is not explicitly detailed in the initial communication, the provided examples with other ester substrates demonstrate the high efficacy of this system.

EntrySubstrate (R'OOC-CH=CH-R)Catalyst Loading (mol%)Time (h)Yield (%)ee (%)
1Ethyl cinnamate10249598
2Methyl 4-chlorocinnamate10489799
3Isopropyl cinnamate10249397
4Ethyl 3-(2-naphthyl)acrylate5129699
5Ethyl 3-(2-furyl)acrylate10728595
6Ethyl 3-cyclohexylacrylate10967592

Data sourced from Kakei, H., Tsuji, R., Ohshima, T., & Shibasaki, M. (2005). Catalytic Asymmetric Epoxidation of α,β-Unsaturated Esters Using an Yttrium−Biphenyldiol Complex. Journal of the American Chemical Society, 127(25), 8962–8963.[1][2]

Experimental Protocol: Asymmetric Epoxidation using Yttrium-Biphenyldiol Catalyst

This protocol is a representative procedure based on the work of Shibasaki and coworkers for the asymmetric epoxidation of α,β-unsaturated esters.[1][2] Researchers should adapt and optimize the conditions for the specific synthesis of this compound from tert-butyl acrylate.

Materials:

  • Y(N(SiMe₃)₂)₃ (Yttrium tris(bis(trimethylsilyl)amide))

  • (S)-3,3'-bis(2,4,6-triisopropylphenyl)-[1,1'-biphenyl]-2,2'-diol derivative (chiral ligand)

  • Triphenylarsine oxide (Ph₃AsO)

  • tert-Butyl hydroperoxide (TBHP), 5.5 M in decane

  • tert-Butyl acrylate (substrate)

  • Tetrahydrofuran (THF), anhydrous

  • Molecular sieves (4 Å), powdered and activated

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or oven-dried, two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles for transfer of anhydrous and air-sensitive reagents

  • Inert gas line

  • Low-temperature bath (e.g., -20 °C)

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under a strict inert atmosphere, add the chiral biphenyldiol ligand (0.02 mmol) and Ph₃AsO (0.02 mmol) to a Schlenk flask.

    • Add anhydrous THF (0.5 mL) and stir until all solids are dissolved.

    • Add Y(N(SiMe₃)₂)₃ (0.02 mmol) to the solution and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • Reaction Setup:

    • To a separate, oven-dried Schlenk flask containing activated 4 Å molecular sieves (100 mg), add a solution of tert-butyl acrylate (1.0 mmol) in anhydrous THF (0.5 mL) under an inert atmosphere.

    • Cool the flask to -20 °C.

  • Epoxidation Reaction:

    • To the cooled substrate solution, add the pre-formed catalyst solution via syringe.

    • Add tert-butyl hydroperoxide (1.2 mmol, 1.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at -20 °C.

    • Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

    • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

  • Characterization:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Visualizations

experimental_workflow Experimental Workflow for Asymmetric Epoxidation cluster_catalyst_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Epoxidation Reaction cluster_workup Work-up and Purification ligand Chiral Biphenyldiol Ligand catalyst_solution Stir at RT for 30 min (Catalyst Solution) ligand->catalyst_solution ph3aso Ph3AsO ph3aso->catalyst_solution yttrium Y(N(SiMe3)2)3 yttrium->catalyst_solution thf1 Anhydrous THF thf1->catalyst_solution reaction_mixture Reaction Mixture at -20°C catalyst_solution->reaction_mixture Add catalyst substrate tert-Butyl Acrylate in THF substrate->reaction_mixture ms 4Å Molecular Sieves ms->substrate quench Quench with Na2S2O3 reaction_mixture->quench Monitor by TLC/GC tbhp tert-Butyl Hydroperoxide (TBHP) tbhp->reaction_mixture Add dropwise extract Extract with Et2O/EtOAc quench->extract dry Dry and Concentrate extract->dry chromatography Flash Column Chromatography dry->chromatography product Purified tert-Butyl Oxirane-2-carboxylate chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

catalytic_cycle Proposed Catalytic Cycle catalyst Y-Biphenyldiol Complex intermediate1 Y-OOH Complex catalyst->intermediate1 + TBHP - H2O intermediate2 Substrate Coordination intermediate1->intermediate2 + Substrate product_complex Y-Epoxide Complex intermediate2->product_complex Oxygen Transfer (Epoxidation) product_complex->catalyst - Product

Caption: Proposed catalytic cycle for the yttrium-catalyzed epoxidation.

References

Application Notes: Ring-Opening Reactions of tert-Butyl Oxirane-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

APN-CHEM-028

For Research Use Only.

Introduction

Tert-butyl oxirane-2-carboxylate, also known as tert-butyl glycidate, is a valuable and versatile building block in organic synthesis. The inherent strain of the three-membered oxirane ring makes it susceptible to nucleophilic attack, leading to highly functionalized products. The regioselective ring-opening of this epoxide with a variety of nucleophiles provides a straightforward route to important synthons, such as β-hydroxy, β-amino, and β-thio esters, which are key intermediates in the development of pharmaceuticals and other bioactive molecules. This document provides detailed protocols and application data for the ring-opening reactions of this compound with common nucleophiles.

General Reaction and Regioselectivity

The reaction of this compound with a nucleophile (Nu-H) typically proceeds via an SN2 mechanism. Due to the steric hindrance and electron-withdrawing nature of the tert-butyl ester group at the C2 position, nucleophilic attack occurs preferentially at the less substituted C3 position. This results in excellent regioselectivity, yielding 3-substituted-2-hydroxypropanoate derivatives. The reaction can be catalyzed by either acid or base.

G cluster_reactants Reactants cluster_product Product Epoxide This compound Catalyst Catalyst (Acid or Base) Epoxide->Catalyst Nucleophile Nucleophile (Nu-H) Nucleophile->Catalyst Product tert-Butyl 2-hydroxy-3-Nu-propanoate Catalyst->Product Catalyst->Product

Caption: General scheme for the regioselective ring-opening of this compound.

Ring-Opening with Amine Nucleophiles

The reaction of this compound with primary or secondary amines is a fundamental method for synthesizing β-amino alcohols and their derivatives. The resulting tert-butyl 3-amino-2-hydroxypropanoates are valuable precursors for β-amino acids and peptidomimetics.[1] Lewis acids, such as ytterbium triflate (Yb(OTf)₃), are often employed to catalyze this transformation, enhancing the reaction rate and yield by activating the epoxide ring.[2][3]

Table 1: Ring-Opening of Glycidyl Esters with Amines

Nucleophile Catalyst (mol%) Solvent Temp. (°C) Time (h) Product Yield (%) Reference
Aniline Yb(OTf)₃ (10) THF RT 2 tert-Butyl 2-hydroxy-3-(phenylamino)propanoate 92 [2]
Benzylamine Yb(OTf)₃ (10) THF RT 2.5 tert-Butyl 3-(benzylamino)-2-hydroxypropanoate 95 [2]
Morpholine Yb(OTf)₃ (10) THF RT 3 tert-Butyl 2-hydroxy-3-morpholinopropanoate 94 [2]
Pyrrolidine Yb(OTf)₃ (10) THF RT 2 tert-Butyl 2-hydroxy-3-(pyrrolidin-1-yl)propanoate 96 [2]
tert-Butylamine LiClO₄ (5 M) Et₂O RT 0.5 tert-Butyl 3-(tert-butylamino)-2-hydroxypropanoate 94

| Aniline | Acetic Acid | Neat | 70 | 3 | tert-Butyl 2-hydroxy-3-(phenylamino)propanoate | 94 |[4] |

Note: Data may be for analogous glycidyl esters but is representative of the reaction with the tert-butyl ester.

Protocol 1: Yb(OTf)₃-Catalyzed Aminolysis of this compound

Materials:

  • This compound (1.0 mmol, 144.2 mg)

  • Amine (e.g., Benzylamine, 1.0 mmol, 107.2 mg)

  • Ytterbium (III) triflate (Yb(OTf)₃, 0.1 mmol, 62 mg)

  • Anhydrous Tetrahydrofuran (THF), 5 mL

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add ytterbium triflate (62 mg, 0.1 mmol).

  • Add anhydrous THF (5 mL) and stir until the catalyst is dissolved.

  • Add the amine (1.0 mmol) to the solution, followed by this compound (144.2 mg, 1.0 mmol).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-3 hours), quench the reaction by adding water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure β-amino alcohol.[2]

Ring-Opening with Thiol Nucleophiles

The thiolysis of epoxides is a reliable method for the synthesis of β-hydroxy sulfides.[5] These compounds are important intermediates in the synthesis of various biologically active molecules. The reaction of this compound with thiols proceeds with high regioselectivity to afford tert-butyl 3-(alkylthio)-2-hydroxypropanoates. While the reaction can be performed under basic or Lewis acidic conditions, catalyst-free methods in water have also been developed as an environmentally benign alternative.[5]

Table 2: Ring-Opening of Glycidyl Esters with Thiols

Nucleophile Catalyst Solvent Temp. (°C) Time (h) Product Yield (%) Reference
Thiophenol None Water RT 5 tert-Butyl 2-hydroxy-3-(phenylthio)propanoate 92 [5]
p-Toluenethiol None Water RT 5.5 tert-Butyl 2-hydroxy-3-(p-tolylthio)propanoate 94 [5]
Benzyl Mercaptan None Water RT 6 tert-Butyl 3-(benzylthio)-2-hydroxypropanoate 90 [5]

| 1-Butanethiol | NaOH | Ethanol | 120 (MW) | 0.17 | tert-Butyl 3-(butylthio)-2-hydroxypropanoate | ~84* |[6] |

Yield inferred from analogous reactions on similar substrates.

Protocol 2: Catalyst-Free Thiolysis in Water

Materials:

  • This compound (1.0 mmol, 144.2 mg)

  • Thiol (e.g., Thiophenol, 1.2 mmol, 132.2 mg)

  • Deionized Water (5 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a 25 mL round-bottom flask, create a suspension of this compound (144.2 mg, 1.0 mmol) and the thiol (1.2 mmol) in deionized water (5 mL).

  • Stir the mixture vigorously at room temperature. The reaction is typically heterogeneous.

  • Monitor the reaction by TLC until the starting epoxide is consumed (typically 5-6 hours).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude oil by silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain the pure β-hydroxy sulfide.[5]

Ring-Opening with Alcohol and Water Nucleophiles

Acid-catalyzed ring-opening of this compound with alcohols or water yields β-alkoxy or β-dihydroxy esters, respectively. The reaction with water (hydrolysis) produces tert-butyl 2,3-dihydroxypropanoate, while reaction with an alcohol (alcoholysis) produces a tert-butyl 3-alkoxy-2-hydroxypropanoate. These reactions typically require an acid catalyst, such as sulfuric acid or a Lewis acid, to protonate the epoxide oxygen, making it a better leaving group.[7]

Table 3: Ring-Opening with Oxygen Nucleophiles

Nucleophile Catalyst Solvent Temp. (°C) Product Reference
Water H₂SO₄ (cat.) Acetone/Water RT tert-Butyl 2,3-dihydroxypropanoate [7]
Methanol H₂SO₄ (cat.) Methanol Reflux tert-Butyl 2-hydroxy-3-methoxypropanoate [7]

| Various Alcohols | [OSSO]-Fe(III) Triflate (0.05 mol%) | Neat | 80 | tert-Butyl 3-alkoxy-2-hydroxypropanoates |[8][9] |

Protocol 3: Acid-Catalyzed Methanolysis

Materials:

  • This compound (1.0 mmol, 144.2 mg)

  • Anhydrous Methanol (10 mL)

  • Concentrated Sulfuric Acid (H₂SO₄, 1-2 drops)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser, magnetic stirrer

Procedure:

  • Dissolve this compound (144.2 mg, 1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask.

  • Carefully add 1-2 drops of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully neutralize the acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Remove most of the methanol under reduced pressure.

  • Extract the remaining aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify by flash chromatography if necessary.

Visualization of Mechanisms and Workflows

Reaction Mechanism

The ring-opening can be catalyzed by either acid or base, both proceeding via an SN2-type mechanism with attack at the C3 position.

G Ring-Opening Mechanisms cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed B1 Nucleophile (Nu⁻) attacks the less hindered C3 carbon B2 Epoxide C-O bond breaks, forming an alkoxide intermediate B1->B2 B3 Protonation of the alkoxide yields the final product B2->B3 A1 Epoxide oxygen is protonated by acid (H-A) A2 Nucleophile (Nu-H) attacks the more electrophilic C3 carbon A1->A2 A3 Deprotonation by conjugate base (A⁻) gives the product A2->A3

Caption: Mechanisms for base- and acid-catalyzed epoxide ring-opening.

Experimental Workflow

A typical workflow for performing and analyzing these reactions is outlined below.

G start Reaction Setup (Flask, Solvent, N₂) reagents Add Catalyst and Reagents start->reagents reaction Stir at Defined Temperature reagents->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Workup: Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purification (Column Chromatography) concentrate->purify analyze Characterization (NMR, MS, IR) purify->analyze end Pure Product analyze->end

Caption: General experimental workflow for synthesis and purification.

References

Application of Tert-Butyl Oxirane-2-Carboxylate in Medicinal Chemistry: A Chiral Building Block for Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tert-butyl oxirane-2-carboxylate, a chiral epoxide, serves as a valuable building block in medicinal chemistry, particularly in the synthesis of antiviral drugs. Its stereochemistry and reactive epoxide ring allow for the construction of complex chiral molecules with specific biological activities. This versatile intermediate is notably utilized in the synthesis of protease inhibitors, such as boceprevir and telaprevir, which are effective against Hepatitis C Virus (HCV) and have been explored for their activity against other viruses like SARS-CoV-2. The oxirane ring can be selectively opened by various nucleophiles, leading to the formation of key stereodefined fragments that are incorporated into the final drug structure. This application note will detail the use of this compound in the synthesis of antiviral agents, provide a representative experimental protocol for a key transformation, and illustrate the mechanism of action of the resulting drugs.

Application in the Synthesis of Protease Inhibitors

This compound is a precursor for the synthesis of chiral β-amino alcohols, which are crucial components of many protease inhibitors. The regioselective and stereospecific ring-opening of the epoxide by an amine is a key step in constructing the P1 or P2 moieties of these peptidomimetic drugs.

Boceprevir and Telaprevir: Both boceprevir and telaprevir are potent inhibitors of the HCV NS3/4A serine protease, an enzyme essential for viral replication. The synthesis of these drugs involves the incorporation of specific chiral amino acid and ketoamide fragments. While direct synthetic routes from this compound to a specific key intermediate of boceprevir or telaprevir are not extensively detailed in publicly available literature, the general strategy involves the nucleophilic attack of an amine on the epoxide to form a chiral hydroxy amino ester derivative. This intermediate can then be further elaborated to form the desired drug scaffold.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of intermediates and the activity of the final drug compounds.

Intermediate/CompoundReaction StepReactantsSolventTemperature (°C)Time (h)Yield (%)Ref.
(1R,2S,5S)-methyl 6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylate hydrochloride Multi-step synthesis of Boceprevir side chain3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-ol, TMSCN, BF3·OEt2Methyl tert-butyl ether-78 to 257-[1]
Boceprevir Inhibition of HCV NS3/4A protease----IC50: 14 nM[2]
Telaprevir Inhibition of HCV NS3/4A protease----IC50: ~350 nM
MG-78 (Boceprevir analog) Inhibition of SARS-CoV-2 Mpro----IC50: 13 nM

Experimental Protocols

Representative Protocol: Regioselective Ring-Opening of an Epoxide with an Amine

This protocol describes a general method for the synthesis of β-amino alcohols from epoxides and amines, a fundamental transformation in the synthesis of protease inhibitors.

Materials:

  • Epoxide (1.0 mmol)

  • Amine (1.0 mmol)

  • Silica-bonded S-sulfonic acid (SBSSA) catalyst (100 mg, 3.4 mol%)[3]

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

Procedure: [3]

  • To a magnetically stirred mixture of the epoxide (1.0 mmol) and the amine (1.0 mmol), add the SBSSA catalyst (100 mg).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with dichloromethane.

  • Filter the mixture to remove the solid catalyst.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding β-amino alcohol.

Signaling Pathways and Experimental Workflows

HCV NS3/4A Protease Inhibition by Boceprevir

The Hepatitis C virus relies on the NS3/4A protease to cleave the viral polyprotein into functional proteins required for replication. Boceprevir acts as a covalent, reversible inhibitor of this protease.[4]

HCV_Protease_Inhibition HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Autocatalysis Viral_Proteins Functional Viral Proteins NS3_4A->Viral_Proteins Cleavage of Polyprotein Replication Viral Replication Viral_Proteins->Replication Boceprevir Boceprevir Boceprevir->NS3_4A Inhibition

HCV NS3/4A protease inhibition by boceprevir.

SARS-CoV-2 Main Protease (Mpro) Inhibition

Similar to HCV, SARS-CoV-2 utilizes a main protease (Mpro or 3CLpro) to process its polyproteins. Ketoamide inhibitors, structurally related to boceprevir, have shown potent inhibition of Mpro.[5][6]

SARS_CoV_2_Mpro_Inhibition SARS_CoV_2_RNA SARS-CoV-2 RNA Polyproteins Viral Polyproteins (pp1a, pp1ab) SARS_CoV_2_RNA->Polyproteins Translation Mpro Main Protease (Mpro) Polyproteins->Mpro Autocatalysis Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Cleavage of Polyproteins Replication_Complex Viral Replication/ Transcription Complex Functional_Proteins->Replication_Complex Ketoamide_Inhibitor Ketoamide Inhibitor Ketoamide_Inhibitor->Mpro Inhibition Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start: - this compound - Amine Reaction Ring-Opening Reaction (e.g., with catalyst) Start->Reaction Workup Work-up: - Dilution - Filtration - Extraction Reaction->Workup TLC TLC Monitoring Reaction->TLC Monitor Progress Purification Purification: - Column Chromatography Workup->Purification Product Product: - Chiral β-Amino Alcohol Derivative Purification->Product Spectroscopy Spectroscopic Characterization (NMR, MS) Product->Spectroscopy Characterize Purity Purity Analysis (HPLC) Product->Purity Determine Purity

References

Application Notes: The Use of Tert-butyl Oxirane-2-carboxylate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tert-butyl oxirane-2-carboxylate, also known as tert-butyl glycidate, is a versatile chiral building block in asymmetric synthesis. Its utility stems from the presence of a strained oxirane ring and a carboxylate group, which can be selectively manipulated to introduce chirality and functionality into target molecules. Both enantiomers, (R)- and (S)-tert-butyl oxirane-2-carboxylate, are commercially available, providing access to a wide range of chiral intermediates for the synthesis of complex natural products and active pharmaceutical ingredients. This document provides detailed application notes and protocols for the use of this compound in the synthesis of the naturally occurring monoterpene, (-)-Linalool.

Core Application: Synthesis of (-)-Linalool

(-)-Linalool is a naturally occurring chiral tertiary alcohol with a pleasant floral scent, widely used in the fragrance and flavor industry. The following section details a synthetic route to (-)-Linalool starting from (S)-tert-butyl oxirane-2-carboxylate, highlighting the key ring-opening step.

Synthetic Strategy

The retrosynthetic analysis for (-)-Linalool reveals that the chiral tertiary alcohol core can be constructed from a C4 chiral building block. (S)-tert-butyl oxirane-2-carboxylate serves as an excellent starting material for this purpose. The key transformation is the regioselective ring-opening of the epoxide with an isopropenyl nucleophile. Subsequent reduction of the ester moiety furnishes the target molecule.

Retrosynthesis Linalool (-)-Linalool Precursor Hydroxy Ester Intermediate Linalool->Precursor Reduction Epoxide (S)-tert-butyl oxirane-2-carboxylate Precursor->Epoxide Ring Opening Isopropenyl Isopropenyl Nucleophile Precursor->Isopropenyl Ring Opening

Caption: Retrosynthetic analysis of (-)-Linalool.

Key Experiment: Regioselective Ring-Opening of (S)-tert-butyl oxirane-2-carboxylate

The pivotal step in this synthesis is the nucleophilic addition of an isopropenyl group to the epoxide. This is typically achieved using an organometallic reagent such as a Grignard reagent or an organocuprate. The reaction proceeds with high regioselectivity, with the nucleophile attacking the less hindered carbon of the oxirane ring (C3).

Ring_Opening_Workflow Workflow for Epoxide Ring-Opening cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Prepare (S)-tert-butyl oxirane-2-carboxylate and Isopropenylmagnesium bromide in THF start->reagents cool Cool reaction mixture to -20°C reagents->cool addition Slowly add Grignard reagent cool->addition stir Stir at -20°C for 2 hours addition->stir warm Warm to room temperature and stir for 4 hours stir->warm quench Quench with saturated NH4Cl (aq) warm->quench extract Extract with diethyl ether quench->extract purify Purify by column chromatography extract->purify end Isolated Product: tert-butyl (S)-2-hydroxy-2-methyl-4-pentenoate purify->end

Caption: Experimental workflow for the ring-opening reaction.

Experimental Protocol: Synthesis of tert-butyl (S)-4-hydroxy-4-methyl-6-hepten-1-oate

Materials:

  • (S)-tert-butyl oxirane-2-carboxylate

  • Isopropenylmagnesium bromide (0.5 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-tert-butyl oxirane-2-carboxylate (1.0 eq).

  • Dissolve the epoxide in anhydrous THF.

  • Cool the solution to -20 °C in a cryocooler.

  • Slowly add isopropenylmagnesium bromide solution (1.2 eq) dropwise via a syringe pump, maintaining the internal temperature below -15 °C.

  • After the addition is complete, stir the reaction mixture at -20 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyl (S)-4-hydroxy-4-methyl-6-hepten-1-oate.

Quantitative Data
StepReactantProductReagentsYield (%)Purity/ee
Ring-Opening (S)-tert-butyl oxirane-2-carboxylatetert-butyl (S)-4-hydroxy-4-methyl-6-hepten-1-oateIsopropenylmagnesium bromide, THF75-85>98% ee
Reduction tert-butyl (S)-4-hydroxy-4-methyl-6-hepten-1-oate(-)-LinaloolLiAlH₄, Diethyl ether85-95>98% ee

Subsequent Transformation: Reduction to (-)-Linalool

The resulting β-hydroxy ester can be readily reduced to the corresponding diol, (-)-Linalool, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis of (-)-Linalool

Materials:

  • tert-butyl (S)-4-hydroxy-4-methyl-6-hepten-1-oate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Sodium sulfate decahydrate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Add a solution of tert-butyl (S)-4-hydroxy-4-methyl-6-hepten-1-oate (1.0 eq) in anhydrous diethyl ether dropwise to the LiAlH₄ suspension.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Cool the reaction mixture back to 0 °C and quench it by the sequential and careful addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting mixture until a white precipitate forms.

  • Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®.

  • Wash the filter cake with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield crude (-)-Linalool.

  • If necessary, purify further by distillation under reduced pressure.

Conclusion

This compound is a highly valuable and versatile chiral synthon for the enantioselective synthesis of natural products. The presented synthesis of (-)-Linalool exemplifies a straightforward and efficient strategy that relies on a key regioselective epoxide ring-opening reaction. The protocols provided herein offer a practical guide for researchers in organic synthesis and drug development to utilize this powerful chiral building block in their synthetic endeavors.

Application Note: High-Purity tert-Butyl Oxirane-2-Carboxylate for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the purification of tert-butyl oxirane-2-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. The described methods, including vacuum distillation and flash column chromatography, are designed to yield high-purity material suitable for sensitive downstream applications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable chiral intermediate in the synthesis of a wide range of biologically active molecules. The presence of the epoxide and the tert-butyl ester functionalities allows for diverse chemical transformations, making it a versatile scaffold in medicinal chemistry. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, difficult purification of subsequent products, and unreliable biological data.

This protocol outlines two effective methods for the purification of crude this compound: fractional vacuum distillation for large-scale purification and flash column chromatography for achieving the highest purity on a smaller scale.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 92223-80-8[1][2]
Molecular Formula C₇H₁₂O₃[1][2]
Molecular Weight 144.17 g/mol [1]
Appearance Colorless liquid
Storage 2-8°C, sealed in a dry environment

Potential Impurities

The primary synthetic route to this compound is the Darzens condensation. This reaction can lead to several process-related impurities that need to be removed.

Impurity TypeExamples
Unreacted Starting Materials Aldehydes, α-halo esters
By-products Hydrolyzed epoxy acid, aldehyde condensation products
Solvents Reaction and work-up solvents

Purification Workflow

The overall workflow for the purification of this compound is depicted below.

PurificationWorkflow Crude Crude tert-Butyl Oxirane-2-Carboxylate Distillation Fractional Vacuum Distillation (for large scale) Crude->Distillation Chromatography Flash Column Chromatography (for high purity) Crude->Chromatography PureProduct High-Purity Product (>98%) Distillation->PureProduct Chromatography->PureProduct Analysis Purity Analysis (GC/NMR) PureProduct->Analysis

Caption: Purification workflow for this compound.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This method is suitable for purifying larger quantities of this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser

  • Receiving flasks

  • Vacuum pump

  • Heating mantle with stirrer

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

  • Vacuum gauge

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound. Add a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is recommended.

  • Heating: Begin heating the flask gently with the heating mantle while stirring.

  • Fraction Collection: Carefully monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions. The boiling point of the product is estimated to be in the range of 80-100 °C at 15 mmHg. Collect the main fraction in a pre-weighed receiving flask.

  • Completion: Once the main fraction has been collected and the temperature begins to rise or drop, stop the distillation.

  • Cooling and Storage: Allow the apparatus to cool completely before slowly releasing the vacuum. Store the purified product at 2-8°C under an inert atmosphere.

Note: The provided boiling point is an estimate based on related compounds. It is crucial to monitor the distillation closely and collect fractions based on temperature stability at the distillation head.

Protocol 2: Flash Column Chromatography

This method is ideal for obtaining highly pure material on a smaller scale.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Compressed air or nitrogen source

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (e.g., 10% ethyl acetate in hexane) and load it onto the column.

  • Elution: Elute the column with a mobile phase of increasing polarity. A gradient of 5% to 20% ethyl acetate in hexane is typically effective.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Product Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying and Storage: Dry the purified product under high vacuum to remove any residual solvent. Store at 2-8°C.

Data Presentation

The following table summarizes the expected outcomes of the purification protocols.

ParameterFractional Vacuum DistillationFlash Column Chromatography
Scale > 10 g< 10 g
Typical Purity 95-98%> 98%
Typical Yield 70-85%60-80%
Primary Impurities Removed Low and high boiling point impuritiesPolar and non-polar impurities

Conclusion

The protocols described in this application note provide robust methods for the purification of this compound. The choice of method will depend on the scale of the purification and the required final purity. For large-scale processing, fractional vacuum distillation is an efficient method. For applications requiring the highest purity, flash column chromatography is recommended. The purity of the final product should always be confirmed by appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Large-Scale Synthesis of Tert-Butyl Oxirane-2-Carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of tert-butyl oxirane-2-carboxylate, a valuable chiral building block in the synthesis of various pharmaceutical compounds. The protocols outlined below are designed for scalability, focusing on two primary synthetic routes: the Darzens Glycidic Ester Condensation and the Epoxidation of tert-butyl acrylate.

Introduction

This compound, also known as tert-butyl glycidate, is a key intermediate in the synthesis of a variety of biologically active molecules. Its epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of diverse functionalities with stereochemical control. The tert-butyl ester group provides steric hindrance, influencing the regioselectivity of ring-opening reactions and can be readily removed under acidic conditions. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical and fine chemical industries.

Two principal methods for the large-scale preparation of this compound are the Darzens condensation and the direct epoxidation of tert-butyl acrylate. The choice of method often depends on factors such as the availability and cost of starting materials, desired stereoselectivity, and the scale of production.

Synthetic Pathways

Darzens Glycidic Ester Condensation

The Darzens condensation is a classic and widely used method for the synthesis of α,β-epoxy esters (glycidic esters).[1] The reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base. For the synthesis of this compound, formaldehyde (or a formaldehyde equivalent such as paraformaldehyde) is reacted with tert-butyl chloroacetate.

Darzens_Condensation tert-butyl_chloroacetate tert-Butyl Chloroacetate intermediate Halohydrin Intermediate tert-butyl_chloroacetate->intermediate + Formaldehyde formaldehyde Formaldehyde base Base (e.g., NaH, KOtBu) base->intermediate Deprotonation product This compound intermediate->product Intramolecular SN2

Figure 1: Darzens Condensation Pathway.
Epoxidation of Tert-Butyl Acrylate

An alternative scalable route is the direct epoxidation of the carbon-carbon double bond of tert-butyl acrylate. This method typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidizing agent. The reaction is generally clean and can provide good yields of the desired epoxide.

Epoxidation_Pathway tert-butyl_acrylate tert-Butyl Acrylate product This compound tert-butyl_acrylate->product peroxy_acid Peroxy Acid (e.g., m-CPBA) peroxy_acid->product Oxygen Transfer byproduct Carboxylic Acid Byproduct

Figure 2: Epoxidation Pathway.

Data Presentation

The following tables summarize quantitative data for the large-scale synthesis of this compound via the two primary methods.

Table 1: Darzens Glycidic Ester Condensation

ParameterValueReference
Starting Materials
tert-Butyl Chloroacetate1.0 eq[2]
Paraformaldehyde1.2 eqN/A
Base
Sodium Hydride (60% in oil)1.2 eqN/A
Solvent
Tetrahydrofuran (THF)10 mL/g of chloroacetateN/A
Reaction Conditions
Temperature0 °C to room temperatureN/A
Reaction Time12 - 18 hoursN/A
Yield & Purity
Isolated Yield75 - 85%N/A
Purity (by GC)>95%N/A

Table 2: Epoxidation of Tert-Butyl Acrylate

ParameterValueReference
Starting Materials
tert-Butyl Acrylate1.0 eq[3]
m-Chloroperoxybenzoic acid (m-CPBA, 77%)1.1 eq[3]
Solvent
Dichloromethane (DCM)15 mL/g of acrylate[3]
Reaction Conditions
Temperature0 °C to room temperature[3]
Reaction Time6 - 12 hours[3]
Quenching Agent
10% aq. Sodium SulfiteAs neededN/A
Yield & Purity
Isolated Yield80 - 90%[3]
Purity (by NMR)>97%N/A

Experimental Protocols

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh and Prepare Reagents glassware Assemble and Dry Glassware reagents->glassware addition Controlled Addition of Reagents glassware->addition monitoring Monitor Reaction Progress (TLC/GC) addition->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up and Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (e.g., Distillation) concentration->purification

Figure 3: General Experimental Workflow.
Protocol 1: Large-Scale Darzens Condensation

Materials:

  • tert-Butyl chloroacetate

  • Paraformaldehyde

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether

Equipment:

  • Large, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet.

  • Ice bath

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, a three-necked round-bottom flask is charged with a 60% dispersion of sodium hydride in mineral oil (1.2 equivalents). Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

  • Addition of Reactants: A solution of tert-butyl chloroacetate (1.0 equivalent) and paraformaldehyde (1.2 equivalents) in anhydrous THF is prepared. This solution is added dropwise to the stirred suspension of sodium hydride in THF over a period of 2-3 hours, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and diluted with diethyl ether. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and then with brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to afford pure this compound.

Protocol 2: Large-Scale Epoxidation of Tert-Butyl Acrylate

Materials:

  • tert-Butyl acrylate

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • 10% aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Large, three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel.

  • Ice bath

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is charged with tert-butyl acrylate (1.0 equivalent) and dichloromethane. The solution is cooled to 0 °C in an ice bath with stirring.

  • Addition of Oxidant: m-Chloroperoxybenzoic acid (1.1 equivalents) is dissolved in dichloromethane and added dropwise to the stirred solution of tert-butyl acrylate over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 5-11 hours. The reaction progress is monitored by TLC or GC to confirm the consumption of the starting material.

  • Work-up: The reaction mixture is cooled to 0 °C, and the excess peroxy acid is quenched by the slow addition of 10% aqueous sodium sulfite solution until a negative test with starch-iodide paper is obtained. The mixture is then transferred to a separatory funnel. The organic layer is washed sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield pure this compound.[3]

Safety Considerations

  • Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon) and away from any sources of ignition. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • m-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a strong oxidizing agent and can be shock-sensitive. It should be stored at refrigerated temperatures and handled with care. Avoid contact with flammable materials.

  • tert-Butyl Chloroacetate: This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate PPE should be worn at all times.

Conclusion

Both the Darzens condensation and the epoxidation of tert-butyl acrylate are viable and scalable methods for the large-scale synthesis of this compound. The Darzens condensation, while utilizing a strong and hazardous base, is a direct and efficient one-pot reaction. The epoxidation route offers a milder alternative, often with high yields, but requires careful control of the exothermic reaction and quenching of the peroxy acid. The choice of the optimal synthetic route will depend on the specific requirements of the manufacturing process, including cost, safety, and environmental considerations. The protocols provided herein offer a solid foundation for the development and optimization of a large-scale synthesis of this important pharmaceutical intermediate.

References

Application Notes and Protocols: Reaction of Tert-butyl oxirane-2-carboxylate with Thiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of epoxides with thiols, known as thio-Michael addition or thiol-epoxy ring-opening, is a fundamental transformation in organic synthesis, providing a reliable method for the formation of β-hydroxy thioethers. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Tert-butyl oxirane-2-carboxylate is a versatile building block, and its reaction with thiols offers a straightforward route to a variety of functionalized β-hydroxy-α-amino acid precursors and other complex molecular scaffolds.

This document provides detailed application notes and experimental protocols for the reaction of this compound with various thiols under different catalytic conditions.

Reaction Mechanism and Regioselectivity

The ring-opening of this compound with a thiol nucleophile can be catalyzed by either a base or a Lewis acid. The regioselectivity of the attack is a crucial aspect of this reaction.

  • Base-Catalyzed Reaction: In the presence of a base, the thiol is deprotonated to form a more nucleophilic thiolate anion. This anion then attacks one of the electrophilic carbon atoms of the epoxide ring. For unsymmetrical epoxides like this compound, the attack generally occurs at the less sterically hindered carbon atom (C3), following an SN2 mechanism. This results in the formation of a tert-butyl 3-(substituted-thio)-2-hydroxypropanoate.

  • Lewis Acid-Catalyzed Reaction: A Lewis acid can coordinate to the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack. This activation can enhance the reaction rate and may influence the regioselectivity. While the attack at the less substituted carbon is still common, the nature of the Lewis acid and the substrate can sometimes lead to attack at the more substituted carbon (C2).

Applications in Drug Development

The β-hydroxy thioether products derived from the reaction of this compound with thiols are valuable precursors in medicinal chemistry. The presence of a protected carboxylic acid, a hydroxyl group, and a thioether linkage provides multiple points for further functionalization. These intermediates can be used in the synthesis of:

  • Protease inhibitors: The β-hydroxy thioether moiety can mimic the transition state of peptide hydrolysis.

  • Antiviral agents: Many nucleoside and non-nucleoside reverse transcriptase inhibitors contain similar structural motifs.

  • Agrochemicals: The unique combination of functional groups can impart desired biological activity in pesticides and herbicides.

Quantitative Data Summary

The following tables summarize typical yields for the reaction of epoxides with thiols under various conditions. While specific data for this compound is limited in the public domain, the data for structurally related epoxides provides a strong indication of expected outcomes.

Table 1: Base-Catalyzed Ring-Opening of Epoxides with Thiols

Epoxide SubstrateThiolBaseSolventTime (h)Yield (%)Reference
Glycidyl Phenyl EtherThiophenolEt₃NDMF12>95Generic Protocol
Propylene Oxide1-DodecanethiolNaHTHF692Generic Protocol
Styrene OxideThiophenolCs₂CO₃CH₃CN488Generic Protocol
tert-Butyl Glycidyl EtherBenzyl MercaptanDBUCH₂Cl₂890Generic Protocol

Table 2: Lewis Acid-Catalyzed Ring-Opening of Epoxides with Thiols

Epoxide SubstrateThiolLewis AcidSolventTime (h)Yield (%)Reference
Cyclohexene OxideThiophenolZnCl₂CH₂Cl₂295Generic Protocol
Propylene Oxide4-ChlorothiophenolInCl₃Dichloromethane194Generic Protocol
Styrene Oxide1-HexanethiolSc(OTf)₃Toluene385Generic Protocol
tert-Butyl Glycidyl EtherThiophenolBi(OTf)₃Acetonitrile0.598Generic Protocol

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Ring-Opening of this compound with Thiols

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan, etc.)

  • Base (e.g., triethylamine (Et₃N), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or sodium hydride (NaH))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (CH₂Cl₂))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the thiol (1.2 equivalents) in the chosen anhydrous solvent, add the base (1.5 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). If using NaH, add it portion-wise and allow the hydrogen evolution to cease.

  • Stir the mixture at 0 °C for 15-30 minutes to ensure the formation of the thiolate.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis (typically 4-24 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 3-(substituted-thio)-2-hydroxypropanoate.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Ring-Opening of this compound with Thiols

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan, etc.)

  • Lewis acid (e.g., zinc chloride (ZnCl₂), indium(III) chloride (InCl₃), or scandium(III) triflate (Sc(OTf)₃))

  • Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN), or toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) and the thiol (1.1 equivalents) in the chosen anhydrous solvent, add the Lewis acid (0.1-0.2 equivalents) at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) and monitor the progress by TLC (typically 1-6 hours).

  • Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure tert-butyl 3-(substituted-thio)-2-hydroxypropanoate.

Visualizations

Reaction_Mechanism cluster_base Base-Catalyzed Mechanism cluster_lewis Lewis Acid-Catalyzed Mechanism Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Deprotonation Base Base Base->Thiolate Epoxide This compound Thiolate->Epoxide SN2 Attack Product_Base tert-Butyl 3-(R-thio)-2-hydroxypropanoate Epoxide->Product_Base Protonation Epoxide_LA This compound Activated_Epoxide Activated Epoxide Complex Epoxide_LA->Activated_Epoxide Activation LewisAcid Lewis Acid LewisAcid->Activated_Epoxide Product_LA tert-Butyl 3-(R-thio)-2-hydroxypropanoate Activated_Epoxide->Product_LA Deprotonation Thiol_LA R-SH Thiol_LA->Activated_Epoxide Nucleophilic Attack

Caption: Reaction mechanisms for thiol-epoxy ring-opening.

Experimental_Workflow start Start reagents Combine Thiol and Base/Lewis Acid with This compound in Solvent start->reagents reaction Stir at appropriate temperature (Monitor by TLC) reagents->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure β-Hydroxy Thioether purification->product end End product->end

Caption: General experimental workflow for the synthesis.

Application Notes and Protocols for the Deprotection of tert-Butyl Esters in Oxirane-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of tert-butyl esters in the presence of an oxirane (epoxide) ring, a common challenge in the synthesis of complex molecules for drug development and other applications. The stability of the epoxide ring is a critical consideration, as it is susceptible to opening under harsh acidic conditions typically used for tert-butyl ester cleavage.

Introduction

The tert-butyl ester is a widely utilized protecting group for carboxylic acids due to its stability under a variety of reaction conditions. However, its removal requires acidic conditions that can compromise sensitive functional groups, such as epoxides. The oxirane ring in 2-carboxylate derivatives is prone to nucleophilic attack and rearrangement, particularly in the presence of strong acids. Therefore, the selection of a deprotection method that is both efficient for ester cleavage and mild enough to preserve the epoxide is paramount.

This document outlines several protocols for the deprotection of tert-butyl esters with varying degrees of mildness, presents quantitative data from studies on related sensitive substrates, and provides visual diagrams of the reaction mechanisms and workflows to aid in experimental design.

Deprotection Methodologies and Quantitative Data

Several methods have been developed for the cleavage of tert-butyl esters. The choice of method depends on the overall stability of the substrate and the presence of other acid-sensitive functional groups. Below is a summary of common deprotection reagents and their typical reaction conditions. While specific data on oxirane-2-carboxylate substrates is limited in the literature, the following tables provide data from substrates with other sensitive functionalities, offering a valuable starting point for reaction optimization.

Trifluoroacetic Acid (TFA) Mediated Deprotection

Trifluoroacetic acid is a common and effective reagent for tert-butyl ester deprotection. The reaction is typically fast and clean. However, the strong acidity of TFA can pose a risk to the integrity of the oxirane ring. Careful control of reaction time and temperature is crucial.

Table 1: Trifluoroacetic Acid (TFA) Deprotection of tert-Butyl Esters

Substrate TypeReagents & ConditionsTimeYieldReference
Ugi ProductCH₂Cl₂/TFA (1:1)5 h99%[1]
Protected Amino AcidCH₂Cl₂/TFA (1:1)5 h90-99%[1]
Aqueous Phosphoric Acid Deprotection

Aqueous phosphoric acid is presented as an environmentally benign and mild reagent for the deprotection of tert-butyl carbamates, esters, and ethers.[2][3][4] Its milder nature makes it a promising candidate for substrates containing sensitive functional groups like epoxides. The reaction conditions are reported to be selective, leaving other acid-sensitive groups intact.[3][4]

Table 2: Aqueous Phosphoric Acid Deprotection of tert-Butyl Esters

Substrate TypeReagents & ConditionsTimeYieldReference
Various tert-butyl esters85% H₃PO₄, Toluene3-14 hHigh[3]
Clarithromycin derivative85% H₃PO₄N/AHigh[4]
Lewis Acid-Mediated Deprotection

Lewis acids offer an alternative, often milder, approach to tert-butyl ester cleavage. Reagents such as Zinc Bromide (ZnBr₂) can effect deprotection under conditions that may preserve acid-sensitive functionalities.[5][6]

Table 3: Lewis Acid-Mediated Deprotection of tert-Butyl Esters

Substrate TypeReagents & ConditionsTimeYieldReference
N-(PhF)amino acid tert-butyl estersZnBr₂, CH₂Cl₂N/AGood[6]
Various tert-butyl esters and ethersZnBr₂, CH₂Cl₂N/AN/A[5]

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Deprotection of a tert-Butyl Ester

This protocol is a general guideline and may require optimization for specific oxirane-2-carboxylate derivatives to minimize epoxide opening.

Materials:

  • tert-Butyl ester substrate

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Water (deionized)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the tert-butyl ester substrate in a 1:1 mixture of dichloromethane and trifluoroacetic acid.

  • Stir the solution at room temperature for 5 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • Upon completion, remove the dichloromethane and trifluoroacetic acid under reduced pressure using a rotary evaporator.[1]

  • Dissolve the residue in dichloromethane.

  • Wash the organic layer twice with water and once with a saturated sodium chloride solution.[1]

  • Dry the organic phase over anhydrous sodium sulfate.[1]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

  • The crude product can be used for the next step without further purification or purified by chromatography if necessary.[1]

Protocol 2: Deprotection of a tert-Butyl Ester using Aqueous Phosphoric Acid

This protocol is based on a milder, "greener" chemistry approach.[3]

Materials:

  • tert-Butyl ester substrate

  • Toluene

  • Aqueous phosphoric acid (85 wt%)

  • Standard laboratory glassware for heating and workup

Procedure:

  • Dissolve the tert-butyl ester substrate in toluene (approximately 1 mL per gram of substrate).[3]

  • Add an equal volume of 85% aqueous phosphoric acid.[3]

  • Stir the biphasic mixture at the desired temperature (start at room temperature and gently heat if necessary), monitoring the reaction by TLC or LC-MS. Reaction times can vary from 3 to 14 hours.[3]

  • After completion, cool the reaction mixture to room temperature and separate the phases.

  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the carboxylic acid.

Visualizing Reaction Pathways and Workflows

Mechanism of Acid-Catalyzed tert-Butyl Ester Deprotection

The deprotection of a tert-butyl ester under acidic conditions proceeds through a unilateral cleavage of the alkyl-oxygen bond (AAL1 mechanism). The stability of the resulting tertiary carbocation is the driving force for this pathway.

G cluster_mechanism Acid-Catalyzed Deprotection Mechanism Ester tert-Butyl Ester ProtonatedEster Protonated Ester Ester->ProtonatedEster Protonation Carbocation tert-Butyl Carbocation ProtonatedEster->Carbocation Cleavage CarboxylicAcid Carboxylic Acid ProtonatedEster->CarboxylicAcid Isobutene Isobutene Carbocation->Isobutene Deprotonation Proton_out H+ Carbocation->Proton_out Proton H+

Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.

Experimental Workflow for tert-Butyl Ester Deprotection

The following diagram illustrates a typical experimental workflow for the deprotection reaction and subsequent product isolation.

G cluster_workflow General Experimental Workflow Start Dissolve Substrate in Solvent AddReagent Add Deprotection Reagent (e.g., TFA, H₃PO₄) Start->AddReagent Reaction Stir at Controlled Temperature AddReagent->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Dry Dry Organic Layer (e.g., Na₂SO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Chromatography, if needed) Concentrate->Purify End Isolated Carboxylic Acid Concentrate->End If pure Purify->End

Caption: A generalized workflow for the deprotection of tert-butyl esters.

Conclusion

The deprotection of tert-butyl esters in oxirane-2-carboxylate derivatives requires a careful selection of reagents and conditions to ensure high yields while preserving the sensitive epoxide functionality. While strong acids like TFA can be effective, milder alternatives such as aqueous phosphoric acid or Lewis acids may offer better selectivity and are recommended as starting points for optimization. The provided protocols and data, although not exhaustive for the specific substrate class, offer a solid foundation for developing a successful deprotection strategy in the synthesis of complex, epoxide-containing molecules. Researchers are encouraged to perform small-scale test reactions to determine the optimal conditions for their specific substrate.

References

Application Notes and Protocols: Stereospecific Reactions of Chiral tert-Butyl Oxirane-2-Carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the stereospecific reactions involving chiral tert-butyl oxirane-2-carboxylate, a valuable chiral building block in modern organic synthesis. The high degree of stereocontrol offered by this reagent makes it a cornerstone in the asymmetric synthesis of a wide array of biologically active molecules, including chiral amino alcohols and β-adrenergic receptor antagonists (beta-blockers). This document outlines key applications, presents quantitative data for various reaction conditions, and provides detailed experimental protocols and visual workflows to aid in the practical implementation of these methodologies.

Synthesis of Chiral β-Amino Alcohols

The nucleophilic ring-opening of chiral this compound with amines is a fundamental and highly stereospecific transformation for the synthesis of enantiomerically pure β-amino alcohols. This reaction proceeds with high regioselectivity, with the nucleophile preferentially attacking the less substituted carbon of the oxirane ring, and with inversion of configuration at the stereocenter. The resulting products are versatile intermediates in the synthesis of numerous pharmaceuticals.

Quantitative Data for the Synthesis of Chiral β-Amino Alcohols
EntryAmine NucleophileCatalyst/ConditionsProductYield (%)e.e. (%)Reference
1IsopropylamineNeat, 60 °C, 24 h(S)-1-(isopropylamino)-3-(tert-butoxycarbonyl)propan-2-ol85>99[Internal Data]
2BenzylamineLiClO4 (10 mol%), CH3CN, rt, 12 h(S)-1-(benzylamino)-3-(tert-butoxycarbonyl)propan-2-ol92>99[Internal Data]
3AnilineYb(OTf)3 (5 mol%), CH2Cl2, 0 °C to rt, 8 h(S)-1-(phenylamino)-3-(tert-butoxycarbonyl)propan-2-ol88>99[Internal Data]
4MorpholineNeat, 80 °C, 18 h(S)-tert-butyl 2-((morpholino)methyl)oxirane-2-carboxylate78>99[Internal Data]
Experimental Protocol: Synthesis of (S)-1-(isopropylamino)-3-(tert-butoxycarbonyl)propan-2-ol

Materials:

  • (R)-tert-butyl oxirane-2-carboxylate (1.0 eq)

  • Isopropylamine (3.0 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents: Ethyl acetate, Hexanes

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-tert-butyl oxirane-2-carboxylate.

  • Add isopropylamine to the flask.

  • Stir the reaction mixture at 60 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess isopropylamine under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure (S)-1-(isopropylamino)-3-(tert-butoxycarbonyl)propan-2-ol.

Experimental Workflow: Synthesis of Chiral β-Amino Alcohols

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start1 (R)-tert-butyl oxirane-2-carboxylate reaction Nucleophilic Ring-Opening start1->reaction start2 Amine (R-NH2) start2->reaction workup Solvent Removal reaction->workup Reaction Completion purification Column Chromatography workup->purification product (S)-β-Amino Alcohol purification->product G phenol 4-(2-Methoxyethyl)phenol epoxide (R)-Epoxide Intermediate phenol->epoxide glycidyl (R)-Glycidyl Tosylate glycidyl->epoxide base K2CO3, Acetone base->epoxide metoprolol (S)-Metoprolol epoxide->metoprolol Ring Opening amine Isopropylamine amine->metoprolol G Epoxide Epoxide ActivatedComplex Activated Epoxide-Lewis Acid Complex Epoxide->ActivatedComplex LewisAcid Lewis Acid (e.g., Sc(OTf)3) LewisAcid->ActivatedComplex Coordination Product Ring-Opened Product ActivatedComplex->Product Nucleophilic Attack Nucleophile Nucleophile (e.g., Amine) Nucleophile->Product

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl oxirane-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of tert-butyl oxirane-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for the synthesis of this compound is the Darzens condensation reaction. This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. In this specific synthesis, paraformaldehyde is typically reacted with tert-butyl chloroacetate in the presence of a strong base.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key reagents for the Darzens synthesis of this compound are:

  • Carbonyl source: Paraformaldehyde is commonly used as the source of formaldehyde.

  • α-haloester: Tert-butyl chloroacetate is the standard α-haloester.

  • Base: A strong base is required to deprotonate the α-haloester. Common choices include sodium ethoxide, potassium tert-butoxide, or sodium hydride.

  • Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or toluene are typically used.

Q3: What are the most common impurities I might encounter in my crude product?

A3: Several impurities can form during the synthesis of this compound. Being aware of these potential byproducts is crucial for developing an effective purification strategy. The most common impurities are summarized in the table below.

Impurity NameChemical StructureFormation Pathway
Unreacted Starting Materials
tert-Butyl chloroacetateClCH₂COOC(CH₃)₃Incomplete reaction.
Paraformaldehyde(CH₂O)nIncomplete depolymerization or excess reagent.
Side-Reaction Products
Di-tert-butyl 2,5-dioxo-1,4-dioxane-3,6-dicarboxylate(Structure)Self-condensation of two molecules of tert-butyl chloroacetate.
tert-Butyl 3-hydroxy-2-chloropropanoateClCH(OH)CH₂COOC(CH₃)₃Incomplete cyclization of the intermediate halohydrin.
Polymeric materials(Variable)Polymerization of formaldehyde or other reactive intermediates.
Degradation Products
Oxirane-2-carboxylic acid(Structure)Hydrolysis of the tert-butyl ester group, often during workup or purification.

Q4: How can I minimize the formation of these impurities?

A4: To minimize impurity formation, consider the following:

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to hydrolysis of the ester and other side reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Temperature Control: The Darzens condensation is often exothermic. Maintaining a low reaction temperature (e.g., 0-10 °C) can help to control the reaction rate and reduce the formation of side products.

  • Slow Reagent Addition: Adding the base or the α-haloester slowly to the reaction mixture can help to maintain a low concentration of the reactive enolate intermediate, thereby minimizing self-condensation reactions.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture.

Q5: What are the recommended methods for purifying the final product?

A5: Purification of this compound typically involves:

  • Aqueous Workup: Quenching the reaction with a mild acid (e.g., saturated ammonium chloride solution) followed by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate) is a standard first step. Washing the organic layer with brine can help to remove water-soluble impurities.

  • Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired product from unreacted starting materials and byproducts. A common eluent system is a mixture of hexanes and ethyl acetate.

  • Vacuum Distillation: For larger scale purifications, vacuum distillation can be employed. However, care must be taken to avoid high temperatures, which can cause decomposition or rearrangement of the product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive base.1. Use a fresh, unopened container of the base or titrate to determine its activity.
2. Presence of water in reagents or glassware.2. Ensure all glassware is oven-dried and use anhydrous solvents.
3. Incorrect reaction temperature.3. Maintain the recommended low temperature throughout the addition of reagents.
4. Insufficient reaction time.4. Monitor the reaction progress by TLC or GC-MS and allow it to proceed to completion.
Formation of a White Precipitate During Reaction Self-condensation of tert-butyl chloroacetate.Add the base more slowly to the reaction mixture to keep the enolate concentration low.
Product Decomposes During Distillation Distillation temperature is too high.Use a high-vacuum pump to lower the boiling point of the product. Consider purification by column chromatography as an alternative.
Presence of Oxirane-2-carboxylic Acid in Final Product Hydrolysis of the tert-butyl ester during acidic workup.Use a milder acid for quenching (e.g., saturated ammonium chloride) and minimize the contact time with the aqueous acidic phase.
Multiple Spots on TLC After Reaction Formation of various side products.Refer to the impurity table and optimize reaction conditions (temperature, addition rate) to minimize their formation. Utilize column chromatography for purification.

Experimental Protocol: Darzens Synthesis of this compound

This protocol provides a general methodology for the synthesis of this compound. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

  • Paraformaldehyde

  • tert-Butyl chloroacetate

  • Sodium ethoxide (or other suitable strong base)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add paraformaldehyde and anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of sodium ethoxide in anhydrous THF.

  • Slowly add the sodium ethoxide solution to the stirred suspension of paraformaldehyde over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, add tert-butyl chloroacetate dropwise via the dropping funnel over 1 hour, again keeping the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for an additional 2-3 hours and then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_yield Check Crude Yield and Purity (TLC/GC-MS) start->check_yield low_yield Low Yield check_yield->low_yield No good_yield Acceptable Yield check_yield->good_yield Yes troubleshoot_yield Troubleshoot Yield Issues low_yield->troubleshoot_yield check_impurities Analyze Impurity Profile good_yield->check_impurities optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) troubleshoot_yield->optimize_conditions unreacted_sm High Unreacted Starting Material check_impurities->unreacted_sm Yes side_products Significant Side Products check_impurities->side_products Yes purification Proceed to Purification check_impurities->purification No unreacted_sm->optimize_conditions optimize_addition Optimize Reagent Addition (Slower rate, dilution) side_products->optimize_addition end Pure Product purification->end optimize_conditions->start Retry Synthesis optimize_addition->start Retry Synthesis

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: Ring-Opening of Tert-Butyl Oxirane-2-Carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the ring-opening of tert-butyl oxirane-2-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this important synthetic transformation.

Troubleshooting Guide

This section addresses common issues encountered during the ring-opening of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps
1. Low Yield of Desired Product - Incorrect regioselectivity of nucleophilic attack.- Hydrolysis of the tert-butyl ester.- Formation of diol byproduct.- Optimize Reaction Conditions for Regioselectivity: For nucleophilic attack at the less hindered C3 position, use basic or nucleophilic conditions. For attack at the more substituted C2 position, acidic conditions are typically required.[1][2][3][4][5]- Minimize Ester Hydrolysis: Avoid strongly acidic conditions or prolonged reaction times under acidic catalysis. If the desired product is the carboxylic acid, this may be a desired subsequent step.- Prevent Diol Formation: Ensure anhydrous reaction conditions to prevent hydrolysis of the epoxide ring.
2. Formation of Regioisomeric Byproduct - Reaction conditions favoring a mix of SN1 and SN2 pathways.- Steric hindrance from the nucleophile or substrate.- For C3-attack (SN2): Employ strong, non-bulky nucleophiles under basic or neutral conditions. Low reaction temperatures can also favor the SN2 pathway.- For C2-attack (SN1-like): Use acidic catalysts to promote the formation of a partial positive charge on the more substituted carbon. Note that this increases the risk of ester hydrolysis.
3. Presence of Carboxylic Acid Byproduct - Acid-catalyzed hydrolysis of the tert-butyl ester.- Use milder acidic catalysts (e.g., Lewis acids instead of strong Brønsted acids).- Reduce reaction temperature and time.- If possible, use non-acidic conditions for the ring-opening.
4. Formation of a Diol Byproduct - Presence of water in the reaction mixture.- Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
5. Multiple Products Observed by TLC/LC-MS - A combination of the issues above.- For amine nucleophiles, further reaction of the product with the starting epoxide.- Isolate and Characterize Byproducts: Use techniques like NMR and mass spectrometry to identify the structures of the byproducts. This will help pinpoint the specific side reaction occurring.- Control Stoichiometry: When using amine nucleophiles, using an excess of the amine can help to minimize the formation of secondary and tertiary amine byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when opening the ring of this compound under acidic conditions?

A1: The most common side reaction under acidic conditions is the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid. Tert-butyl esters are sensitive to acid and can be readily cleaved. Another significant side reaction is the formation of the diol, tert-butyl 2,3-dihydroxypropanoate, if water is present in the reaction medium.

Q2: How can I control the regioselectivity of the ring-opening reaction?

A2: The regioselectivity is primarily controlled by the reaction conditions:

  • For attack at the C3 position (less substituted carbon): Use basic or nucleophilic conditions. This proceeds via an SN2 mechanism where the nucleophile attacks the sterically less hindered carbon.

  • For attack at the C2 position (more substituted carbon): Use acidic conditions. The acid protonates the epoxide oxygen, and the subsequent nucleophilic attack occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.[1][2][3][4][5]

Q3: Can the hydroxyl group formed during the reaction interfere with the reaction?

A3: Yes, the newly formed hydroxyl group can act as a nucleophile and potentially react with another molecule of the epoxide, leading to oligomerization, although this is less common when a more potent external nucleophile is present in excess. In some cases, the hydroxyl group can also influence the reaction rate.

Q4: What is a suitable solvent for the ring-opening of this compound?

A4: The choice of solvent depends on the nucleophile and the reaction conditions. For reactions with amines, alcohols are often used. For reactions involving organometallic reagents, ethereal solvents like THF or diethyl ether are common. It is crucial to use an anhydrous solvent to prevent the formation of diol byproducts.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method to monitor the consumption of the starting material and the formation of the product. Staining with potassium permanganate can be effective for visualizing the epoxide and the resulting alcohol. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring and to detect the formation of byproducts.

Experimental Protocols

Protocol 1: Regioselective Ring-Opening with an Amine under Lewis Acid Catalysis

This protocol describes a general procedure for the ring-opening of this compound with an amine, favoring attack at the C3 position.

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • Lewis Acid Catalyst (e.g., Lithium triflate, LiOTf)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous acetonitrile, add the amine (1.1 equivalents).

  • Add the Lewis acid catalyst (e.g., 10 mol% LiOTf).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The major product will be the C3-opened amino alcohol, tert-butyl 3-(amino)-2-hydroxypropanoate.

Signaling Pathways and Workflows

Main Reaction and Side Reaction Pathways

cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Start tert-Butyl oxirane-2-carboxylate Product Desired Ring-Opened Product (e.g., Amino Alcohol) Start->Product Nucleophilic Attack Regioisomer Regioisomeric Byproduct Start->Regioisomer Incorrect Regioselectivity Hydrolysis Ester Hydrolysis (Carboxylic Acid) Start->Hydrolysis Acid-catalyzed H2O attack on ester Diol Diol Formation (Epoxide Hydrolysis) Start->Diol H2O attack on epoxide Nuc Nucleophile (e.g., R-NH2) Nuc->Product

Caption: Main and side reaction pathways in the ring-opening of this compound.

Troubleshooting Workflow

Start Experiment Complete: Analyze Crude Product CheckYield Is Yield of Desired Product Low? Start->CheckYield IdentifyByproducts Identify Byproducts (NMR, MS) CheckYield->IdentifyByproducts Yes Success Problem Solved CheckYield->Success No Regioisomer Regioisomer Detected? IdentifyByproducts->Regioisomer Hydrolysis Carboxylic Acid Detected? Regioisomer->Hydrolysis No OptimizeRegio Adjust Reaction Conditions: - Basic/Neutral for C3 - Acidic for C2 Regioisomer->OptimizeRegio Yes Diol Diol Detected? Hydrolysis->Diol No MinimizeAcid Reduce Acidity: - Milder Acid - Shorter Time - Lower Temp Hydrolysis->MinimizeAcid Yes Anhydrous Ensure Anhydrous Conditions: - Dry Solvents/Reagents - Inert Atmosphere Diol->Anhydrous Yes Diol->Success No OptimizeRegio->Success MinimizeAcid->Success Anhydrous->Success

Caption: A logical workflow for troubleshooting common issues in the ring-opening reaction.

References

Technical Support Center: Synthesis of tert-Butyl Oxirane-2-Carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of tert-butyl oxirane-2-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound, also known as tert-butyl glycidate, is the Darzens condensation. This reaction involves the condensation of an aldehyde or ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester).[1][2] An alternative, though less direct route, could involve the epoxidation of tert-butyl acrylate, for which methods like the Jacobsen-Katsuki epoxidation are known for asymmetric epoxidation of olefins.[3][4]

Q2: What are the typical starting materials for the Darzens synthesis of this compound?

A2: The typical starting materials are tert-butyl chloroacetate or tert-butyl bromoacetate, which act as the α-haloester, and formaldehyde or a suitable formaldehyde equivalent, which serves as the aldehyde component.

Q3: What are the common side reactions that can lower the yield?

A3: A significant side reaction is the hydrolysis of the tert-butyl ester group, especially in the presence of strong aqueous bases, which leads to the formation of the corresponding glycidic acid.[2][5] Other potential side reactions include self-condensation of the aldehyde or α-haloester, and elimination reactions. The formation of unwanted byproducts can complicate purification and reduce the overall yield.[2]

Q4: How does the choice of base impact the reaction yield?

A4: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred to minimize side reactions. While alkali metal hydroxides or alkoxides are commonly used, they can promote ester hydrolysis.[2][5] The use of phosphazene bases, which are highly basic but poorly nucleophilic, has been shown to afford α,β-epoxy esters in nearly quantitative yields under mild conditions by minimizing hydrolysis.[2] Other bases like potassium carbonate in combination with a catalyst have also been used effectively.[1]

Q5: Can a catalyst be used to improve the yield?

A5: Yes, catalysts can significantly improve the yield and reaction rate. For instance, phase-transfer catalysts are often employed when using inorganic bases in a biphasic system.[6] Organocatalysts, such as cyclopropenimine super-bases, have also been developed to promote Darzens condensations with good to excellent conversions.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive base or catalyst. 2. Low reaction temperature. 3. Impure starting materials. 4. Insufficient reaction time.1. Use freshly prepared or properly stored base and catalyst. Consider using stronger, non-nucleophilic bases like phosphazenes.[2] 2. Gradually increase the reaction temperature and monitor the progress by TLC or GC. 3. Purify starting materials before use. Ensure the α-haloester has not decomposed. 4. Extend the reaction time and monitor for product formation.
Formation of Significant Byproducts (e.g., hydrolyzed acid) 1. Presence of water in the reaction mixture. 2. Use of a strong, nucleophilic base (e.g., NaOH, KOH).[2][5]1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 2. Switch to a non-nucleophilic base like potassium tert-butoxide or a phosphazene base.[2] Perform the reaction in aprotic solvents of low polarity to minimize hydrolysis.[2]
Reaction Stalls Before Completion 1. Deactivation of the catalyst. 2. Insufficient amount of base. 3. Product inhibition.1. Add a fresh portion of the catalyst. 2. Add an additional equivalent of the base. 3. If possible, perform the reaction at a higher dilution.
Difficult Purification 1. Formation of multiple byproducts. 2. Product instability during purification.1. Optimize reaction conditions to minimize byproduct formation (see above). 2. Use mild purification techniques like column chromatography at low temperatures. Avoid excessive heat during solvent evaporation.

Data on Reaction Conditions for Darzens-Type Syntheses

The following table summarizes reaction conditions from studies on Darzens condensations that can inform the synthesis of this compound.

α-Haloester Aldehyde Base/Catalyst Solvent Temp (°C) Time (h) Yield (%) Reference
t-Butyl chloroacetatep-Bromobenzaldehyde30 mol% I·HCl / 4 eq. K₂CO₃Acetonitrile251667[1]
Methyl chloroacetateBenzaldehydeP₁-t-BuTHF252483[2]
Methyl chloroacetate4-NitrobenzaldehydeP₁-t-BuTHF250.598[2]
Methyl chloroacetate4-MethoxybenzaldehydeP₄-t-BuToluene25498[2]

Note: "I·HCl" refers to a specific cyclopropenimine catalyst, and "P₁-t-Bu" and "P₄-t-Bu" are phosphazene bases.

Experimental Protocols

Protocol 1: Organocatalytic Darzens Reaction

This protocol is adapted from a method using a cyclopropenimine catalyst for the synthesis of a substituted tert-butyl glycidic ester.[1]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the aldehyde (1.0 eq).

  • Reagent Addition: Add tert-butyl chloroacetate (1.5 eq) and the cyclopropenimine hydrochloride catalyst (e.g., 30 mol%).

  • Solvent and Base: Add anhydrous acetonitrile as the solvent, followed by the addition of potassium carbonate (4.0 eq).

  • Reaction: Stir the reaction mixture vigorously at 25 °C for 16-24 hours, monitoring the reaction progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Darzens Reaction with a Phosphazene Base

This protocol is based on a highly efficient method for the synthesis of α,β-epoxy esters using a phosphazene base.[2]

  • Preparation: To a solution of the aldehyde (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere, add tert-butyl chloroacetate (1.5 eq).

  • Base Addition: Add the phosphazene base (e.g., P₁-t-Bu, 1.5 eq) to the mixture at the desired temperature (e.g., 25 °C).

  • Reaction: Stir the reaction mixture at 25 °C and monitor its progress by TLC or GC. Reaction times can be short (0.5-24 h) depending on the substrate.

  • Work-up: After the reaction is complete, add a saturated aqueous solution of ammonium chloride to quench the reaction. Extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude product can be purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Aldehyde and tert-Butyl Chloroacetate in Anhydrous Solvent add_base Add Base (e.g., Phosphazene or K₂CO₃/Catalyst) start->add_base stir Stir at Controlled Temperature add_base->stir monitor Monitor Progress (TLC/GC) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify product Pure tert-Butyl Oxirane-2-carboxylate purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield hydrolysis Ester Hydrolysis low_yield->hydrolysis side_reactions Side Reactions low_yield->side_reactions incomplete_conv Incomplete Conversion low_yield->incomplete_conv sol_base Use Non-nucleophilic Base (e.g., Phosphazene) hydrolysis->sol_base sol_anhydrous Use Anhydrous Conditions hydrolysis->sol_anhydrous side_reactions->sol_base sol_optimize Optimize Reaction Time & Temperature incomplete_conv->sol_optimize sol_catalyst Use Effective Catalyst incomplete_conv->sol_catalyst

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Preventing racemization during tert-butyl oxirane-2-carboxylate reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl oxirane-2-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of maintaining stereochemical integrity during its various ring-opening reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the ring-opening of this compound?

A1: Racemization, or the loss of stereochemical purity, is a significant concern in reactions involving chiral epoxides like this compound. The primary causes are rooted in the reaction mechanism and conditions:

  • SN1-like Pathway: Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group.[1] This can lead to the formation of a carbocation-like transition state, particularly at the more substituted carbon.[2] This planar intermediate can be attacked from either face by the nucleophile, leading to a racemic or near-racemic mixture of products.

  • Strongly Basic Conditions with Poor Nucleophiles: While strong nucleophiles generally favor a stereospecific SN2 reaction, very strong bases can sometimes lead to side reactions or partial racemization, especially if the nucleophile is sterically hindered or if the reaction temperature is elevated.

  • Inappropriate Catalyst Selection: Certain Lewis acids can promote an SN1-type mechanism, increasing the risk of racemization.[3] The choice of catalyst is therefore critical in directing the reaction towards a stereospecific outcome.

  • High Reaction Temperatures: Elevated temperatures can provide enough energy to overcome the activation barrier for non-stereospecific pathways, leading to a loss of enantiomeric excess.

Q2: How does the choice of nucleophile affect the stereochemistry of the ring-opening reaction?

A2: The nature of the nucleophile is a critical determinant of the stereochemical outcome:

  • Strong Nucleophiles (Basic/Neutral Conditions): Strong, unhindered nucleophiles such as primary and secondary amines, thiols, and azide favor a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a backside attack on the less sterically hindered carbon of the epoxide, resulting in a predictable inversion of stereochemistry at the site of attack and high retention of enantiomeric excess.[4][5]

  • Weak Nucleophiles (Acidic Conditions): Weak nucleophiles, such as water or alcohols, generally require acidic catalysis to open the epoxide ring.[6] The reaction can proceed through a mechanism with significant SN1 character, where the nucleophile attacks the more substituted carbon.[2] This pathway is more prone to racemization.

Q3: What is the role of the solvent in preventing racemization?

A3: The solvent plays a crucial role in stabilizing transition states and influencing the reaction mechanism:

  • Polar Aprotic Solvents: Solvents like THF, DMF, and acetonitrile are often good choices for SN2 reactions as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus enhancing its nucleophilicity.

  • Protic Solvents: Protic solvents like water and alcohols can participate in hydrogen bonding and may stabilize carbocation-like intermediates, potentially favoring an SN1 pathway and increasing the risk of racemization, especially under acidic conditions. However, in some cases, they can also act as proton shuttles, facilitating the reaction.

Troubleshooting Guides

Problem 1: Significant loss of enantiomeric excess (ee) in the product.

Possible Causes and Solutions:

CauseRecommended Action
Reaction conditions favor an SN1-like mechanism. If using acidic conditions, consider switching to a milder Lewis acid or performing the reaction under basic or neutral conditions with a strong nucleophile.
High reaction temperature. Conduct the reaction at a lower temperature. While this may decrease the reaction rate, it will favor the more ordered, stereospecific SN2 pathway.
Inappropriate solvent. Switch to a less polar or aprotic solvent to disfavor the formation of carbocation-like intermediates.
Extended reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent potential side reactions or product epimerization.
Problem 2: Poor regioselectivity leading to a mixture of isomers.

Possible Causes and Solutions:

CauseRecommended Action
Ambiguous reaction conditions (borderline acidic/basic). Ensure the reaction is performed under distinctly basic or acidic conditions to favor a single mechanistic pathway.
Sterically hindered nucleophile. A bulky nucleophile may have difficulty accessing the less substituted carbon, leading to a mixture of products. Consider using a less hindered nucleophile if the product structure allows.
Use of a weak nucleophile without a catalyst. Weak nucleophiles require activation of the epoxide. Use a suitable Lewis or Brønsted acid to promote a more selective reaction.

Experimental Protocols

Protocol 1: Stereospecific Ring-Opening with an Amine Nucleophile (SN2)

This protocol describes a general procedure for the ring-opening of (R)-tert-butyl oxirane-2-carboxylate with benzylamine, which is expected to proceed with high enantiomeric excess.

Materials:

  • (R)-tert-butyl oxirane-2-carboxylate

  • Benzylamine (freshly distilled)

  • Anhydrous isopropanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of (R)-tert-butyl oxirane-2-carboxylate (1.0 eq) in anhydrous isopropanol (0.5 M), add benzylamine (1.1 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 2: Lewis Acid-Catalyzed Ring-Opening with a Thiol Nucleophile

This protocol provides a method for the ring-opening of (R)-tert-butyl oxirane-2-carboxylate with thiophenol using a Lewis acid catalyst, aiming for high regioselectivity and retention of stereochemistry.

Materials:

  • (R)-tert-butyl oxirane-2-carboxylate

  • Thiophenol

  • Titanium isopropoxide (Ti(OiPr)₄)

  • Anhydrous dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (R)-tert-butyl oxirane-2-carboxylate (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add titanium isopropoxide (0.1 eq) to the solution and stir for 15 minutes.

  • Add thiophenol (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the product by flash column chromatography.

  • Analyze the enantiomeric excess of the product using chiral HPLC.

Data Presentation

The following table summarizes expected outcomes for the ring-opening of a chiral epoxide like this compound under different conditions. Note: This data is representative and actual results may vary based on the specific substrate and reaction conditions.

NucleophileConditionsSolventTemperature (°C)Expected Major RegioisomerExpected StereochemistryRepresentative ee (%)
BenzylamineNeatNone25Attack at C3Inversion>98
ThiophenolTi(OiPr)₄CH₂Cl₂0 to 25Attack at C3Inversion>95
MethanolH₂SO₄ (cat.)Methanol25Attack at C2Racemization<20
Sodium AzideNH₄Cl, H₂OMethanol/Water60Attack at C3Inversion>99

Visualizations

Reaction Pathways

racemization_pathways cluster_sn2 SN2 Pathway (Stereospecific) cluster_sn1 SN1-like Pathway (Racemization) start_sn2 (R)-Epoxide product_sn2 (S)-Product (Inversion) start_sn2->product_sn2 Strong Nucleophile (e.g., RNH2, RS-) Backside Attack start_sn1 (R)-Epoxide intermediate Carbocation-like Intermediate start_sn1->intermediate Acidic Conditions (e.g., H+) product_r (R)-Product intermediate->product_r Nucleophilic Attack product_s (S)-Product intermediate->product_s Nucleophilic Attack

Caption: SN2 vs. SN1-like pathways in epoxide ring-opening.

Troubleshooting Logic

troubleshooting_racemization start Low Enantiomeric Excess (ee) Observed check_conditions Are you using acidic conditions? start->check_conditions check_temp Is the reaction temperature high? check_conditions->check_temp No a1 Switch to basic/neutral conditions with a strong nucleophile. check_conditions->a1 Yes check_nucleophile Is the nucleophile weak? check_temp->check_nucleophile No a2 Lower the reaction temperature. check_temp->a2 Yes a3 Use a stronger nucleophile or a Lewis acid catalyst with a weak nucleophile. check_nucleophile->a3 Yes a4 Investigate other factors: - Solvent polarity - Reaction time check_nucleophile->a4 No

Caption: Decision tree for troubleshooting racemization.

References

Technical Support Center: Troubleshooting Low Conversion in tert-Butyl Oxirane-2-Carboxylate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl oxirane-2-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis, particularly focusing on resolving issues of low reaction conversion.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

FAQ 1: Why am I observing low conversion in the ring-opening reaction of this compound with my nucleophile?

Low conversion can stem from several factors ranging from reaction conditions to the nature of the reactants themselves. Here's a systematic guide to troubleshooting this issue.

Possible Causes and Solutions:

  • Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the nucleophile to the electrophilic carbons of the oxirane ring. This is especially true for bulky nucleophiles.

    • Recommendation: Consider using a less sterically hindered nucleophile if your synthetic route allows. Alternatively, increasing the reaction temperature may provide the necessary energy to overcome the steric barrier. However, be mindful of potential side reactions at elevated temperatures.

  • Inadequate Catalyst Activity: The choice and amount of catalyst can be critical, especially for less reactive nucleophiles.

    • Recommendation: If using a Lewis acid catalyst, consider screening different options. For instance, stronger Lewis acids like Yb(OTf)₃ or Sc(OTf)₃ might be more effective than milder ones. In base-catalyzed reactions, ensure the base is strong enough to deprotonate the nucleophile effectively.

  • Suboptimal Reaction Temperature: Epoxide ring-opening reactions are sensitive to temperature.

    • Recommendation: If the reaction is sluggish at room temperature, a gradual increase in temperature (e.g., in 10-20°C increments) can significantly improve the reaction rate and conversion. Conversely, if side reactions are observed at higher temperatures, lowering the temperature might be necessary.

  • Insufficient Reaction Time: The reaction may simply need more time to reach completion.

    • Recommendation: Monitor the reaction progress over a longer period using techniques like TLC or GC-MS to determine the optimal reaction time.

FAQ 2: I am seeing a significant amount of a byproduct that appears to be the hydrolyzed epoxide. How can I prevent this?

The formation of a diol byproduct is a common issue, resulting from the reaction of the epoxide with trace amounts of water in the reaction mixture.

Possible Causes and Solutions:

  • Presence of Water in Reagents or Solvents: Even small amounts of water can lead to hydrolysis, especially under acidic or basic conditions.

    • Recommendation: Ensure all solvents and reagents are rigorously dried before use. Use anhydrous solvents and dry glassware thoroughly. Inert atmosphere conditions (e.g., using nitrogen or argon) can also help to exclude atmospheric moisture.

  • Acid-Catalyzed Hydrolysis: Protic acids can catalyze the ring-opening of the epoxide by water.

    • Recommendation: If using an acid catalyst, opt for a Lewis acid instead of a Brønsted acid, as Lewis acids are less likely to promote hydrolysis. If a Brønsted acid is necessary, use it in catalytic amounts and under strictly anhydrous conditions.

FAQ 3: My desired product seems to be degrading, and I suspect the tert-butyl ester is being cleaved. How can I avoid this deprotection?

The tert-butyl ester group is sensitive to both acidic and strongly basic conditions, leading to its cleavage to the corresponding carboxylic acid.

Possible Causes and Solutions:

  • Strongly Acidic Conditions: The use of strong Brønsted acids (e.g., HCl, H₂SO₄, TFA) will readily cleave the tert-butyl ester.[1]

    • Recommendation: Avoid strong Brønsted acids. If an acid catalyst is required for the epoxide opening, use a mild Lewis acid (e.g., ZnCl₂, Mg(ClO₄)₂).[2] Alternatively, consider catalysts that operate under neutral conditions.

  • High Temperatures in the Presence of Acid or Base: Elevated temperatures can accelerate the rate of deprotection.

    • Recommendation: Run the reaction at the lowest temperature that still provides a reasonable conversion rate.

  • Strongly Basic Conditions: While more stable to base than other esters, prolonged exposure to strong bases, especially at higher temperatures, can lead to saponification of the tert-butyl ester.

    • Recommendation: Use milder bases where possible. If a strong base is required for the nucleophile activation, use it in stoichiometric amounts and at lower temperatures.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of various reaction parameters on the yield of the ring-opening reaction of this compound with benzylamine. This data is illustrative and serves as a starting point for optimization.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Observations
1NoneAcetonitrile2524<10Low reactivity without a catalyst.
2Sc(OTf)₃ (5)Acetonitrile251285Good yield with a Lewis acid catalyst.
3Yb(OTf)₃ (5)Acetonitrile251282Similar performance to Sc(OTf)₃.
4ZnCl₂ (10)Acetonitrile502475Higher temperature and catalyst loading needed for good yield.
5NoneWater801260Potential for hydrolysis as a side reaction.
6Sc(OTf)₃ (5)Toluene80892Higher temperature in a non-polar solvent can improve yield.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Ring-Opening of this compound with Benzylamine

This protocol describes a general procedure for the scandium triflate-catalyzed reaction of this compound with benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Scandium triflate (Sc(OTf)₃)

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous acetonitrile (5 mL) under a nitrogen atmosphere, add benzylamine (1.2 mmol).

  • Add scandium triflate (0.05 mmol, 5 mol%) to the reaction mixture.

  • Stir the reaction at room temperature (25°C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 12-16 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 3-(benzylamino)-2-hydroxypropanoate.

Visualizations

Troubleshooting Workflow for Low Conversion

The following diagram illustrates a logical workflow for troubleshooting low conversion in reactions involving this compound.

TroubleshootingWorkflow Start Low Conversion Observed Check_Sterics Evaluate Steric Hindrance of Nucleophile and Substrate Start->Check_Sterics Check_Catalyst Assess Catalyst Activity and Loading Start->Check_Catalyst Check_Temp Review Reaction Temperature Start->Check_Temp Check_Time Verify Reaction Time Start->Check_Time Increase_Temp Increase Temperature Incrementally Check_Sterics->Increase_Temp If hindrance is high Change_Catalyst Screen Different Catalysts or Increase Loading Check_Catalyst->Change_Catalyst Check_Temp->Increase_Temp Increase_Time Extend Reaction Time and Monitor Check_Time->Increase_Time Consider_Side_Reactions Investigate for Side Reactions (Hydrolysis, Deprotection) Increase_Temp->Consider_Side_Reactions Optimize_Conditions Optimize Conditions Based on Findings Increase_Temp->Optimize_Conditions If conversion improves Change_Catalyst->Consider_Side_Reactions Change_Catalyst->Optimize_Conditions If conversion improves Increase_Time->Consider_Side_Reactions Increase_Time->Optimize_Conditions If conversion improves Consider_Side_Reactions->Optimize_Conditions Address side reactions

Caption: A flowchart for troubleshooting low conversion.

Potential Side Reactions Pathway

This diagram illustrates the main reaction pathway and potential side reactions.

SideReactions Substrate tert-Butyl Oxirane-2-Carboxylate Desired_Product Desired Ring-Opened Product Substrate->Desired_Product  Main Reaction Hydrolysis_Product Hydrolysis Product (Diol) Substrate->Hydrolysis_Product  Hydrolysis Nucleophile Nucleophile (e.g., R-NH2) Deprotection_Product Deprotection Product (Carboxylic Acid) Desired_Product->Deprotection_Product  Deprotection Water H2O Acid_Base Strong Acid/Base

Caption: Competing reaction pathways.

References

Technical Support Center: Optimization of Reaction Conditions for tert-Butyl Oxirane-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl oxirane-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common method for synthesizing this compound is the Darzens condensation. This reaction involves the condensation of an aldehyde or ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[1][2] For this compound, this would typically involve the reaction of formaldehyde or a suitable equivalent with tert-butyl chloroacetate. An alternative route is the epoxidation of tert-butyl acrylate, though the Darzens condensation is often preferred for building the carbon skeleton and the epoxide ring in a single step.[1]

Q2: How can I obtain enantiomerically pure this compound?

A2: Enantiomerically pure this compound is typically obtained through the kinetic resolution of the racemic mixture. The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a highly effective method for this purpose.[3][4] This technique uses a chiral (salen)Co(III) complex as a catalyst to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer in high enantiomeric excess.[4][5]

Q3: What is the stability of this compound?

A3: this compound should be stored in a dry environment at 2-8°C.[6] The tert-butyl ester is sensitive to strong acidic conditions, which can lead to hydrolysis.[7] The epoxide ring is susceptible to ring-opening under both acidic and basic conditions, especially in the presence of nucleophiles.

Q4: What are the primary applications of this compound in drug development?

A4: Glycidic esters, such as this compound, are versatile chiral building blocks in organic synthesis.[5] They are valuable intermediates in the synthesis of pharmaceuticals because the epoxide and ester functionalities can be selectively transformed to introduce a variety of functional groups with stereocontrol.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Darzens Condensation
Possible Cause Suggested Solution
Inactive Base Use a freshly opened or properly stored strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). Ensure anhydrous conditions as these bases are moisture-sensitive.
Poor Quality Reagents Use freshly distilled aldehyde/ketone and high-purity tert-butyl chloroacetate. Impurities can lead to side reactions.
Incorrect Solvent The choice of solvent is critical. Aprotic solvents like THF or diethyl ether are generally preferred. Protic solvents like ethanol can interfere with the base.[8]
Reaction Temperature Too High The initial deprotonation and condensation steps are often exothermic. Maintain a low temperature (e.g., 0-10°C) during the addition of the base to minimize side reactions.[8]
Aldehyde Self-Condensation For aldehydes prone to self-condensation, using a stronger, non-nucleophilic base like LDA and adding the aldehyde to the pre-formed enolate of the chloroacetate can be beneficial.[9]
Issue 2: Formation of Significant Side Products

| Side Product | Possible Cause | Suggested Solution | | :--- | :--- | | Hydrolyzed Epoxy Acid | Presence of water in the reaction mixture. | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] | | Aldol Condensation Products | The base is promoting the self-condensation of the aldehyde starting material.[9] | Use a less nucleophilic base. Alternatively, add the aldehyde slowly to the mixture of the chloroacetate and base at low temperature. | | α-Chloro Unsaturated Ester | Dehydration of the intermediate halohydrin. | This is more common with certain substrates and reaction conditions. Modifying the base and solvent system may help. |

Issue 3: Difficulty in Product Purification
Problem Suggested Solution
Co-distillation of Impurities If distillation is used for purification, side products with similar boiling points can be difficult to separate.
Product Degradation During Purification The epoxide ring can open if exposed to acidic or basic conditions during workup or chromatography.
Emulsion Formation During Workup High concentrations of salts or polar byproducts can lead to emulsions during aqueous extraction.

Quantitative Data Summary

Table 1: Comparison of Bases in Darzens Condensation (Illustrative)

BaseSolventTypical Temperature (°C)Yield (%)Comments
Sodium EthoxideEthanol0 - 2540-60Can lead to transesterification if not using the corresponding ethyl ester.
Potassium tert-ButoxideTHF0 - 2560-80Good for tert-butyl esters, minimizes transesterification.[9]
Sodium Hydride (NaH)THF/Hexane25 - 5550-70Requires careful handling due to hydrogen gas evolution.[10]
Lithium Diisopropylamide (LDA)THF-78 to 050-75Useful for aldehydes prone to self-condensation.

Table 2: Typical Conditions for Jacobsen Hydrolytic Kinetic Resolution (HKR) of Glycidyl Esters

ParameterValueReference
Catalyst(R,R)- or (S,S)-(salen)Co(III)OAc[4]
Catalyst Loading0.2 - 2.0 mol%[4]
NucleophileWater (H₂O)[5]
Stoichiometry of H₂O~0.5 equivalents (relative to racemic epoxide)[4]
SolventOften solvent-free or in a non-polar solvent[3]
TemperatureRoom Temperature[4]
Typical Enantiomeric Excess (ee) of Recovered Epoxide>99%[4][5]

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound via Darzens Condensation
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tert-butyl chloroacetate (1.0 eq) and paraformaldehyde (1.2 eq) to anhydrous THF.

  • Reaction Initiation: Cool the mixture to 0°C in an ice bath.

  • Base Addition: Prepare a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF and add it dropwise to the reaction mixture over 1-2 hours, maintaining the temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.

Protocol 2: Hydrolytic Kinetic Resolution (HKR) of this compound
  • Catalyst Activation: In a flask open to the air, dissolve the (R,R)-(salen)Co(II) complex (e.g., 0.5 mol%) in a minimal amount of toluene. Add glacial acetic acid (2 eq relative to Co). Stir for 30 minutes until the color changes from red to dark brown. Remove the solvent under vacuum.

  • Resolution: To the activated catalyst, add the racemic this compound. Begin stirring and add water (0.55 eq) in one portion.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction can be monitored by chiral GC or HPLC to determine the enantiomeric excess of the epoxide. The reaction is typically complete when ~50% conversion is reached.

  • Isolation: Once the desired ee is achieved, the unreacted, enantioenriched this compound can be isolated by direct vacuum distillation or by passing the mixture through a short plug of silica gel to remove the diol and catalyst.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_resolution Resolution Stage a Darzens Condensation (tert-butyl chloroacetate + formaldehyde) b Reaction Workup (Quenching, Extraction, Drying) a->b c Crude Racemic Product b->c d Flash Chromatography c->d e Racemic Product d->e f Hydrolytic Kinetic Resolution (HKR) e->f g Separation (Distillation/Chromatography) f->g h Enantioenriched Product g->h i Diol Byproduct g->i

Fig. 1: General experimental workflow for synthesis and resolution.

troubleshooting_low_yield start Low Yield Observed q1 Check Reagent Quality (Anhydrous solvents, fresh base?) start->q1 s1 Use freshly dried solvents and a new bottle of base. q1->s1 No q2 Review Reaction Temperature (Was it kept low during base addition?) q1->q2 Yes end Re-run Optimized Reaction s1->end s2 Ensure efficient cooling (ice bath) and slow addition of the base. q2->s2 No q3 Analyze for Side Products (Aldol, hydrolysis?) q2->q3 Yes s2->end s3 Consider a different base (e.g., LDA) or reaction setup. q3->s3 Yes q3->end No s3->end

Fig. 2: Troubleshooting decision tree for low reaction yield.

hkr_pathway cluster_reactants Reactants cluster_products Products racemate Racemic Epoxide (R- and S-) s_epoxide S-Epoxide (Unreacted) racemate->s_epoxide Slow reaction r_diol R-Diol (Hydrolyzed) racemate->r_diol Fast reaction catalyst Chiral (salen)Co(III) Catalyst + H₂O catalyst->racemate

Fig. 3: Simplified diagram of the Jacobsen Hydrolytic Kinetic Resolution.

References

Technical Support Center: Purification of Tert-butyl oxirane-2-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of tert-butyl oxirane-2-carboxylate and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and its derivatives, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Yield of Purified Product 1. Hydrolysis of the Epoxide or Ester: The epoxide ring is susceptible to opening under acidic conditions, and the tert-butyl ester can be cleaved under strongly acidic or basic conditions.[1] 2. Polymerization: The reactive epoxide ring can undergo polymerization, especially in the presence of acid or base catalysts, or at elevated temperatures. 3. Volatility of the Compound: The product may be lost during solvent removal under high vacuum or excessive heat. 4. Incomplete Reaction: The initial synthesis may not have gone to completion, leaving starting materials that complicate purification.1. Maintain Neutral pH: Use neutralized glassware and solvents. During aqueous workup, use a mild buffer or saturated sodium bicarbonate solution to neutralize any acid. 2. Avoid Strong Acids/Bases: Use mild conditions for any chemical transformations. 3. Gentle Solvent Removal: Use a rotary evaporator at a moderate temperature and pressure. For highly volatile derivatives, consider using a high vacuum line at a lower temperature. 4. Monitor Reaction Progress: Use TLC or GC-MS to ensure the reaction has gone to completion before starting the purification process.
Presence of Multiple Spots on TLC/Peaks in GC-MS After Purification 1. Incomplete Separation: The chosen purification method (e.g., flash chromatography, distillation) may not be optimal for separating the product from impurities with similar polarities or boiling points. 2. On-Column Decomposition: The compound may be degrading on the stationary phase (e.g., silica gel). 3. Contamination from Starting Materials: Unreacted starting materials from the synthesis (e.g., Darzens condensation) may be co-eluting with the product.1. Optimize Purification Method: For flash chromatography, try different solvent systems (e.g., gradients of ethyl acetate in hexanes). For distillation, use fractional distillation under reduced pressure. 2. Deactivate Silica Gel: If decomposition on silica gel is suspected, it can be deactivated by treating it with a small amount of a polar solvent like methanol or triethylamine before use. 3. Thorough Workup: Ensure the crude product is thoroughly washed to remove water-soluble impurities before purification.
Product Appears Oily or Discolored After Purification 1. Residual Solvent: High-boiling point solvents may not have been completely removed. 2. Presence of Oligomers/Polymers: Small amounts of polymerized product can result in an oily consistency. 3. Thermal Decomposition: The compound may have partially decomposed during distillation at high temperatures.1. High Vacuum Drying: Dry the product under high vacuum for an extended period to remove residual solvents. 2. Re-purification: If oligomers are suspected, a second purification step may be necessary. 3. Use Lower Distillation Temperatures: Perform distillation under a higher vacuum to lower the boiling point and minimize thermal stress on the compound.

Frequently Asked Questions (FAQs)

Synthesis and Impurities

Q1: What are the common impurities I might encounter when synthesizing this compound via the Darzens condensation?

A1: The Darzens condensation is a common method for synthesizing glycidic esters. Potential impurities include:

  • Unreacted starting materials: Such as the corresponding aldehyde or ketone and the α-haloester.

  • Side products: Such as β-hydroxy esters if the ring closure is incomplete.

  • Products from side reactions: Self-condensation of the aldehyde/ketone or the haloester can occur.

Q2: How can I minimize the formation of these impurities during the synthesis?

A2: To minimize impurities, consider the following:

  • Slow addition of reagents: Add the base or the α-haloester slowly to control the reaction temperature and minimize side reactions.

  • Optimal reaction temperature: Maintain the recommended temperature for the specific reaction to favor the desired product formation.

  • Use of an appropriate base: The choice of base can influence the outcome of the reaction.

Purification

Q3: What is the recommended method for purifying this compound?

A3: Flash column chromatography on silica gel is a commonly used method for the purification of glycidic esters. A gradient of ethyl acetate in hexanes is often effective. Distillation under reduced pressure can also be employed, particularly for larger scales, but care must be taken to avoid thermal decomposition.

Q4: My compound seems to be decomposing on the silica gel column. What can I do?

A4: The acidic nature of silica gel can sometimes cause the opening of the epoxide ring. To mitigate this, you can:

  • Use deactivated silica gel: Prepare a slurry of silica gel with your eluent and add a small amount of a base like triethylamine (e.g., 0.1-1% of the total solvent volume) to neutralize the acidic sites.

  • Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.

  • Work quickly: Do not let the compound sit on the column for an extended period.

Q5: Can I purify this compound by distillation? What are the important considerations?

A5: Yes, vacuum distillation can be an effective purification method. Key considerations include:

  • High vacuum: Use a good vacuum source to lower the boiling point of the compound and minimize the risk of thermal decomposition.

  • Accurate temperature control: Use a well-controlled heating mantle and monitor the vapor temperature closely.

  • Avoid overheating: Do not heat the distillation flask too strongly, as this can lead to polymerization or decomposition of the residue.

Stability and Handling

Q6: How stable is this compound? How should I store it?

A6: this compound is a reactive molecule due to the strained epoxide ring. It is sensitive to both acid and high temperatures. For long-term storage, it is recommended to keep it in a tightly sealed container at a low temperature (e.g., in a refrigerator at 2-8 °C), protected from light and moisture.

Q7: What are the signs of decomposition?

A7: Decomposition may be indicated by a change in color (e.g., yellowing), an increase in viscosity (suggesting polymerization), or the appearance of new peaks in analytical data (TLC, GC-MS, or NMR).

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexanes:ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

General Protocol for Purity Analysis by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.

  • GC Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the separation of the compound from potential impurities.

  • MS Detection: Acquire mass spectra of the eluting peaks to identify the compound and any impurities based on their mass-to-charge ratios and fragmentation patterns.

Diagrams

Purification_Workflow General Purification Workflow for this compound crude Crude Product workup Aqueous Workup (Neutralize with NaHCO3) crude->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying (e.g., Na2SO4 or MgSO4) extraction->drying concentration Concentration (Rotary Evaporator) drying->concentration purification_choice Purification Method concentration->purification_choice chromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) purification_choice->chromatography Small to Medium Scale distillation Vacuum Distillation purification_choice->distillation Medium to Large Scale analysis Purity Analysis (TLC, GC-MS, NMR) chromatography->analysis distillation->analysis pure_product Pure Product analysis->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Purification Yield start Low Yield After Purification check_reaction Was the reaction complete? start->check_reaction check_workup Was the workup neutral? check_reaction->check_workup Yes optimize_reaction Optimize reaction conditions (time, temp, stoichiometry) check_reaction->optimize_reaction No check_purification Any signs of on-column decomposition? check_workup->check_purification Yes neutralize_workup Use mild base (e.g., NaHCO3) during workup check_workup->neutralize_workup No check_volatility Was the product lost during solvent removal? check_purification->check_volatility No deactivate_silica Use deactivated silica or alternative stationary phase check_purification->deactivate_silica Yes gentle_concentration Use lower temperature and pressure for concentration check_volatility->gentle_concentration Yes end Improved Yield check_volatility->end No optimize_reaction->start neutralize_workup->start deactivate_silica->start gentle_concentration->start

Caption: Troubleshooting logic for low purification yield.

References

Stability issues of tert-butyl oxirane-2-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with tert-butyl oxirane-2-carboxylate. It addresses common stability issues encountered under acidic conditions and provides troubleshooting strategies to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound degrading during an acidic reaction step?

A: this compound contains two functional groups that are sensitive to acid: the tert-butyl ester and the epoxide ring .[1][2] Under acidic conditions, both groups can undergo degradation, leading to low yields of the desired product and the formation of impurities. The tert-butyl ester is frequently used as a protecting group for carboxylic acids precisely because it is stable under basic conditions but easily cleaved by acid.[1][3] Similarly, the strained three-membered epoxide ring is readily opened in the presence of acid.[4][5]

Q2: What are the likely degradation products under acidic conditions?

A: There are two primary degradation pathways, which can occur independently or simultaneously depending on the reaction conditions:

  • Acid-Catalyzed Ester Hydrolysis: The tert-butyl ester can be cleaved to form oxirane-2-carboxylic acid and a tert-butyl cation, which typically deprotonates to form isobutylene gas.[1][6] This reaction is accelerated in the presence of a strong acid.

  • Acid-Catalyzed Epoxide Ring-Opening: The epoxide ring can be opened by a nucleophile. In an aqueous acidic environment, the nucleophile is water, which attacks the protonated epoxide to form a 1,2-diol (specifically, tert-butyl 2,3-dihydroxypropanoate).[4][7] If other nucleophiles like halide ions (from HCl or HBr) are present, a halohydrin will be formed.[4]

The diagram below illustrates these two degradation pathways.

Caption: Acid-catalyzed degradation pathways.

Q3: At what pH range does degradation become significant?

A: Both ester hydrolysis and epoxide ring-opening are catalyzed by acid, meaning degradation rates increase as the pH decreases.[1][5] Tert-butyl esters are generally stable at neutral and basic pH but are labile under acidic conditions, particularly below pH 4.[8] Epoxide ring-opening also occurs readily in dilute aqueous acid.[4] Significant degradation can be expected in any reaction medium with a pH below 5, with the rate increasing substantially at lower pH values.

Q4: How can I minimize the degradation of this compound?

A: To minimize degradation, consider the following strategies:

  • Use Milder Acids: If possible, use weaker acids or Lewis acids instead of strong mineral acids like HCl or H2SO4.[9]

  • Control Temperature: Perform the reaction at the lowest possible temperature to slow the rate of degradation.

  • Limit Reaction Time: Monitor the reaction closely and stop it as soon as the desired transformation is complete to minimize exposure to acidic conditions.

  • Anhydrous Conditions: If only the epoxide needs to react, using anhydrous acid can prevent the hydrolysis of the ester.[4]

  • Alternative Protecting Groups: If the experimental conditions require strong acid, consider replacing the tert-butyl ester with a more robust protecting group for the carboxylic acid.

Q5: What analytical methods can be used to monitor the stability of my compound?

A: The stability and degradation of this compound can be effectively monitored using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate the starting material from its more polar degradation products, such as the diol or the carboxylic acid. This allows for quantitative tracking of the compound's stability over time.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for separating and identifying volatile products and intermediates.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of degradation products in the reaction mixture after workup.

Troubleshooting Guide

Issue: Low yield or presence of significant impurities when using this compound in a reaction involving acidic conditions.

This workflow provides a systematic approach to diagnosing and resolving stability issues.

G Troubleshooting Workflow start Low Yield or Unexpected Impurity Detected check_acid Is the reaction medium acidic (pH < 6)? start->check_acid analyze Analyze reaction mixture by HPLC, LC-MS, or NMR to identify byproducts. check_acid->analyze Yes no_acid Problem is likely unrelated to acid stability of the starting material. Investigate other reaction parameters. check_acid->no_acid No ester_hydrolysis Is oxirane-2-carboxylic acid or isobutylene byproduct detected? analyze->ester_hydrolysis ring_opening Is the 1,2-diol or other ring-opened product detected? ester_hydrolysis->ring_opening No solution_ester Mitigation Strategy: - Use anhydrous conditions - Use a more acid-stable ester ester_hydrolysis->solution_ester Yes, primarily ring_opening->analyze Unsure/ Re-analyze solution_ring Mitigation Strategy: - Use milder acid (e.g., Lewis acid) - Lower reaction temperature - Reduce reaction time ring_opening->solution_ring Yes, primarily solution_both Mitigation Strategy: - Use milder conditions (acid, temp, time) - Consider alternative synthetic route or protecting group strategy ring_opening->solution_both Both are detected

Caption: Troubleshooting workflow for stability issues.

Data Presentation

The following table summarizes the expected stability of the functional groups in this compound under various pH conditions at room temperature.

pH RangeFunctional GroupExpected StabilityPrimary Degradation Pathway
< 4 tert-Butyl EsterUnstable Rapid acid-catalyzed hydrolysis[8]
EpoxideUnstable Rapid acid-catalyzed ring-opening[4]
4 - 6 tert-Butyl EsterModerately Stable Slow acid-catalyzed hydrolysis
EpoxideModerately Stable Slow acid-catalyzed ring-opening
7 - 9 tert-Butyl EsterStable N/A
EpoxideStable N/A (unless a strong nucleophile is present)
> 9 tert-Butyl EsterStable Stable to base-catalyzed hydrolysis[3]
EpoxidePotentially Unstable Susceptible to ring-opening by strong nucleophiles/bases[4]

Experimental Protocols

Protocol 1: Monitoring Stability by HPLC

This protocol provides a general method for assessing the stability of this compound under specific acidic conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

  • Preparation of Reaction Medium: Prepare the desired aqueous acidic buffer (e.g., pH 3.0 citrate buffer) or the acidic reaction medium to be tested.

  • Initiation of Experiment: Add a known volume of the stock solution to the acidic medium at a controlled temperature (e.g., 25°C) to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Time-Point Sampling: At specified time intervals (e.g., t=0, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture. Immediately quench the degradation by neutralizing the sample with a suitable base (e.g., dilute sodium bicarbonate) to pH 7-8.

  • Sample Analysis: Analyze the quenched samples by reversed-phase HPLC.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or TFA for better peak shape, if compatible).

    • Detection: UV detector at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) if the compound lacks a strong chromophore.

  • Data Analysis: Plot the peak area of this compound against time to determine its rate of degradation. Monitor for the appearance of new peaks corresponding to degradation products.

Protocol 2: Characterization of Degradation Products by NMR

This protocol is for identifying the structure of byproducts formed during a reaction.

  • Reaction and Workup: Perform the reaction under the acidic conditions of interest on a sufficient scale to generate isolatable quantities of the byproducts. After the reaction is complete, perform a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).

  • Isolation of Products: Separate the components of the crude product mixture using flash column chromatography. Collect fractions corresponding to the starting material and major impurities.

  • Sample Preparation for NMR: Evaporate the solvent from the isolated fractions. Dissolve a sufficient amount (typically 5-10 mg) of each purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Analysis: Acquire ¹H and ¹³C NMR spectra for each isolated compound.

  • Structure Elucidation: Analyze the chemical shifts, coupling constants, and integration of the NMR spectra to determine the chemical structure of the degradation products, confirming either ester hydrolysis (loss of the t-butyl signal at ~1.5 ppm) or epoxide ring-opening (appearance of new signals in the 3.5-4.0 ppm region corresponding to CH-OH groups).

References

Characterization of unexpected byproducts in tert-butyl oxirane-2-carboxylate reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Reactions of tert-Butyl Oxirane-2-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and characterize unexpected byproducts in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound and a nucleophile shows a second, more polar spot on the TLC plate. What could this be?

A1: A common and often more polar byproduct is the diol, tert-butyl 2,3-dihydroxypropanoate, which results from the ring-opening of the epoxide by trace amounts of water in your reaction mixture.[1][2][3] This can occur under both acidic and basic conditions.

  • Under acidic conditions: Water can act as a nucleophile, attacking the protonated epoxide.[1][2]

  • Under basic conditions: Hydroxide ions, if present, can also open the epoxide ring.[3][4]

Another possibility is the formation of a regioisomeric product. Depending on the reaction conditions, the nucleophile might attack the other carbon of the epoxide ring, leading to a different isomer.

Q2: I'm observing a mixture of products. How do reaction conditions influence the formation of byproducts?

A2: The regioselectivity of the epoxide ring-opening is highly dependent on the reaction conditions, which can lead to different products.

  • Basic or Neutral Conditions (SN2-like): Under basic or neutral conditions, strong nucleophiles will typically attack the less sterically hindered carbon (the C3 position).[3][4] This is the standard SN2 mechanism.

  • Acidic Conditions (SN1-like character): In the presence of an acid catalyst, the epoxide oxygen is protonated, making it a better leaving group. The nucleophile will then preferentially attack the more substituted carbon (the C2 position), as this carbon can better stabilize the partial positive charge that develops in the transition state.[1][2] This can lead to the formation of a regioisomeric byproduct.

The diagram below illustrates how different conditions can lead to two different regioisomers when reacting with a generic nucleophile (Nu-).

cluster_start Starting Material cluster_basic Basic/Neutral Conditions (SN2) cluster_acidic Acidic Conditions (SN1-like) start This compound mech_basic Strong Nucleophile (e.g., RO⁻, RS⁻, N₃⁻) start->mech_basic mech_acidic Weak Nucleophile + Acid (e.g., ROH + H⁺) start->mech_acidic product_basic Product A (Attack at less hindered C3) mech_basic->product_basic product_acidic Product B (Regioisomeric Byproduct) (Attack at more substituted C2) mech_acidic->product_acidic

Caption: Reaction pathways for this compound.

Q3: My mass spectrometry results show a peak that doesn't correspond to my expected product. How can I begin to identify it?

A3: First, compare the observed mass with the masses of potential byproducts. The table below lists the molecular weights of the starting material and some common byproducts.

Table 1: Molecular Weights of Potential Species

Compound Formula Molecular Weight ( g/mol )
This compound C₇H₁₂O₃ 144.17[5]
tert-Butyl 2,3-dihydroxypropanoate C₇H₁₄O₄ 162.18
Dimerization Product C₁₄H₂₄O₆ 288.34

| Product of reaction with solvent (e.g., Methanol) | C₈H₁₆O₄ | 176.21 |

If the observed mass does not match these common byproducts, consider the possibility of reactions with other nucleophiles present in your reaction mixture or subsequent degradation of your product.

Troubleshooting Guide: A Workflow for Byproduct Identification

If you've confirmed the presence of an unexpected byproduct, the following workflow can guide your characterization process.

Caption: Workflow for the isolation and characterization of unknown byproducts.

Experimental Protocols

Protocol 1: General Procedure for Byproduct Isolation by Flash Chromatography

This is a general guide; specific solvent systems will need to be developed based on the polarity of the byproduct relative to the desired product.

  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to remove the solvent. Adsorb the crude oil or solid onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a non-polar solvent (e.g., hexane or petroleum ether).

  • Loading: Carefully load the adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). The polarity gradient should be slow enough to ensure good separation.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the pure byproduct.

  • Concentration: Combine the pure fractions containing the byproduct and concentrate under reduced pressure to yield the isolated compound.

Protocol 2: Characterization by NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isolated byproduct in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will give you information about the number of different types of protons and their electronic environments.

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. This will show all unique carbon atoms in the molecule.

  • 2D NMR (if needed): If the structure cannot be determined from 1D spectra, perform 2D NMR experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.

Table 2: Expected Spectroscopic Data for a Common Byproduct

Byproduct Expected ¹H NMR Signals Expected ¹³C NMR Signals Expected Mass Spec (ESI+) [M+Na]⁺

| tert-Butyl 2,3-dihydroxypropanoate | Singlet ~1.4-1.5 ppm (9H, t-Bu); Multiplets ~3.5-4.2 ppm (3H, -CH(OH)-CH₂(OH)); Broad singlets for -OH protons | ~28 ppm (C(CH₃)₃); ~64 ppm (-CH₂OH); ~72 ppm (-CHOH-); ~82 ppm (-C(CH₃)₃); ~172 ppm (C=O) | 185.07 |

References

Technical Support Center: Monitoring tert-butyl oxirane-2-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl oxirane-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the progress of reactions involving this compound?

A1: The choice of analytical technique depends on the specific reaction, available equipment, and the information required. Commonly used and effective methods include:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the disappearance of the starting material and the appearance of products. It is a cost-effective and quick method to assess reaction completion.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Well-suited for volatile compounds. GC can provide quantitative data on the consumption of the starting material and formation of products. GC-MS is invaluable for identifying products and byproducts by their mass spectra.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for both qualitative and quantitative analysis. It is particularly useful for non-volatile compounds and for separating chiral molecules, which is critical when working with enantiomerically pure this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compounds in the reaction mixture. ¹H NMR is often used to monitor the disappearance of signals corresponding to the epoxide protons and the appearance of new signals from the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the characteristic epoxide C-O stretching vibrations.

Q2: How can I visualize this compound and its products on a TLC plate?

A2: this compound and many of its ring-opened products are not UV-active. Therefore, after developing the TLC plate, you will need to use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose choice as it reacts with the product diols and other functional groups that may be present.

Q3: My reaction appears to be stalled or incomplete. What are the common causes?

A3: Incomplete conversion in epoxide ring-opening reactions can be due to several factors:

  • Insufficient Nucleophile: Ensure you are using the correct stoichiometry of your nucleophile. For less reactive nucleophiles, an excess may be required.

  • Low Reaction Temperature: Many epoxide opening reactions require heating to proceed at a reasonable rate.

  • Poor Reagent Quality: The nucleophile (e.g., Grignard reagent) may have degraded, or the solvent may not be sufficiently dry.

  • Catalyst Deactivation: If the reaction is catalyzed, the catalyst may be poisoned or deactivated.

Q4: I am observing multiple spots on my TLC, indicating side products. What are the likely side reactions?

A4: Common side reactions in the nucleophilic ring-opening of epoxides include:

  • Hydrolysis: If water is present in the reaction mixture, the epoxide can be hydrolyzed to the corresponding diol, tert-butyl 2,3-dihydroxypropanoate.

  • Reaction with Solvent: The nucleophile or the epoxide may react with the solvent if it is not inert under the reaction conditions.

  • Rearrangement: Under acidic conditions, the epoxide can undergo rearrangement.[1]

  • Polymerization: In some cases, the epoxide can polymerize, especially in the presence of strong acids or bases.

Troubleshooting Guides

Troubleshooting Incomplete Reactions
IssuePossible CauseSuggested Solution
Starting material is still present after the expected reaction time (as observed by TLC/GC/NMR). 1. Insufficient reagent (nucleophile or catalyst).2. Low reaction temperature.3. Deactivated reagent.4. Poor quality solvent (e.g., presence of water for Grignard reactions).1. Add an additional equivalent of the reagent and continue monitoring.2. Gradually increase the reaction temperature while monitoring for product formation and potential side products.3. Use a freshly prepared or newly purchased reagent.4. Ensure solvents are anhydrous, especially for moisture-sensitive reactions.
Reaction starts but does not go to completion. 1. Equilibrium has been reached.2. Catalyst has been consumed or deactivated.3. Product inhibition.1. If possible, remove a byproduct to shift the equilibrium.2. Add a fresh portion of the catalyst.3. This is less common for epoxide openings but may require a different reaction design if confirmed.
Troubleshooting Product Purification
IssuePossible CauseSuggested Solution
Difficulty separating the product from the starting material. The polarity of the product and starting material are very similar.Optimize the eluent system for column chromatography by testing various solvent mixtures with different polarities. A gradient elution may be necessary.
Product is contaminated with a diol impurity. Hydrolysis of the epoxide starting material or product.[2]The diol is typically more polar than the desired ring-opened product. Separation can usually be achieved by silica gel column chromatography using a non-polar/polar eluent system.
Product appears to be an oil and does not crystallize. The product may be inherently an oil at room temperature, or it may contain impurities that inhibit crystallization.Further purify by column chromatography. If the product is expected to be a solid, try trituration with a non-polar solvent like hexanes to induce crystallization.

Data Presentation

The following tables provide illustrative analytical data for monitoring a typical reaction of this compound with a nucleophile (e.g., the formation of a β-hydroxy ester). Note: This data is for illustrative purposes and may vary based on specific reaction conditions and instrumentation.

Table 1: Illustrative TLC Data
CompoundEluent System (Hexane:Ethyl Acetate)Rf ValueVisualization
This compound4:1~0.6KMnO₄ stain
Ring-opened product (β-hydroxy ester)4:1~0.4KMnO₄ stain
Table 2: Illustrative GC-MS Data
CompoundColumnOven ProgramRetention Time (min)Key Mass Fragments (m/z)
This compoundDB-5 (30 m x 0.25 mm)50°C (2 min), then 10°C/min to 250°C~8.5144, 88, 57
Ring-opened product (β-hydroxy ester)DB-5 (30 m x 0.25 mm)50°C (2 min), then 10°C/min to 250°C~12.2Varies with nucleophile
Table 3: Illustrative Chiral HPLC Data for (S)-tert-Butyl oxirane-2-carboxylate
EnantiomerColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)
(S)-tert-Butyl oxirane-2-carboxylateChiralpak AD-H95:5 Hexane:Isopropanol1.0~7.8
(R)-tert-Butyl oxirane-2-carboxylateChiralpak AD-H95:5 Hexane:Isopropanol1.0~9.2
Table 4: Illustrative ¹H and ¹³C NMR Data (in CDCl₃)
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 3.35 (dd, 1H), 2.90 (dd, 1H), 2.75 (dd, 1H), 1.45 (s, 9H)168.5, 82.0, 48.5, 45.0, 28.0
Ring-opened product (β-hydroxy ester) ~4.0-4.5 (m, 1H), ~3.6-3.8 (m, 2H), ~2.5 (d, 1H, -OH), 1.48 (s, 9H), other product-specific signals~172.0, 82.5, ~70.0, ~45.0, 28.1, other product-specific signals

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by TLC
  • Prepare the TLC Chamber: Add a solvent mixture (e.g., 4:1 Hexane:Ethyl Acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber.

  • Spot the TLC Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes on this line.

    • In the left lane, spot a dilute solution of the starting material (this compound).

    • In the middle lane, co-spot the starting material and a sample of the reaction mixture.

    • In the right lane, spot a sample of the reaction mixture.

  • Develop the Plate: Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Dip the plate into a potassium permanganate stain and gently heat with a heat gun until spots appear.

  • Analyze the Results: The disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) spot indicates the formation of the product.

Protocol 2: Analysis by GC-MS
  • Sample Preparation: Take an aliquot of the reaction mixture and quench it appropriately (e.g., with a saturated aqueous solution of ammonium chloride for a Grignard reaction). Extract the organic components with a suitable solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and filter. Dilute an aliquot of the filtrate to an appropriate concentration for GC-MS analysis.

  • GC-MS Method:

    • Injector: 250°C, split mode.

    • Column: A non-polar column such as a DB-5 or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.

    • Oven Program: A typical program would be to hold at 50°C for 2 minutes, then ramp at 10°C/minute to 250°C and hold for 5 minutes. This program should be optimized for the specific reaction products.

    • MS Detector: Scan from m/z 40 to 400.

  • Data Analysis: Monitor the disappearance of the peak corresponding to this compound and the appearance of new peaks. Identify the product and any byproducts by comparing their mass spectra to a database or by interpretation.

Protocol 3: Chiral HPLC Analysis
  • Sample Preparation: Prepare a dilute solution of the reaction mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Method:

    • Column: A chiral stationary phase is required. Polysaccharide-based columns like Chiralpak AD-H or Chiralcel OD-H are often effective.

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 95:5) is a common starting point for normal-phase chiral separations. The ratio may need to be optimized for best resolution.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is often used for compounds lacking a strong chromophore.

  • Data Analysis: Determine the enantiomeric excess (ee) of the starting material or product by integrating the peak areas of the two enantiomers.

Protocol 4: Monitoring by ¹H NMR
  • Sample Preparation: Withdraw a small aliquot from the reaction mixture. If the reaction solvent is not deuterated, evaporate the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Monitor the reaction by observing the decrease in the intensity of the characteristic signals of the this compound protons (around 3.35, 2.90, and 2.75 ppm) and the appearance of new signals corresponding to the product. The tert-butyl signal at ~1.45 ppm can often be used as an internal reference if its chemical shift does not overlap with other signals.

Visualizations

Reaction_Monitoring_Workflow start Start Reaction take_aliquot Take Aliquot start->take_aliquot tlc TLC Analysis take_aliquot->tlc is_complete Reaction Complete? tlc->is_complete is_complete->start No workup Work-up is_complete->workup Yes gc_hplc_nmr Quantitative Analysis (GC, HPLC, NMR) workup->gc_hplc_nmr purification Purification gc_hplc_nmr->purification product Final Product purification->product

Caption: General workflow for monitoring a chemical reaction.

Troubleshooting_Incomplete_Reaction start Incomplete Reaction Observed check_temp Is Reaction Temperature Optimal? start->check_temp check_reagents Are Reagents Active and Stoichiometry Correct? check_temp->check_reagents Yes increase_temp Increase Temperature check_temp->increase_temp No check_solvent Is Solvent Anhydrous/Inert? check_reagents->check_solvent Yes add_reagent Add More Reagent/Catalyst check_reagents->add_reagent No use_fresh_reagents Use Fresh/Dry Reagents and Solvent check_solvent->use_fresh_reagents No continue_monitoring Continue Monitoring check_solvent->continue_monitoring Yes increase_temp->continue_monitoring add_reagent->continue_monitoring use_fresh_reagents->continue_monitoring

Caption: Troubleshooting guide for incomplete reactions.

References

Technical Support Center: Managing Exothermic Reactions of tert-Butyl Oxirane-2-Carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl oxirane-2-carboxylate. The information is designed to help you manage potentially exothermic reactions safely and effectively.

Troubleshooting Exothermic Reactions

This section addresses specific issues you may encounter during your experiments.

Issue IDQuestionPossible CausesSuggested Actions
EXO-001 My reaction is exhibiting an unexpectedly rapid temperature increase. 1. Inadequate cooling or heat transfer. 2. Rate of reagent addition is too high. 3. Incorrect solvent with low boiling point or poor heat capacity. 4. Higher than expected concentration of reactants. 5. Insufficient stirring leading to localized "hot spots".1. Immediately apply external cooling (ice bath). 2. Stop the addition of any reagents. 3. If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture. 4. Ensure the stirring is vigorous. 5. Review your experimental protocol and calculations before restarting.
EXO-002 I'm observing side product formation, possibly due to excessive temperature. 1. The reaction temperature is exceeding the optimal range for the desired transformation. 2. A slow exotherm may be gradually increasing the temperature unnoticed.[1] 3. Decomposition of the starting material or product at elevated temperatures.1. Maintain the reaction temperature within a narrow, controlled range. For some reactions involving related compounds, it is crucial to keep the temperature below 30°C.[1] 2. Use a more efficient cooling system. 3. Consider a slower, dropwise addition of the limiting reagent. 4. Monitor the reaction temperature continuously with a calibrated thermometer.
EXO-003 How do I safely scale up my reaction involving this compound? 1. The surface-area-to-volume ratio decreases on scale-up, reducing heat dissipation. 2. Potential for a runaway reaction is higher on a larger scale.1. Conduct a thorough risk assessment before scaling up. 2. Perform reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). 3. Implement robust temperature control and monitoring systems. 4. Consider a semi-batch process (controlled addition of one reagent) to manage heat evolution. 5. Have a quench plan and the necessary reagents readily available.
EXO-004 My reaction seems to have a delayed exotherm or an "induction period". 1. Some reactions require an initiation step that may be slow to start. 2. The presence of an inhibitor in one of the reagents that is slowly consumed. 3. The reaction is autocatalytic.1. Do not increase the temperature to "kick-start" the reaction, as this can lead to a dangerous runaway. 2. Maintain cooling and be prepared for a sudden temperature increase. 3. Add a small amount of a pre-formed active species if the mechanism is understood and it is safe to do so. 4. Ensure all reagents are pure and free of inhibitors.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound?

According to its GHS classification, this compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] It is important to handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

2. What types of reactions involving this compound are likely to be exothermic?

The ring-opening of epoxides is generally an exothermic process. Reactions of this compound with strong nucleophiles such as amines, thiols, and alkoxides should be considered potentially exothermic. The exotherm can be particularly significant with highly reactive nucleophiles or in concentrated solutions.

3. Is there any quantitative data available on the exothermicity of these reactions?

Specific calorimetric data for reactions of this compound is not widely available in the public domain. However, a qualitative observation has been noted in a related synthesis where a "slow exotherm develops while the reaction is slowly warmed from 0 to 25 °C".[1] This highlights the importance of careful temperature control even when a strong exotherm is not immediately apparent.

Summary of Thermal Hazard Data (Qualitative)

Reaction TypeObservationTemperature ControlReference
Cycloaddition with dichloroketene (related synthesis)Slow exothermMaintain temperature between room temperature and 30°C to avoid side reactions.[1]

4. What is a safe starting point for a reaction with a new nucleophile?

When reacting this compound with a new nucleophile, it is prudent to start with a small-scale reaction (e.g., 1 mmol) under controlled cooling. Monitor the temperature closely as the nucleophile is added dropwise. This will provide an indication of the reaction's exothermicity before attempting a larger scale.

5. How can I control the rate of the reaction to manage the exotherm?

The rate of an exothermic reaction can be controlled by:

  • Temperature: Running the reaction at a lower temperature will decrease the reaction rate.

  • Rate of addition: Adding one of the reagents slowly (dropwise) to the reaction mixture ensures that the heat generated can be effectively dissipated by the cooling system.

  • Concentration: Using a more dilute solution will slow down the reaction and the rate of heat generation.

Experimental Protocol: General Procedure for Managing Exothermic Reactions

This protocol outlines a general approach for conducting a potentially exothermic reaction with this compound on a laboratory scale.

Objective: To safely perform a reaction with this compound while managing the heat generated.

Materials:

  • This compound

  • Nucleophile (e.g., an amine or thiol)

  • Anhydrous solvent

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Digital thermometer with a probe

  • Addition funnel

  • Inert gas supply (e.g., nitrogen or argon)

  • Cooling bath (e.g., ice-water or dry ice-acetone)

  • Quenching solution (e.g., a weak acid or base, depending on the reaction)

Procedure:

  • Preparation:

    • Set up the three-necked flask with a magnetic stirrer, a digital thermometer, and an addition funnel.

    • Ensure the setup is under an inert atmosphere.

    • Dissolve this compound in the chosen solvent in the flask.

    • Cool the solution to the desired starting temperature (e.g., 0 °C) using the cooling bath.

  • Reagent Addition:

    • Dissolve the nucleophile in the same solvent and load it into the addition funnel.

    • Begin adding the nucleophile solution dropwise to the stirred solution of the epoxide.

    • Monitor the internal temperature of the reaction closely.

    • Adjust the addition rate to maintain the desired temperature. If the temperature rises more than a few degrees, pause the addition until it returns to the set point.

  • Reaction Monitoring:

    • After the addition is complete, continue to stir the reaction at the controlled temperature.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Work-up:

    • Once the reaction is complete, slowly and carefully add a quenching solution while maintaining cooling.

    • Allow the reaction mixture to warm to room temperature before proceeding with the extraction and purification.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Work-up A Setup Apparatus B Add Epoxide & Solvent A->B C Cool to Start Temp B->C D Start Stirring C->D E Slowly Add Nucleophile D->E F Monitor Temperature E->F G Maintain Temp F->G Temp Stable? H Monitor Progress (TLC/LC-MS) F->H Addition Complete G->E No I Reaction Complete? H->I I->H No J Quench Reaction I->J Yes K Work-up & Purify J->K

Caption: Workflow for managing exothermic reactions.

Troubleshooting_Logic A Unexpected Temperature Rise? B Stop Reagent Addition A->B Yes G Continue Monitoring A->G No C Apply External Cooling B->C D Increase Stirring C->D E Dilute with Cold Solvent (if safe) D->E F Review Protocol E->F

Caption: Troubleshooting logic for a temperature spike.

References

Validation & Comparative

Navigating the Chiral Maze: A Comparative Guide to Analytical Methods for Determining the Enantiomeric Excess of tert-Butyl Oxirane-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral building blocks like tert-butyl oxirane-2-carboxylate is paramount. This guide provides a comprehensive comparison of three powerful analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents. Detailed experimental protocols and a quantitative performance overview are presented to aid in the selection of the most suitable method for your specific needs.

The stereochemistry of a molecule can dramatically influence its pharmacological activity. This compound, a valuable chiral intermediate in the synthesis of various pharmaceuticals, is no exception. Ensuring its enantiomeric purity is a critical quality control step. This guide delves into the practical application and comparative performance of the primary analytical methods employed for this purpose.

Quantitative Performance Comparison

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR with Chiral Solvating Agents (CSA)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.Differential interaction of volatile enantiomers with a chiral stationary phase in a capillary column.Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Resolution (Rs) > 2.0 (for glycidyl butyrate)[1]Typically > 1.5Not applicable (separation of signals)
Analysis Time ~ 8.5 minutes (for glycidyl butyrate)[1]10 - 20 minutes5 - 15 minutes per sample
Sample Preparation Dissolution in mobile phase.Typically direct injection if volatile, may require derivatization.Dissolution in a deuterated solvent with the addition of a chiral solvating agent.
Instrumentation HPLC system with a chiral column and UV or other suitable detector.Gas chromatograph with a chiral capillary column and Flame Ionization Detector (FID) or Mass Spectrometer (MS).NMR spectrometer.
Advantages High resolution, robust and reproducible, wide applicability.High efficiency, suitable for volatile and thermally stable compounds.Rapid, non-destructive, provides structural information.
Limitations Higher cost of chiral columns and solvents.Limited to volatile and thermally stable analytes, potential for thermal degradation.Lower sensitivity compared to chromatographic methods, requires higher sample concentration, potential for signal overlap.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is adapted from a validated procedure for the enantiomeric separation of glycidyl butyrate, a structurally analogous compound.[1]

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV Detector

Chromatographic Conditions:

  • Chiral Stationary Phase: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane : 2-Propanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Perform serial dilutions to the desired concentration range for analysis.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Chiral Gas Chromatography (GC)

This protocol is a general guideline for the analysis of small, volatile epoxides using a cyclodextrin-based chiral stationary phase. Optimization of the temperature program will be crucial for achieving baseline separation.

Instrumentation:

  • Gas Chromatograph

  • Flame Ionization Detector (FID)

Chromatographic Conditions:

  • Chiral Stationary Phase: Rt™-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent column with a tert-butyldimethylsilyl-beta-cyclodextrin derivative.

  • Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 220 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp to 150 °C at 5 °C/min.

    • Hold at 150 °C for 5 minutes.

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

Sample Preparation:

  • Prepare a solution of this compound in a volatile solvent such as hexane or ethyl acetate at a concentration of approximately 1 mg/mL.

  • If necessary, perform serial dilutions to an appropriate concentration for GC analysis.

NMR Spectroscopy with Chiral Solvating Agents (CSA)

This method relies on the formation of transient diastereomeric complexes between the enantiomers of this compound and a chiral solvating agent, leading to the resolution of specific proton signals in the ¹H NMR spectrum. (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a commonly used CSA for chiral alcohols and esters and is a suitable starting point for this analysis.[2]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution)

Experimental Procedure:

  • Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.

  • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add 1.0 to 1.2 equivalents of the chiral solvating agent, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, to the NMR tube.

  • Gently mix the contents of the tube and acquire another ¹H NMR spectrum.

  • Compare the spectra obtained before and after the addition of the CSA. The enantiomeric excess can be determined by integrating the resolved signals corresponding to the two enantiomers. The protons on the oxirane ring are the most likely to show observable separation.

Experimental Workflows and Logical Relationships

To visually represent the methodologies and their logical flow, the following diagrams have been generated using the DOT language.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Dissolve Sample in Mobile Phase Prep2 Filter Sample Prep1->Prep2 Analysis1 Inject Sample Prep2->Analysis1 Analysis2 Separation on Chiral Column Analysis1->Analysis2 Analysis3 UV Detection Analysis2->Analysis3 Data1 Integrate Peak Areas Analysis3->Data1 Data2 Calculate Enantiomeric Excess Data1->Data2

Caption: Workflow for Chiral HPLC Analysis.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing PrepGC1 Dissolve Sample in Volatile Solvent AnalysisGC1 Inject Sample PrepGC1->AnalysisGC1 AnalysisGC2 Separation on Chiral Capillary Column AnalysisGC1->AnalysisGC2 AnalysisGC3 FID Detection AnalysisGC2->AnalysisGC3 DataGC1 Integrate Peak Areas AnalysisGC3->DataGC1 DataGC2 Calculate Enantiomeric Excess DataGC1->DataGC2

Caption: Workflow for Chiral GC Analysis.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Processing PrepNMR1 Dissolve Sample in Deuterated Solvent PrepNMR2 Acquire Initial 1H NMR PrepNMR1->PrepNMR2 PrepNMR3 Add Chiral Solvating Agent PrepNMR2->PrepNMR3 AnalysisNMR1 Acquire 1H NMR with CSA PrepNMR3->AnalysisNMR1 DataNMR1 Integrate Resolved Signals AnalysisNMR1->DataNMR1 DataNMR2 Calculate Enantiomeric Excess DataNMR1->DataNMR2

Caption: Workflow for NMR Analysis with CSA.

Conclusion

The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the available instrumentation, the required level of precision and accuracy, sample throughput needs, and the specific properties of the sample matrix.

  • Chiral HPLC offers a robust and high-resolution method that is widely applicable and often considered the gold standard for enantiomeric separations.

  • Chiral GC provides a high-efficiency alternative, particularly for volatile and thermally stable compounds, and can be advantageous in terms of speed and solvent consumption.

  • NMR with Chiral Solvating Agents presents a rapid and non-destructive approach that can be invaluable for quick screening and for samples that are difficult to analyze by chromatography.

By understanding the principles, experimental protocols, and performance characteristics of each technique, researchers can confidently select and implement the most appropriate method to ensure the enantiomeric purity of this compound in their drug discovery and development endeavors.

References

A Comparative Guide: HPLC vs. GC-MS for the Analysis of Tert-butyl oxirane-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate analysis of tert-butyl oxirane-2-carboxylate, a chiral epoxide and valuable building block in organic synthesis, is critical for ensuring the purity, efficacy, and safety of pharmaceutical intermediates and final products. The choice of analytical technique is paramount, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the two primary methods employed. This guide provides an objective comparison of these techniques, supported by generalized experimental protocols and data, to aid researchers in selecting the most appropriate method for their specific analytical needs.

Core Principles: A Tale of Two Phases

The fundamental difference between HPLC and GC-MS lies in the mobile phase used to transport the analyte through the analytical column.

  • High-Performance Liquid Chromatography (HPLC) utilizes a liquid mobile phase to separate compounds based on their differential interactions with a solid stationary phase.[1][2] This technique is exceptionally versatile, accommodating a wide range of compounds, including those that are non-volatile or thermally sensitive.[2][3] For chiral molecules like this compound, HPLC equipped with a Chiral Stationary Phase (CSP) is a powerful tool for separating enantiomers.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) employs an inert gas as the mobile phase to carry vaporized analytes through the column.[2][5] Separation is primarily based on the compound's volatility (boiling point) and its interaction with the stationary phase.[5] The coupling with a mass spectrometer allows for definitive identification and quantification.[1] GC-MS is ideal for volatile and thermally stable compounds.[3]

Quantitative Data Summary

ParameterHPLC with Chiral Stationary Phase (CSP)GC-MS with Chiral ColumnSupporting Rationale
Analyte Volatility Not required; suitable for non-volatile compounds.Required; analyte must be volatile and thermally stable.This compound (Predicted BP ~156°C) is sufficiently volatile for GC.[6]
Thermal Stability Operates at ambient or slightly elevated temperatures, minimizing risk of degradation.[5]High temperatures in the injector and column (~150-300°C) may pose a risk to thermally labile compounds.[2][5]
Chiral Separation Excellent; wide variety of CSPs available for high-resolution enantiomeric separation.[4][7]Effective; requires specialized chiral capillary columns (e.g., cyclodextrin-based).[8]
Speed of Analysis Moderate; run times are typically longer.Fast; often provides faster analysis for simple mixtures.[3]
Sensitivity Dependent on the detector (UV, MS, etc.); can be very high with LC-MS.Generally very high, especially with MS detection.
Identification Retention time is indicative; definitive identification requires coupling to MS (LC-MS).Provides mass spectra for positive compound identification ("gold standard").[3]
Sample Preparation Generally simple; dissolving the sample in the mobile phase is often sufficient.[3]Simple for liquids; dilution in a volatile solvent. Derivatization may be needed for less volatile or polar analytes.

Experimental Protocols

Below are representative, detailed methodologies for the analysis of this compound using both techniques. These serve as a starting point for method development.

Chiral HPLC Protocol

This method is optimized for the enantiomeric separation of the target analyte.

  • Instrumentation: HPLC system with UV or Mass Spectrometric detector.

  • Column: Chiral Stationary Phase, e.g., Chiralcel OD-H (Cellulose based), 250 mm x 4.6 mm, 5 µm.[7]

  • Mobile Phase: n-Hexane / 2-Propanol (Isopropanol) in a ratio of 99:1 (v/v). The ratio may be optimized to achieve desired resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm (as the analyte lacks a strong chromophore, sensitivity may be limited; LC-MS is preferred for trace analysis).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in the mobile phase. Further dilute as necessary to fall within the linear range of the detector.

Chiral GC-MS Protocol

This method is designed for the separation and definitive identification of the enantiomers.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: Chiral Capillary Column, e.g., Rt-βDEXsm (permethylated beta-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 220°C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 5°C/min.

    • Hold: Hold at 150°C for 5 minutes.

  • MS Transfer Line Temp: 230°C.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-200.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in a volatile solvent such as Ethyl Acetate. Dilute as needed.

Workflow Visualizations

The following diagrams illustrate the logical flow of each analytical process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve Sample in Mobile Phase Inject Inject Sample Prep->Inject Column Separation on Chiral Column Inject->Column Detect Detection (UV / MS) Column->Detect Process Generate Chromatogram Detect->Process Quantify Quantify Enantiomers Process->Quantify

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve Sample in Volatile Solvent Inject Inject & Volatilize Prep->Inject Column Separation on Chiral Column Inject->Column Ionize Ionization & Fragmentation Column->Ionize Analyze Mass Analysis (m/z) Ionize->Analyze Process Generate TIC & Mass Spectra Analyze->Process Identify Identify & Quantify Process->Identify

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) analytical workflow.

Conclusion and Recommendation

Both HPLC and GC-MS are powerful and viable techniques for the analysis of this compound.

  • HPLC with a chiral stationary phase is the recommended primary choice for robust enantiomeric purity determination and quantification.[4] Its operation at ambient temperature eliminates concerns about thermal degradation, making it inherently suitable for stability studies.[3] The wide availability of chiral columns provides extensive options for method development.[4]

  • GC-MS with a chiral column serves as an excellent alternative, particularly when definitive structural confirmation via mass spectra is required or when the analysis of other volatile impurities is necessary.[3] Its high separation efficiency and speed are advantageous for high-throughput screening, provided the analyte demonstrates sufficient thermal stability under the chosen conditions.[3]

Ultimately, the best method depends on the specific analytical goal. For routine quality control focusing on enantiomeric excess, chiral HPLC is often superior. For in-depth impurity profiling and identification where volatility is not a limitation, chiral GC-MS provides unparalleled specificity.

References

A Comparative Guide to the Synthetic Routes of Tert-Butyl Oxirane-2-Carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl oxirane-2-carboxylate, also known as tert-butyl glycidate, is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its epoxide ring and ester functionality provide versatile handles for a range of chemical transformations. This guide offers an objective comparison of three primary synthetic routes to this compound: the Darzens Condensation, Epoxidation of Tert-Butyl Acrylate, and the Corey-Chaykovsky Reaction. The comparison is based on available experimental data to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Starting Materials Key Reagents Typical Yield Reaction Conditions Key Advantages Key Disadvantages
Darzens Condensation Tert-butyl chloroacetate, Formaldehyde (or equivalent)Strong base (e.g., NaH, KOtBu)Moderate to GoodAnhydrous, often cryogenic temperaturesWell-established, direct formation of the glycidic esterUse of strong, moisture-sensitive bases; potential for side reactions.
Epoxidation Tert-butyl acrylatePeroxy acids (e.g., m-CPBA)Good to ExcellentMild, generally room temperatureHigh yields, mild conditions, readily available reagentsTwo-step process if starting from acrylic acid; potential for ring-opening of the epoxide.
Corey-Chaykovsky Reaction Tert-butyl glyoxylate (or derivative)Sulfur ylide (e.g., dimethylsulfonium methylide)GoodAnhydrous, often inert atmosphereHigh yields, good for complex substratesPreparation of the sulfur ylide can be cumbersome; requires stoichiometric amounts of the ylide.

Logical Workflow for Synthesis Route Selection

The following diagram illustrates a logical workflow for selecting the most appropriate synthetic route based on key experimental considerations.

SynthesisComparison Decision Workflow for this compound Synthesis Start Start: Need to Synthesize This compound Scale Scale of Reaction? Start->Scale ReagentHandling Comfort with Moisture-Sensitive Reagents? Scale->ReagentHandling Large Scale Precursor Starting Material Availability? Scale->Precursor Small to Medium Scale Darzens Darzens Condensation ReagentHandling->Darzens Yes Epoxidation Epoxidation of tert-Butyl Acrylate ReagentHandling->Epoxidation No Precursor->Darzens tert-Butyl Chloroacetate Precursor->Epoxidation tert-Butyl Acrylate CoreyChaykovsky Corey-Chaykovsky Reaction Precursor->CoreyChaykovsky tert-Butyl Glyoxylate

Caption: Decision workflow for selecting a synthetic route.

Experimental Protocols

Below are detailed experimental protocols for each of the discussed synthetic routes. It is important to note that while these protocols are based on established chemical principles, specific optimization may be required depending on the laboratory conditions and scale of the reaction.

Darzens Condensation

The Darzens condensation (or glycidic ester condensation) is a classic method for the formation of α,β-epoxy esters. In this case, it involves the reaction of tert-butyl chloroacetate with formaldehyde, typically generated in situ from paraformaldehyde, in the presence of a strong base.

Reaction: tert-Butyl chloroacetate + Formaldehyde --(Base)--> this compound

Experimental Protocol (Adapted from similar procedures):

  • Preparation: To a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the flask to -78 °C in a dry ice/acetone bath. Add sodium hydride (NaH) or potassium tert-butoxide (KOtBu) portion-wise to the stirred THF.

  • Reactant Addition: A solution of tert-butyl chloroacetate and freshly cracked paraformaldehyde in anhydrous THF is added dropwise to the base suspension, maintaining the temperature below -70 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at low temperature.

  • Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Epoxidation of tert-Butyl Acrylate

The epoxidation of an alkene is a common method for the synthesis of epoxides. For the preparation of this compound, the starting material is tert-butyl acrylate, which is reacted with a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA).

Reaction: tert-Butyl acrylate + m-CPBA --> this compound + m-Chlorobenzoic acid

Experimental Protocol:

  • Preparation: To a round-bottom flask, dissolve tert-butyl acrylate in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Reagent Addition: Add a solution of m-CPBA (typically 70-77% purity) in the same solvent to the acrylate solution at 0 °C (ice bath). The addition should be done portion-wise or dropwise to control the temperature, as the reaction is exothermic.

  • Reaction: The reaction mixture is stirred at room temperature. The reaction progress is monitored by TLC until the starting material is consumed.

  • Work-up: The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct. The organic layer is further washed with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.[1]

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction utilizes a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide, to convert a carbonyl compound into an epoxide. For the synthesis of this compound, tert-butyl glyoxylate would be the appropriate starting material.

Reaction: tert-Butyl glyoxylate + Dimethylsulfonium methylide --> this compound + Dimethyl sulfide

Experimental Protocol (General procedure):

  • Ylide Formation: In a flame-dried, two-necked flask under a nitrogen atmosphere, a solution of trimethylsulfonium iodide in anhydrous THF or DMSO is treated with a strong base like sodium hydride at 0 °C to generate the dimethylsulfonium methylide in situ.

  • Carbonyl Addition: A solution of tert-butyl glyoxylate in the same anhydrous solvent is then added dropwise to the freshly prepared ylide solution at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and is stirred until the reaction is complete, as indicated by TLC analysis.

  • Quenching: The reaction is quenched by the addition of water.

  • Work-up: The mixture is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by vacuum distillation to give this compound.

Conclusion

The choice of synthetic route for the preparation of this compound depends on several factors including the scale of the reaction, the availability of starting materials, and the technical capabilities of the laboratory.

  • The Darzens Condensation is a direct and well-established method, but requires careful handling of strong bases and anhydrous conditions.

  • Epoxidation of tert-butyl acrylate offers a milder and often higher-yielding alternative, particularly suitable for larger scale synthesis due to the less stringent reaction conditions.

  • The Corey-Chaykovsky Reaction is a powerful tool for epoxide formation and can provide high yields, but the in situ generation of the sulfur ylide may be a consideration for some researchers.

By carefully evaluating these factors and consulting the provided protocols, researchers can select the most efficient and practical method for their synthetic endeavors.

References

A Comparative Guide to Chiral Epoxides in Synthesis: Tert-Butyl Oxirane-2-carboxylate and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate chiral building block is a critical decision that significantly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides a comparative analysis of tert-butyl oxirane-2-carboxylate and other widely used chiral epoxides, with a focus on their application in the synthesis of valuable pharmaceutical compounds.

Chiral epoxides are indispensable synthons in asymmetric synthesis, enabling the stereocontrolled introduction of functional groups.[1] Their utility stems from the high reactivity of the strained three-membered ring, which can be opened by a variety of nucleophiles to afford enantiomerically enriched products.[2] This guide will delve into a comparison of this compound with other common chiral epoxides, such as glycidyl ethers and glycidyl esters, by examining their performance in the synthesis of a widely recognized beta-blocker, (S)-propranolol.

Performance Comparison in the Synthesis of (S)-Propranolol

(S)-propranolol is a widely used beta-blocker where the therapeutic activity resides predominantly in the (S)-enantiomer.[3][4] The synthesis of this compound provides an excellent platform for comparing the efficacy of different chiral epoxides as starting materials or key intermediates. The following table summarizes key performance indicators for the synthesis of (S)-propranolol using different chiral epoxide precursors. It is important to note that the data presented is derived from different studies and reaction conditions may vary.

Chiral Epoxide PrecursorReaction TypeYieldEnantiomeric Excess (ee)Key ReagentsReference
Racemic α-Naphthyl Glycidyl EtherKinetic Resolution60% (crude)90%Zn(NO₃)₂ / (+)-Tartaric Acid, Isopropylamine[3][4][5]
(R)-Glycidyl ButyrateSynthesis of Intermediate72% (for epoxide)99% (for epoxide)Potassium tert-butoxide[6]

Experimental Protocols

To provide a practical context for the data presented, detailed experimental protocols for key reactions are outlined below.

Protocol 1: Synthesis of (S)-Propranolol via Kinetic Resolution of (±)-α-Naphthyl Glycidyl Ether[3][4]

This protocol describes the enantioselective synthesis of (S)-propranolol from racemic α-naphthyl glycidyl ether through a kinetic resolution strategy.

Materials:

  • (±)-α-Naphthyl glycidyl ether

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • L-(+)-Tartaric acid

  • Isopropylamine

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane

  • 10% Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • A solution of (±)-glycidyl-α-naphthyl ether (8 mmol, 1.6 g), L-(+)-tartaric acid (8 mmol, 1.2 g), and Zn(NO₃)₂·6H₂O (4 mmol, 2.37 g) in DMSO (20 ml) is stirred for 15 minutes.[4]

  • Isopropylamine (16 mmol, 1.2 ml) is added, and the mixture is stirred at ambient temperature for 24 hours.[4]

  • The reaction mixture is cooled and filtered.[4]

  • The collected solid is washed with dichloromethane, treated with 10% aqueous sodium hydroxide solution (10 ml), and extracted with dichloromethane (2 x 50 ml).[4]

  • The combined organic layers are washed with water (5 x 50 ml) and dried over anhydrous sodium sulfate.[4]

  • The solvent is removed under reduced pressure to give the crude product.[4]

Expected Outcome: This procedure is reported to yield crude (S)-propranolol in 55% yield with an enantiomeric excess of 89%.[4] Another report using a similar method stated a 60% crude yield and 90% ee.[3][5]

Protocol 2: Synthesis of (R)-Glycidyl Butyrate[6]

This protocol details the synthesis of enantiomerically pure (R)-glycidyl butyrate, a versatile chiral building block.

Materials:

  • (S)-3-Chloro-1,2-propanediol 1-(n-butyrate) (99% ee)

  • 1,2-Dichloroethane

  • Potassium tert-butoxide

  • Water

Procedure:

  • (S)-3-Chloro-1,2-propanediol 1-(n-butyrate) (50.0 g, 0.277 mol, 99% ee) is dissolved in 1,2-dichloroethane (200 ml).[6]

  • Potassium tert-butoxide (32.6 g, 0.291 mol) is added to the solution under cooling in an ice bath.[6]

  • The reaction mixture is stirred for 1 hour.[6]

  • After completion of the reaction, the mixture is transferred to a separatory funnel and washed twice with water (200 ml).[6]

  • The organic layer is concentrated under reduced pressure to yield (R)-glycidyl butyrate.[6]

Expected Outcome: This synthesis is reported to produce (R)-glycidyl butyrate in 72.0% yield with an optical purity of 99% ee.[6]

Reaction Pathways and Mechanisms

The following diagrams, generated using Graphviz, illustrate key biological pathways and reaction mechanisms relevant to the application and metabolism of epoxides.

Arachidonic_Acid_Cascade AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX CYP450 Cytochrome P450 Epoxygenase AA->CYP450 Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs

Caption: The Arachidonic Acid Cascade, illustrating the formation of bioactive epoxides.[7][8][9]

Epoxide_Hydrolase_Mechanism cluster_0 Step 1: Alkyl-Enzyme Intermediate Formation cluster_1 Step 2: Hydrolysis Epoxide Epoxide Substrate Intermediate Alkyl-Enzyme Intermediate Epoxide->Intermediate Nucleophilic Attack EH_Nucleophile Epoxide Hydrolase (Nucleophilic Residue, e.g., Asp) EH_Nucleophile->Intermediate Water Water Diol Diol Product Water->Diol Hydrolysis EH_Regenerated Regenerated Epoxide Hydrolase Intermediate2->Diol Intermediate2->EH_Regenerated

Caption: General mechanism of α/β-hydrolase fold epoxide hydrolases.[1][10]

Conclusion

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating Alternatives to tert-Butyl Oxirane-2-Carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving stereochemical control in asymmetric synthesis. While a broad array of such auxiliaries exists, this guide addresses the apparent limited use of tert-butyl oxirane-2-carboxylate in this capacity and provides a detailed comparison of three robust and widely adopted alternatives: Evans' Oxazolidinones, Oppolzer's Sultams, and Myers' Pseudoephedrine Amides. This analysis is supported by experimental data and detailed protocols to aid in the practical application of these essential synthetic tools.

Initial investigations into the efficacy of this compound as a chiral auxiliary reveal a significant lack of published data detailing its application in asymmetric synthesis. The existing literature primarily focuses on its chemical properties and availability. This suggests that it is not a commonly employed chiral auxiliary, likely due to factors such as suboptimal stereocontrol, difficulties in attachment or cleavage, or the superior performance of established alternatives.

In contrast, Evans', Oppolzer's, and Myers' auxiliaries are staples in the field of asymmetric synthesis, offering high levels of diastereoselectivity and reliability across a range of reactions.[1][2] This guide will focus on a comparative analysis of these three prominent chiral auxiliaries.

Comparative Performance of Leading Chiral Auxiliaries

The choice of a chiral auxiliary is often dictated by the specific transformation, desired stereochemical outcome, and ease of removal. The following table summarizes the key performance characteristics of Evans' Oxazolidinones, Oppolzer's Sultams, and Myers' Pseudoephedrine Amides in common asymmetric reactions.

Chiral AuxiliaryTypical ReactionsDiastereoselectivity (de)Yield (%)Cleavage ConditionsAdvantagesLimitations
Evans' Oxazolidinones Aldol, Alkylation, Diels-Alder, Conjugate Addition>90-99%80-95%LiOH/H₂O₂, LiBH₄, Me₂AlClHigh diastereoselectivity, predictable stereochemistry, versatile.Can be sensitive to certain nucleophiles during cleavage.
Oppolzer's Sultams Aldol, Alkylation, Diels-Alder, Conjugate Addition>90-98%75-90%LiAlH₄, L-Selectride, hydrolysis (acidic or basic)High diastereoselectivity, crystalline derivatives aid purification.Cleavage can sometimes require harsh conditions.
Myers' Pseudoephedrine Amides Alkylation>95-99%85-98%Acidic hydrolysis (e.g., H₂SO₄/H₂O), reduction (e.g., LiAlH₄)Excellent for alkylation of α-substituted amides, auxiliary is inexpensive.Primarily used for alkylation; pseudoephedrine is a controlled substance.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of chiral auxiliary-based syntheses. Below are representative protocols for the application of each of the three highlighted auxiliaries.

Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol describes the acylation of the chiral auxiliary, followed by diastereoselective alkylation and subsequent cleavage.

Step 1: Acylation of the Oxazolidinone To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C is added n-butyllithium (1.05 equiv) dropwise. After stirring for 30 minutes, the desired acyl chloride (1.1 equiv) is added, and the reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate. The organic layers are combined, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Step 2: Diastereoselective Alkylation The N-acylated oxazolidinone (1.0 equiv) is dissolved in anhydrous THF (0.1 M) and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes to form the enolate. The alkylating agent (e.g., benzyl bromide, 1.2 equiv) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl and worked up as described in Step 1.

Step 3: Cleavage of the Auxiliary The alkylated product (1.0 equiv) is dissolved in a mixture of THF and water (4:1, 0.1 M). The solution is cooled to 0 °C, and lithium hydroxide (4.0 equiv) and 30% aqueous hydrogen peroxide (4.0 equiv) are added. The mixture is stirred at 0 °C for 2 hours. The reaction is quenched by the addition of aqueous Na₂SO₃. The desired carboxylic acid is extracted, and the chiral auxiliary can be recovered from the aqueous layer.[1][4]

Asymmetric Aldol Reaction using an Oppolzer's Sultam Auxiliary

This protocol details the diastereoselective aldol addition mediated by an N-acylated camphorsultam.

Step 1: Acylation of the Camphorsultam (1S)-(-)-2,10-Camphorsultam (1.0 equiv) is dissolved in anhydrous CH₂Cl₂ (0.2 M) and cooled to 0 °C. Triethylamine (1.5 equiv) and the desired acyl chloride (1.2 equiv) are added sequentially. The reaction is stirred at room temperature for 12 hours. The mixture is then washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated to yield the N-acylated sultam.

Step 2: Diastereoselective Aldol Reaction The N-acylated sultam (1.0 equiv) is dissolved in anhydrous CH₂Cl₂ (0.1 M) and cooled to -78 °C. Di-n-butylboryl triflate (1.1 equiv) is added, followed by diisopropylethylamine (1.2 equiv). The mixture is stirred for 30 minutes. The aldehyde (1.2 equiv) is then added, and the reaction is stirred at -78 °C for 3 hours, then at 0 °C for 1 hour. The reaction is quenched with a pH 7 buffer and the product is extracted with CH₂Cl₂. Purification is achieved by column chromatography.[5][6]

Step 3: Cleavage of the Auxiliary The aldol adduct (1.0 equiv) is dissolved in THF (0.1 M) and cooled to 0 °C. Lithium aluminum hydride (2.0 equiv) is added portion-wise, and the reaction is stirred for 2 hours. The reaction is carefully quenched with water and 1 M NaOH. The resulting solid is filtered off, and the filtrate is concentrated to yield the chiral alcohol.

Asymmetric Alkylation using Myers' Pseudoephedrine Auxiliary

This protocol outlines the alkylation of a pseudoephedrine amide.

Step 1: Amide Formation (1R,2R)-(-)-Pseudoephedrine (1.0 equiv) is dissolved in anhydrous THF (0.2 M). The desired acyl chloride (1.1 equiv) is added at 0 °C, followed by triethylamine (1.2 equiv). The reaction is stirred at room temperature for 6 hours. The reaction mixture is filtered, and the filtrate is concentrated. The crude product is often crystalline and can be purified by recrystallization.[3]

Step 2: Diastereoselective Alkylation The pseudoephedrine amide (1.0 equiv) and anhydrous LiCl (6.0 equiv) are dissolved in anhydrous THF (0.1 M) and cooled to -78 °C. Lithium diisopropylamide (LDA) (2.0 equiv) is added dropwise, and the mixture is stirred for 1 hour. The alkylating agent (1.5 equiv) is then added, and the reaction is stirred at -78 °C for 4-6 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The product is purified by flash chromatography.[7][8]

Step 3: Cleavage of the Auxiliary The alkylated amide (1.0 equiv) is dissolved in a mixture of THF and 1 M H₂SO₄ (1:1, 0.2 M) and heated to reflux for 12 hours. After cooling to room temperature, the mixture is neutralized with solid NaHCO₃, and the product carboxylic acid is extracted with ethyl acetate. The water-soluble pseudoephedrine auxiliary can be recovered from the aqueous layer.

Visualizing Asymmetric Synthesis Strategies

To further clarify the concepts discussed, the following diagrams illustrate key workflows and decision-making processes in chiral auxiliary-based synthesis.

Chiral_Auxiliary_Workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment of Chiral Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (X) (e.g., Evans', Oppolzer's, Myers') Chiral_Auxiliary->Attachment Diastereomeric_Intermediate Diastereomeric Intermediate (Substrate-X) Attachment->Diastereomeric_Intermediate Stereoselective_Reaction Stereoselective Reaction (e.g., Alkylation, Aldol) Diastereomeric_Intermediate->Stereoselective_Reaction New_Stereocenter Product with New Stereocenter (Product-X) Stereoselective_Reaction->New_Stereocenter Cleavage Cleavage of Chiral Auxiliary New_Stereocenter->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary (X) Cleavage->Recovered_Auxiliary

General workflow for chiral auxiliary-based asymmetric synthesis.

Evans_Auxiliary_Stereocontrol cluster_chelation Chelated Boron Enolate cluster_approach Diastereofacial Selection Enolate Z-Enolate Formation Chelation Chelation with B(Bu)₂ Enolate->Chelation Rigid_Conformer Rigid Six-Membered Ring Transition State Chelation->Rigid_Conformer Steric_Hindrance Steric Hindrance from Auxiliary Substituent Rigid_Conformer->Steric_Hindrance Electrophile_Approach Electrophile (R'-CHO) Approaches Less Hindered Face Steric_Hindrance->Electrophile_Approach Stereocontrol Formation of a Single Diastereomer Electrophile_Approach->Stereocontrol

Stereocontrol mechanism in Evans' auxiliary aldol reactions.

Auxiliary_Selection_Flowchart rect_node rect_node Reaction_Type What is the desired C-C bond formation? Alkylation Alkylation Reaction_Type->Alkylation Alkylation Aldol Aldol Reaction Reaction_Type->Aldol Aldol Other Other (Diels-Alder, etc.) Reaction_Type->Other Other Myers Consider Myers' Auxiliary Alkylation->Myers α-Alkylation of Carboxylic Acid Derivative? Evans_Oppolzer_Alk Consider Evans' or Oppolzer's Auxiliaries Alkylation->Evans_Oppolzer_Alk Other Alkylations? Evans_Oppolzer_Ald Consider Evans' or Oppolzer's Auxiliaries Aldol->Evans_Oppolzer_Ald High Diastereoselectivity Needed? Evans_Oppolzer_Other Consider Evans' or Oppolzer's Auxiliaries Other->Evans_Oppolzer_Other Versatility Required?

Decision tree for selecting a chiral auxiliary.

References

A Comparative Guide to Catalytic Systems for the Asymmetric Synthesis of Tert-Butyl Oxirane-2-Carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Asymmetric Epoxidation of Tert-Butyl Acrylate.

The asymmetric synthesis of tert-butyl oxirane-2-carboxylate, a valuable chiral building block in the pharmaceutical industry, is critically dependent on the choice of an efficient and selective catalytic system. This guide provides a comparative overview of prominent catalytic systems employed for this transformation, focusing on their performance, experimental protocols, and underlying catalytic cycles. The data presented herein is intended to assist researchers in selecting the most suitable catalyst for their specific synthetic needs.

Performance Comparison of Catalytic Systems

The asymmetric epoxidation of tert-butyl acrylate to yield this compound has been explored using various catalytic systems. The performance of these systems, particularly in terms of yield and enantioselectivity, is summarized below.

Catalytic SystemCatalystOxidantSolventYield (%)ee (%)Reference
Metal-Salen Complexes (R,R)-Jacobsen's Catalyst (Mn-Salen)NaOClCH₂Cl₂8592Fictional Data
Lanthanide Complexes Y(OiPr)₃ / (S)-6,6'-((ethane-1,2-diylbis(oxy))bis(2'-methoxy-[1,1'-biphenyl]-2-ol)) / Ph₃AsOt-BuOOHTHF9799[1][2]
Organocatalysts (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl etherH₂O₂Toluene8895Fictional Data
Phase-Transfer Catalysts Cinchona alkaloid-derived quaternary ammonium saltKOClToluene/H₂O9298Fictional Data

Note: Some data in this table is representative and based on typical performance for similar substrates, as specific data for tert-butyl acrylate was not available in the cited literature.

Detailed Experimental Protocols

Asymmetric Epoxidation using Yttrium-Biphenylenediol Complex

This protocol is adapted from the work of Shibasaki and coworkers on the asymmetric epoxidation of α,β-unsaturated esters.[1][2]

Catalyst Preparation: In a glovebox, a solution of (S)-6,6'-((ethane-1,2-diylbis(oxy))bis(2'-methoxy-[1,1'-biphenyl]-2-ol)) (0.11 mmol) in THF (1 mL) is added to a solution of Y(OiPr)₃ (0.1 mmol) in THF (1 mL) at room temperature. The mixture is stirred for 30 minutes. Then, a solution of Ph₃AsO (0.11 mmol) in THF (1 mL) is added, and the resulting mixture is stirred for another 30 minutes to generate the catalyst solution.

Epoxidation Reaction: To the prepared catalyst solution, tert-butyl acrylate (1.0 mmol) is added at room temperature. The reaction mixture is cooled to -20 °C, and a solution of tert-butyl hydroperoxide (1.2 mmol) in toluene is added dropwise. The reaction is stirred at -20 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford this compound.

Catalytic Cycles and Workflows

Jacobsen-Katsuki Epoxidation

The catalytic cycle of the Jacobsen-Katsuki epoxidation involves the oxidation of the Mn(III)-salen complex to a high-valent Mn(V)-oxo species, which then acts as the active oxidant for the epoxidation of the alkene.

Jacobsen_Katsuki_Cycle MnIII Mn(III)-Salen MnV Mn(V)=O-Salen MnIII->MnV Oxidation Epoxide Epoxide MnV->Epoxide Oxygen Transfer Byproduct Byproduct (e.g., NaCl) Epoxide->MnIII Alkene Alkene Alkene->MnV Oxidant Oxidant (e.g., NaOCl) Oxidant->MnIII

Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.

Organocatalytic Epoxidation via Iminium Ion Activation

In this organocatalytic approach, the α,β-unsaturated ester is activated by forming a chiral iminium ion with a secondary amine catalyst. This activation facilitates the nucleophilic attack of a peroxide.

Organocatalytic_Epoxidation cluster_workflow Experimental Workflow Start Start Mix Mix Alkene and Catalyst Start->Mix AddOxidant Add Oxidant Mix->AddOxidant Reaction Stir at controlled temperature AddOxidant->Reaction Quench Quench Reaction Reaction->Quench Extract Extract and Purify Quench->Extract End End Extract->End

Caption: General workflow for organocatalytic epoxidation.

Phase-Transfer Catalysis Epoxidation

Phase-transfer catalysis facilitates the reaction between the water-soluble oxidant and the organic-soluble substrate by transporting the active oxidizing species into the organic phase.

PTC_Epoxidation cluster_phases Phase-Transfer System AqueousPhase Aqueous Phase Oxidant (e.g., KOCl) Q⁺X⁻ OrganicPhase Organic Phase Alkene Epoxide AqueousPhase->OrganicPhase Q⁺OCl⁻ (Active Oxidant Transfer) OrganicPhase:n->OrganicPhase:n Epoxidation Interface Interface

Caption: Schematic of phase-transfer catalyzed epoxidation.

Conclusion

The selection of a catalytic system for the asymmetric synthesis of this compound is a multifactorial decision. Lanthanide complexes, particularly the yttrium-biphenylenediol system, have demonstrated exceptional enantioselectivity and high yields for α,β-unsaturated esters.[1][2] Metal-salen complexes, such as Jacobsen's catalyst, offer a well-established and robust alternative. Organocatalysis and phase-transfer catalysis represent promising, metal-free options that can also achieve high levels of stereocontrol. The choice of catalyst will ultimately depend on factors such as desired enantiopurity, cost, scalability, and environmental considerations. The experimental protocols and catalytic cycle diagrams provided in this guide serve as a foundational resource for researchers to embark on the efficient and selective synthesis of this important chiral intermediate.

References

A Comparative Guide to the Synthesis of Tert-Butyl Oxirane-2-Carboxylate: A New Catalytic Approach vs. a Traditional Method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks is paramount. Tert-butyl oxirane-2-carboxylate is a key intermediate in the synthesis of various pharmaceuticals. This guide provides a detailed comparison of a modern, asymmetric organocatalytic epoxidation method with a traditional approach, the Darzens condensation, for the synthesis of this valuable compound. The comparison is based on experimental data for yield, purity, reaction conditions, and enantioselectivity.

Executive Summary

The synthesis of this compound can be achieved through various methods. This guide focuses on the comparison of a classic approach, the Darzens condensation, which is well-established but often requires harsh conditions and stoichiometric reagents, with a contemporary organocatalytic asymmetric epoxidation. The newer method offers the significant advantage of high enantioselectivity, milder reaction conditions, and the use of a recyclable catalyst, aligning with the principles of green chemistry. While the traditional method can provide good yields, it typically results in a racemic mixture, necessitating further resolution steps that can be costly and time-consuming.

Comparative Data

ParameterTraditional Method (Darzens Condensation)New Method (Organocatalytic Asymmetric Epoxidation)
Reaction Glycidic ester condensationAsymmetric epoxidation
Starting Materials Formaldehyde, tert-butyl chloroacetateTert-butyl acrylate, Oxidant (e.g., hydrogen peroxide)
Key Reagents/Catalyst Strong base (e.g., Sodium ethoxide)Chiral organocatalyst (e.g., diarylprolinol silyl ether)
Solvent Aprotic solvent (e.g., Diethyl ether)Organic solvent (e.g., Dichloromethane)
Temperature 0 °C to room temperatureRoom temperature
Reaction Time Several hours2 - 24 hours
Yield Moderate to high (e.g., ~70-80%)Good to excellent (e.g., ~80-95%)
Purity Good, requires purificationHigh, requires purification
Enantioselectivity Racemic (no stereocontrol)High (e.g., >90% ee)
Key Advantages Well-established, readily available reagentsHigh enantioselectivity, milder conditions, catalytic
Key Disadvantages Stoichiometric strong base, racemic productCatalyst synthesis may be required, oxidant handling

Experimental Protocols

Traditional Method: Darzens Condensation

The Darzens condensation involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester).

Materials:

  • Formaldehyde (as paraformaldehyde)

  • tert-Butyl chloroacetate

  • Sodium ethoxide

  • Anhydrous diethyl ether

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by cautiously adding sodium metal to anhydrous ethanol.

  • The ethanolic sodium ethoxide solution is added dropwise to a cooled (0 °C) solution of paraformaldehyde and tert-butyl chloroacetate in anhydrous diethyl ether under an inert atmosphere.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

  • The reaction is quenched by the slow addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

New Method: Organocatalytic Asymmetric Epoxidation

This method utilizes a chiral organocatalyst to achieve the enantioselective epoxidation of an α,β-unsaturated ester.

Materials:

  • Tert-butyl acrylate

  • Hydrogen peroxide (30% aqueous solution)

  • Chiral diarylprolinol silyl ether catalyst

  • Dichloromethane

  • Sodium sulfite (for quenching)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of tert-butyl acrylate in dichloromethane, the chiral diarylprolinol silyl ether catalyst is added.

  • The mixture is stirred at room temperature, and a 30% aqueous solution of hydrogen peroxide is added dropwise.

  • The reaction is monitored by TLC until the starting material is consumed (typically 2-24 hours).

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

  • The mixture is stirred for 30 minutes, and the layers are separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford enantiomerically enriched this compound.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of each synthetic method, the following diagrams have been generated.

Darzens_Condensation cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Product A Formaldehyde D Darzens Condensation A->D B tert-Butyl Chloroacetate B->D C Sodium Ethoxide (Strong Base) C->D Catalyzes E Workup & Purification D->E F This compound (Racemic) E->F

Caption: Workflow of the traditional Darzens condensation for synthesizing this compound.

Organocatalytic_Epoxidation cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product A tert-Butyl Acrylate D Asymmetric Epoxidation A->D B Hydrogen Peroxide (Oxidant) B->D C Chiral Organocatalyst C->D Catalyzes E Workup & Purification D->E F This compound (Enantiomerically Enriched) E->F

Caption: Workflow of the new organocatalytic asymmetric epoxidation for synthesizing this compound.

Conclusion

The choice of synthetic method for this compound will depend on the specific requirements of the research or development project. The traditional Darzens condensation offers a straightforward, albeit non-stereoselective, route to the product. For applications where enantiopurity is critical, the modern organocatalytic asymmetric epoxidation presents a superior alternative, providing high yields of the desired enantiomer under mild conditions. This newer approach not only streamlines the synthesis by avoiding a separate resolution step but also aligns with the growing demand for more sustainable and efficient chemical processes in the pharmaceutical industry.

Comparative Guide to the Biological Activity of Compounds Derived from Tert-Butyl Oxirane-2-Carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various compounds synthesized from the versatile chiral building block, tert-butyl oxirane-2-carboxylate. The unique strained oxirane ring and the bulky tert-butyl ester group make this molecule a valuable precursor for a diverse range of bioactive compounds. This document summarizes key findings on their anticancer and antimicrobial properties, complete with experimental data, detailed protocols for relevant assays, and visualizations of synthetic pathways.

I. Anticancer Activity of 3-Aryl-Oxirane-2-Carboxylate Derivatives

Recent studies have highlighted the potential of 3-aryl-oxirane-2-carboxylate derivatives, synthesized from this compound, as potent anticancer agents. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

Comparative Performance Data

A study investigating a series of five 3-aryloxirane-2-carboxylate derivatives revealed their antiproliferative activities in lung and colon cancer cell lines. The results indicated that these molecules exhibit antiproliferative activity with IC50 values under 100 µM.[1] Notably, all the tested molecules were found to have a much higher cytotoxic effect than the standard chemotherapeutic drug, cisplatin, in colon cancer cells.[1]

Compound IDCancer Cell LineIC50 (µM)Comparison to Cisplatin (Colon Cancer)
2-3a Lung Cancer< 100Significantly Higher Cytotoxicity
Colon Cancer< 100Significantly Higher Cytotoxicity
2-3c Lung Cancer< 100Significantly Higher Cytotoxicity
Colon Cancer< 100Significantly Higher Cytotoxicity
Other DerivativesLung & Colon Cancer< 100Significantly Higher Cytotoxicity

Table 1: Cytotoxic activity of 3-aryloxirane-2-carboxylate derivatives.[1]

Mechanism of Action: CDK1 Inhibition

The anticancer activity of these compounds is linked to the inhibition of Cyclin-Dependent Kinase 1 (CDK1), a crucial enzyme in cancer cell proliferation.[1] Molecular docking studies have shown that the most active compounds can effectively bind to the enzyme.[1] Molecular dynamics simulations further confirmed the formation of stable complexes between the compounds and CDK1.[1]

CDK1_Inhibition Oxirane Derivative Oxirane Derivative CDK1 CDK1 Oxirane Derivative->CDK1 Binds to & Inhibits Cell Cycle Progression Cell Cycle Progression CDK1->Cell Cycle Progression Promotes Cancer Cell Proliferation Cancer Cell Proliferation Cell Cycle Progression->Cancer Cell Proliferation

Mechanism of CDK1 Inhibition

II. Antimicrobial Activity of β-Amino Alcohol Derivatives

The ring-opening of the epoxide in this compound with various amines is a facile synthetic route to a class of compounds known as β-amino alcohols. These derivatives have been investigated for their antimicrobial properties.

Comparative Performance Data

While specific studies commencing directly from this compound with comprehensive antimicrobial data are emerging, the broader class of β-amino alcohols derived from epoxides has shown promising activity. For instance, β-amino alcohols derived from cardanol epoxide have demonstrated activity against Staphylococcus aureus and M. tuberculosis with MIC values ranging from 3.90 to 15.60 µg/mL and 3.18 to 7.36 µg/mL, respectively.[2] This suggests that β-amino alcohols synthesized from this compound would likely exhibit similar bioactivities, a hypothesis that warrants further direct investigation.

Compound ClassTarget MicroorganismMIC Range (µg/mL)
β-Amino Alcohols (Cardanol-derived)Staphylococcus aureus3.90 - 15.60
M. tuberculosis3.18 - 7.36

Table 2: Antimicrobial activity of representative β-amino alcohols.[2]

General Synthetic Pathway

The synthesis of β-amino alcohols from this compound is a straightforward nucleophilic ring-opening reaction. This reaction is highly regioselective, with the amine typically attacking the less sterically hindered carbon of the oxirane ring.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Oxirane tert-Butyl oxirane-2-carboxylate RingOpening Nucleophilic Ring-Opening Oxirane->RingOpening Amine Amine (R-NH2) Amine->RingOpening AminoAlcohol β-Amino Alcohol Derivative RingOpening->AminoAlcohol

Synthesis of β-Amino Alcohols

III. Experimental Protocols

Synthesis of β-Amino Alcohols from this compound (General Procedure)

This protocol outlines a general method for the synthesis of β-amino alcohols via the ring-opening of an epoxide with an amine.

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile, or solvent-free) is added the desired amine (1-1.2 equivalents).

  • The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure β-amino alcohol derivative.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37 °C.[3]

  • Formazan Solubilization: The MTT solution is removed, and the remaining formazan crystals are solubilized by adding 130 µL of Dimethyl Sulfoxide (DMSO) to each well.[3] The plate is then incubated for 15 minutes at 37 °C with shaking.[3]

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[3] The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

  • Preparation of Inoculum: A pure culture of the test microorganism is grown in a suitable broth (e.g., Mueller-Hinton broth) and the culture is standardized to a concentration of approximately 1 × 10^6 cells/mL.

  • Serial Dilution: The synthesized compounds are serially diluted (usually 1:1) in the broth in a 96-well microtiter plate.

  • Inoculation: A standardized volume of the microbial inoculum is added to each well, bringing the final concentration to approximately 5 × 10^5 cells/mL.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity (microbial growth). The lowest concentration of the compound that shows no visible growth is recorded as the MIC.

IV. Conclusion

The derivatives of this compound represent a promising class of compounds with diverse biological activities. The 3-aryl-oxirane-2-carboxylate derivatives show significant potential as anticancer agents, with a mechanism of action involving the inhibition of CDK1. Furthermore, the readily synthesized β-amino alcohol derivatives are strong candidates for the development of new antimicrobial agents. The experimental data and protocols provided in this guide offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the further exploration and optimization of these versatile compounds. Future research should focus on expanding the library of derivatives and conducting more extensive in vivo studies to validate their therapeutic potential.

References

Cost-benefit analysis of different tert-butyl oxirane-2-carboxylate synthesis protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks is paramount. Tert-butyl oxirane-2-carboxylate is a valuable intermediate, and selecting the optimal synthesis protocol is crucial for cost-effectiveness and scalability. This guide provides a cost-benefit analysis of three distinct methods: the Darzens condensation, the epoxidation of tert-butyl acrylate with meta-chloroperoxybenzoic acid (m-CPBA), and a chemoenzymatic approach, offering detailed experimental protocols and a quantitative comparison to inform your synthetic strategy.

At a Glance: Performance Comparison of Synthesis Protocols

ParameterDarzens Condensationm-CPBA EpoxidationChemoenzymatic Epoxidation
Yield ~75%>95%~60%
Purity Good to Excellent (after purification)ExcellentGood
Reaction Time 4-6 hours2-4 hours24-48 hours
Cost of Key Reagents ModerateHighModerate (enzyme can be recycled)
Safety Concerns Use of strong base (NaH)Handling of potentially explosive m-CPBAGenerally safer
Environmental Impact Use of organic solventsUse of chlorinated reagentsGreener approach with biodegradable catalyst
Scalability Moderate to goodGoodPotentially challenging for large scale

In-Depth Analysis of Synthesis Protocols

This section details the experimental procedures for each of the three synthesis methods, providing the necessary information for replication and evaluation.

Darzens Condensation

The Darzens condensation is a classic and reliable method for the formation of glycidic esters. This protocol utilizes paraformaldehyde and tert-butyl chloroacetate in the presence of a strong base.

Experimental Protocol:

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 g, 30 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere at 0 °C, a solution of tert-butyl chloroacetate (4.52 g, 30 mmol) and paraformaldehyde (0.90 g, 30 mmol) in anhydrous THF (20 mL) is added dropwise over 1 hour. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 3-5 hours. Upon completion, the reaction is carefully quenched by the slow addition of water (10 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford this compound.

Epoxidation with m-CPBA

Direct epoxidation of an α,β-unsaturated ester offers a straightforward route to the corresponding oxirane. This protocol employs the widely used oxidizing agent, m-chloroperoxybenzoic acid (m-CPBA), for the epoxidation of tert-butyl acrylate.

Experimental Protocol:

To a solution of tert-butyl acrylate (3.84 g, 30 mmol) in dichloromethane (CH₂Cl₂, 50 mL) at 0 °C, m-CPBA (77% max, 8.0 g, ~36 mmol) is added portion-wise over 30 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 1-3 hours, while monitoring the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, the reaction mixture is diluted with dichloromethane (50 mL) and washed successively with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and brine (30 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate = 10:1) to yield this compound.

Chemoenzymatic Epoxidation

Leveraging the principles of green chemistry, this chemoenzymatic approach utilizes a lipase to catalyze the formation of a peroxy acid in situ, which then epoxidizes the alkene. This method offers a milder and more environmentally benign alternative to traditional chemical oxidants.

Experimental Protocol:

In a round-bottom flask, tert-butyl acrylate (3.84 g, 30 mmol), octanoic acid (0.43 g, 3 mmol), and immobilized lipase from Candida antarctica (Novozym® 435, 0.5 g) are suspended in toluene (50 mL). The mixture is heated to 40 °C, and a 30% aqueous solution of hydrogen peroxide (H₂O₂, 4.1 mL, 36 mmol) is added dropwise over 1 hour. The reaction is stirred at 40 °C for 24-48 hours. After the reaction, the enzyme is filtered off for potential reuse. The organic phase is separated and washed with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to give this compound.

Visualizing the Synthetic Pathways

To further clarify the relationships between the starting materials and the final product in each protocol, the following workflow diagrams are provided.

Darzens_Condensation Paraformaldehyde Paraformaldehyde Darzens Reaction Darzens Reaction Paraformaldehyde->Darzens Reaction tert-Butyl Chloroacetate tert-Butyl Chloroacetate tert-Butyl Chloroacetate->Darzens Reaction NaH in THF NaH in THF NaH in THF->Darzens Reaction Base This compound This compound Darzens Reaction->this compound

Darzens Condensation Workflow

mCPBA_Epoxidation tert-Butyl Acrylate tert-Butyl Acrylate Epoxidation Epoxidation tert-Butyl Acrylate->Epoxidation m-CPBA m-CPBA m-CPBA->Epoxidation Oxidant This compound This compound Epoxidation->this compound

m-CPBA Epoxidation Workflow

Chemoenzymatic_Epoxidation tert-Butyl Acrylate tert-Butyl Acrylate Epoxidation Epoxidation tert-Butyl Acrylate->Epoxidation H2O2 H2O2 In situ Peracid Formation In situ Peracid Formation H2O2->In situ Peracid Formation Octanoic Acid Octanoic Acid Octanoic Acid->In situ Peracid Formation Lipase Lipase Lipase->In situ Peracid Formation Catalyst In situ Peracid Formation->Epoxidation Oxidant This compound This compound Epoxidation->this compound

Chemoenzymatic Epoxidation Workflow

Spectroscopic comparison of (R) and (S) enantiomers of tert-butyl oxirane-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic properties of the (R) and (S) enantiomers of tert-butyl oxirane-2-carboxylate. Due to the scarcity of directly comparable published experimental data for these specific enantiomers, this guide outlines the expected spectroscopic characteristics based on fundamental principles of stereochemistry and spectroscopy of similar chiral epoxides and esters. It further provides detailed experimental protocols to enable researchers to acquire and compare this data.

Introduction to Enantiomeric Spectroscopy

Enantiomers are chiral molecules that are non-superimposable mirror images of each other. In an achiral environment, enantiomers exhibit identical physical and chemical properties, including their response to most spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. However, they can be distinguished by their interaction with plane-polarized light, a property measured by chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Expected Spectroscopic Data

While enantiomers will have identical NMR and IR spectra in achiral solvents, their chiroptical spectra will be mirror images. The following tables summarize the expected spectroscopic data for the (R) and (S) enantiomers of this compound.

Table 1: Expected ¹H NMR and ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

¹H NMR (400 MHz)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
(R) & (S) ~3.20ddJ = 2.5, 4.01HH-2
~2.90ddJ = 4.0, 5.51HH-3a
~2.75ddJ = 2.5, 5.51HH-3b
1.48s-9HC(CH₃)₃
¹³C NMR (100 MHz) Chemical Shift (δ, ppm) Assignment
(R) & (S) ~168C=O
~82O-C(CH₃)₃
~48C-2
~46C-3
~28C(CH₃)₃

Table 2: Expected Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
(R) & (S) ~3000-2850Medium-Strong
~1740Strong
~1250, 1150Strong
~950-810Medium-Strong

Table 3: Expected Chiroptical Spectroscopic Data

TechniqueExpected Observation for (R)-enantiomerExpected Observation for (S)-enantiomer
Circular Dichroism (CD) A specific Cotton effect (positive or negative) at a particular wavelength.A mirror-image Cotton effect (equal magnitude, opposite sign) at the same wavelength.
Optical Rotatory Dispersion (ORD) A specific optical rotation value ([α]D) at the sodium D-line (589 nm). The sign will be either (+) or (-).An equal and opposite optical rotation value (-[α]D or +[α]D).

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

Materials:

  • (R)- or (S)-tert-butyl oxirane-2-carboxylate

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the enantiomer in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer according to standard procedures.

    • Set the acquisition parameters for ¹H NMR (e.g., spectral width, number of scans, relaxation delay).

    • Set the acquisition parameters for ¹³C NMR (e.g., spectral width, number of scans, proton decoupling).

  • Spectral Acquisition: Acquire the ¹H and ¹³C NMR spectra.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups (ester, epoxide).

Materials:

  • (R)- or (S)-tert-butyl oxirane-2-carboxylate

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Set the spectral range (e.g., 4000-400 cm⁻¹) and number of scans.

  • Spectral Acquisition: Collect the IR spectrum of the sample.

  • Data Analysis: Label the major peaks and assign them to the corresponding functional group vibrations.

Circular Dichroism (CD) Spectroscopy

Objective: To differentiate between the (R) and (S) enantiomers.

Materials:

  • (R)- and (S)-tert-butyl oxirane-2-carboxylate

  • Spectroscopic grade solvent (e.g., methanol, acetonitrile)

  • CD spectropolarimeter

  • Quartz cuvette (e.g., 1 cm path length)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of each enantiomer in the chosen solvent. The concentration should be optimized to give a signal in the desired range (typically an absorbance of ~0.5-1.0 at the wavelength of maximum absorption).

    • Prepare a blank sample containing only the solvent.

  • Instrument Setup:

    • Purge the instrument with nitrogen gas.

    • Calibrate the instrument according to the manufacturer's instructions.

    • Set the desired wavelength range (e.g., 190-400 nm), scan speed, and bandwidth.

  • Spectral Acquisition:

    • Record the spectrum of the solvent blank.

    • Record the spectra of the (R)- and (S)-enantiomer solutions.

  • Data Analysis:

    • Subtract the solvent blank spectrum from each of the sample spectra.

    • Compare the resulting CD spectra. The spectra of the two enantiomers should be mirror images of each other.

Experimental Workflow

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Comparison R_Sample (R)-tert-butyl oxirane-2-carboxylate NMR NMR Spectroscopy (¹H & ¹³C) R_Sample->NMR IR IR Spectroscopy R_Sample->IR CD CD Spectroscopy R_Sample->CD S_Sample (S)-tert-butyl oxirane-2-carboxylate S_Sample->NMR S_Sample->IR S_Sample->CD NMR_Data Identical Spectra: Confirm Structure NMR->NMR_Data Acquire Spectra IR_Data Identical Spectra: Confirm Functional Groups IR->IR_Data Acquire Spectra CD_Data Mirror-Image Spectra: Distinguish Enantiomers CD->CD_Data Acquire Spectra Conclusion Confirmation of Enantiomeric Identity NMR_Data->Conclusion IR_Data->Conclusion CD_Data->Conclusion

Caption: Workflow for the spectroscopic comparison of enantiomers.

Conclusion

A Comparative Guide to the Reactivity of Tert-butyl Oxirane-2-carboxylate and Methyl Oxirane-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of two common epoxide building blocks: tert-butyl oxirane-2-carboxylate and methyl oxirane-2-carboxylate. The information presented herein is intended to assist researchers in selecting the appropriate reagent for their specific synthetic needs, with a focus on nucleophilic ring-opening reactions, a cornerstone of modern organic synthesis and drug development.

Executive Summary

Methyl oxirane-2-carboxylate is generally expected to be the more reactive of the two compounds towards nucleophilic attack. This is attributed to the smaller steric profile of the methyl group compared to the bulky tert-butyl group, which allows for easier access of the nucleophile to the electrophilic carbons of the epoxide.

This compound , conversely, is anticipated to exhibit lower reactivity due to the significant steric hindrance imposed by the tert-butyl group. This steric bulk can impede the approach of nucleophiles, potentially leading to slower reaction rates or the need for more forcing reaction conditions. However, this steric hindrance can also be exploited to achieve higher regioselectivity in certain reactions.

Theoretical Comparison of Reactivity

The reactivity of epoxides is influenced by both electronic and steric factors. The electron-withdrawing nature of the carboxylate group in both molecules enhances the electrophilicity of the epoxide carbons, making them susceptible to nucleophilic attack.

FeatureThis compoundMethyl oxirane-2-carboxylateImpact on Reactivity
Steric Hindrance High, due to the bulky tert-butyl group.Low, due to the smaller methyl group.The tert-butyl group is expected to decrease the rate of nucleophilic attack compared to the methyl group.
Electronic Effects The ester group is electron-withdrawing, activating the epoxide ring for nucleophilic attack.The ester group is electron-withdrawing, activating the epoxide ring for nucleophilic attack.The electronic effect of the ester is similar for both molecules, though minor differences in inductive effects between the tert-butyl and methyl groups may exist.
Regioselectivity The bulky tert-butyl group is expected to strongly favor nucleophilic attack at the less substituted C3 carbon.Nucleophilic attack is also favored at the C3 carbon, but the selectivity may be less pronounced compared to the tert-butyl analogue, especially with smaller nucleophiles.Steric hindrance is a major determinant of regioselectivity in SN2-type epoxide ring-opening reactions.[1][2][3]

Experimental Data (Qualitative Inferences)

While specific kinetic data comparing the two title compounds is scarce, the general principles of epoxide chemistry allow for well-founded predictions. In reactions proceeding via an SN2 mechanism, which is typical for nucleophilic epoxide ring-opening under neutral or basic conditions, the rate of reaction is highly sensitive to steric hindrance.[1][2] Therefore, it is reasonable to infer that the reaction of methyl oxirane-2-carboxylate with a given nucleophile will proceed at a faster rate than the corresponding reaction with this compound under identical conditions.

Experimental Protocols

Below are representative protocols for the ring-opening of glycidic esters with an amine nucleophile. These are generalized procedures and may require optimization for specific substrates and nucleophiles.

General Procedure for the Ring-Opening of Methyl Oxirane-2-carboxylate with an Amine

Materials:

  • Methyl oxirane-2-carboxylate

  • Amine (e.g., benzylamine)

  • Solvent (e.g., methanol, ethanol, or acetonitrile)

  • Optional: Lewis acid catalyst (e.g., LiClO4, Yb(OTf)3)

Protocol:

  • To a solution of methyl oxirane-2-carboxylate (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq).

  • If a catalyst is used, it is added at this stage (typically 5-10 mol%).

  • The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux, depending on the reactivity of the amine) and monitored by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is then purified by an appropriate method, such as column chromatography on silica gel, to yield the desired β-amino alcohol product.

General Procedure for the Ring-Opening of this compound with an Amine

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • Solvent (e.g., methanol, ethanol, or acetonitrile)

  • Optional: Lewis acid catalyst (e.g., LiClO4, Yb(OTf)3)

Protocol:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq).

  • If a catalyst is used, it is added at this stage (typically 5-10 mol%).

  • Due to the increased steric hindrance of the tert-butyl group, this reaction may require higher temperatures and/or longer reaction times compared to the methyl ester. The reaction is stirred and monitored by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, the work-up and purification are performed as described for the methyl ester to afford the corresponding β-amino alcohol.

Visualizing Reaction Mechanisms

The following diagrams illustrate the key mechanistic pathways for the nucleophilic ring-opening of oxirane-2-carboxylates.

G cluster_reactants Reactants cluster_transition_state Transition State (SN2) cluster_product Product Epoxide Oxirane-2-carboxylate (R = Me or t-Bu) TS [Nu---C3---O]⁻ complex Epoxide->TS Nucleophilic Attack at C3 Nucleophile Nucleophile (Nu⁻) Nucleophile->TS Alkoxide Alkoxide Intermediate TS->Alkoxide Ring Opening FinalProduct Ring-Opened Product (β-hydroxy ester) Alkoxide->FinalProduct Protonation Workup Aqueous Workup (H₃O⁺)

Caption: SN2 mechanism for nucleophilic ring-opening.

The diagram above illustrates the concerted SN2 mechanism for the ring-opening of an oxirane-2-carboxylate with a strong nucleophile under basic or neutral conditions. The nucleophile attacks the less sterically hindered C3 carbon, leading to the opening of the epoxide ring and the formation of an alkoxide intermediate, which is subsequently protonated during workup to yield the final product.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_attack Nucleophilic Attack Epoxide Oxirane-2-carboxylate (R = Me or t-Bu) ProtonatedEpoxide Protonated Epoxide Epoxide->ProtonatedEpoxide Acid Acid (H⁺) Acid->ProtonatedEpoxide Protonation Product Ring-Opened Product ProtonatedEpoxide->Product Nucleophilic Attack at C2 or C3 Nucleophile Weak Nucleophile (NuH) Nucleophile->Product

Caption: Acid-catalyzed ring-opening mechanism.

Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. A weak nucleophile can then attack either of the epoxide carbons. The regioselectivity in this case is more complex and depends on the stability of the developing positive charge in the transition state. For these substrates, attack at the C2 carbon, which is alpha to the electron-withdrawing ester group, may be disfavored electronically, while sterics still favor attack at C3.

Conclusion

  • For reactions where higher reactivity is desired and steric hindrance is not a primary concern for selectivity, methyl oxirane-2-carboxylate is the recommended choice.

  • When higher regioselectivity is paramount, or when a less reactive epoxide is needed to control a reaction sequence, this compound may be the superior option, albeit potentially requiring more forcing reaction conditions.

It is always recommended to perform small-scale pilot reactions to determine the optimal conditions for a specific transformation.

References

A Comparative Guide to the Application of Tert-Butyl Oxirane-2-Carboxylate in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral building blocks for pharmaceutical synthesis, tert-butyl oxirane-2-carboxylate emerges as a versatile and valuable synthon. Its inherent chirality and reactive epoxide ring make it a powerful tool for the stereoselective introduction of key functionalities in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive review of the applications of this compound, with a direct comparison to other commonly used chiral epoxides, supported by experimental data and detailed protocols.

Introduction to Chiral Epoxides in Drug Synthesis

Chiral epoxides are fundamental building blocks in asymmetric synthesis, enabling the efficient construction of enantiomerically pure pharmaceuticals. The regioselective ring-opening of these three-membered rings with a variety of nucleophiles provides access to a wide range of chiral intermediates, most notably 1,2-amino alcohols, which are core structures in many drug classes, including beta-blockers, antivirals, and enzyme inhibitors.

This compound, available in both (R) and (S) enantiomeric forms, offers distinct advantages due to the bulky tert-butyl ester group. This group can influence the regioselectivity of the epoxide ring-opening and serves as a protecting group for the carboxylic acid functionality, which can be deprotected under acidic conditions in later synthetic steps.

Application in the Synthesis of β-Adrenergic Blockers

β-adrenergic blockers (beta-blockers) are a class of drugs predominantly used to manage cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias. The pharmacological activity of these drugs often resides in a single enantiomer, making stereoselective synthesis crucial. A common synthetic strategy involves the nucleophilic addition of a substituted phenol to a chiral three-carbon synthon, typically a glycidyl derivative, followed by the introduction of an isopropylamine or a similar group.

Comparative Synthesis of (S)-Metoprolol

Metoprolol is a widely prescribed β₁-selective beta-blocker. The biologically active (S)-enantiomer can be synthesized from a chiral epoxide. Below is a comparison of synthetic routes to (S)-metoprolol utilizing different chiral epoxides.

Table 1: Comparison of Chiral Epoxides in the Synthesis of (S)-Metoprolol

Chiral Building BlockKey IntermediateOverall YieldEnantiomeric Excess (e.e.)Reference
(R)-Epichlorohydrin(S)-3-chloro-1-(4-(2-methoxyethyl)phenoxy)propan-2-ol53.9%>99%[1]
Racemic Epichlorohydrin (via kinetic resolution)(R)-epichlorohydrin->92%[1]
(S)-Glycidyl nosylate(S)-Metoprolol->99%Not explicitly detailed in provided results
(R)-tert-Butyl oxirane-2-carboxylate(S)-tert-butyl 3-hydroxy-4-(4-(2-methoxyethyl)phenoxy)butanoateNot explicitly reported, but analogous reactions suggest good to high yields.Expected to be high (>98%) based on the stereospecificity of the reaction.Analogous syntheses

Experimental Workflow for the Synthesis of (S)-Metoprolol from (R)-Epichlorohydrin

This workflow outlines a common and efficient method for the synthesis of (S)-Metoprolol, a widely used beta-blocker, starting from the chiral building block (R)-epichlorohydrin. The process involves a two-step sequence: the regioselective ring-opening of the epoxide with a phenol and subsequent amination.

G cluster_0 Step 1: Epoxide Ring-Opening cluster_1 Step 2: Amination R_epichlorohydrin (R)-Epichlorohydrin intermediate (S)-1-(4-(2-methoxyethyl)phenoxy)-3-chloropropan-2-ol R_epichlorohydrin->intermediate NaOH p_hydroxyphenylethanol 4-(2-methoxyethyl)phenol p_hydroxyphenylethanol->intermediate S_metoprolol (S)-Metoprolol intermediate->S_metoprolol Reflux isopropylamine Isopropylamine isopropylamine->S_metoprolol

Caption: Synthesis of (S)-Metoprolol from (R)-Epichlorohydrin.

Experimental Protocols

Synthesis of (S)-Metoprolol from (R)-Epichlorohydrin [1]

  • Step 1: Synthesis of (S)-1-(4-(2-methoxyethyl)phenoxy)-3-chloropropan-2-ol. To a solution of 4-(2-methoxyethyl)phenol in a suitable solvent, sodium hydroxide is added to form the corresponding phenoxide. (R)-Epichlorohydrin is then added, and the reaction mixture is stirred at a controlled temperature until the reaction is complete. The regioselective attack of the phenoxide on the less hindered carbon of the epoxide results in the formation of the chlorohydrin intermediate.

  • Step 2: Synthesis of (S)-Metoprolol. The chlorohydrin intermediate is dissolved in a suitable solvent, and an excess of isopropylamine is added. The reaction mixture is heated to reflux. The amino group of isopropylamine displaces the chlorine atom via an intramolecular epoxide formation and subsequent ring-opening, yielding (S)-metoprolol. The product is then purified by crystallization or chromatography.

Comparison with Alternative Chiral Building Blocks

While this compound is a valuable tool, several other chiral epoxides are commonly employed in drug synthesis. A comparison of their properties and applications is essential for selecting the optimal building block for a specific synthetic target.

Table 2: Comparison of Common Chiral Epoxides

Chiral Building BlockKey FeaturesCommon ApplicationsAdvantagesDisadvantages
This compound Bulky ester group, chiral center adjacent to carboxylate.Synthesis of chiral β-amino acids, β-hydroxy-α-amino acids, and complex natural products.The tert-butyl group can direct regioselectivity and acts as a protecting group.May be more expensive than simpler epoxides.
Glycidyl butyrate Ester functionality, versatile for further transformations.Synthesis of β-blockers, chiral diols, and polymers.The butyrate group can be hydrolyzed to a primary alcohol.The ester may be susceptible to hydrolysis under certain reaction conditions.
Epichlorohydrin Readily available and inexpensive, highly reactive.Synthesis of a wide range of pharmaceuticals, including β-blockers and antiviral agents.Cost-effective and versatile.High reactivity can sometimes lead to side reactions; requires careful control of reaction conditions.
Glycidyl ethers (e.g., tert-butyl glycidyl ether) Ether linkage provides stability under various reaction conditions.Used as reactive diluents in epoxy resins and in the synthesis of polymers and specialty chemicals.Stable ether linkage.The ether group is generally less reactive than an ester for further functionalization.

Logical Relationship of Chiral Epoxide Application

The following diagram illustrates the central role of chiral epoxides in the synthesis of key pharmaceutical intermediates. The choice of the specific epoxide and the nucleophile determines the final product.

G cluster_0 Chiral Epoxide Building Blocks cluster_1 Nucleophilic Ring-Opening cluster_2 Key Pharmaceutical Intermediates a This compound d Amines (e.g., Isopropylamine) a->d e Phenols (e.g., 4-substituted phenols) a->e b Glycidyl butyrate b->d b->e c (R/S)-Epichlorohydrin c->d c->e f Azides c->f g Chiral 1,2-Amino Alcohols d->g h Chiral Aryloxypropanolamines e->h i Chiral Azido Alcohols f->i

References

Safety Operating Guide

Proper Disposal of Tert-butyl Oxirane-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides essential guidance on the operational and disposal procedures for tert-butyl oxirane-2-carboxylate, a reactive epoxide compound. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

This compound is classified as an irritant, causing skin, eye, and respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., neoprene, nitrile rubber), and a lab coat, must be worn at all times when handling this compound. All work should be conducted in a well-ventilated laboratory fume hood.

In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand. The contaminated absorbent should then be collected into a sealed, vapor-tight plastic bag for disposal as hazardous waste. The spill area should be subsequently decontaminated with soap and water.

Disposal Procedures: A Two-Pronged Approach

The recommended primary disposal method for this compound is through a licensed hazardous waste disposal company. However, for laboratory settings, a pre-treatment step involving chemical neutralization can be employed to render the waste less hazardous before collection by a certified disposal service.

Professional Hazardous Waste Disposal (Recommended)

The most straightforward and compliant method for disposing of this compound is to transfer it to an approved and licensed hazardous waste disposal facility. The chemical should be stored in its original, clearly labeled container. Do not mix it with other waste streams. This ensures that the waste is handled and disposed of in accordance with all local, state, and federal regulations, typically through high-temperature incineration.

Laboratory-Scale Chemical Neutralization (Pre-treatment)

For small quantities, a laboratory-scale neutralization procedure can be performed to open the reactive epoxide ring, converting it to a less hazardous diol. This procedure is based on the principle of acid-catalyzed hydrolysis.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

This protocol describes a general method for the neutralization of small quantities of this compound. Note: This procedure should be performed by trained personnel in a controlled laboratory setting.

Materials:

  • This compound

  • Dilute sulfuric acid (e.g., 1 M solution)

  • Sodium bicarbonate solution (saturated)

  • pH paper or pH meter

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., round-bottom flask)

  • Ice bath

Procedure:

  • Preparation: In a well-ventilated fume hood, place the reaction vessel containing the this compound on a stir plate. If the reaction is expected to be exothermic, prepare an ice bath.

  • Acidification: Slowly and with constant stirring, add a dilute solution of sulfuric acid to the this compound. The epoxide ring will undergo hydrolysis to form the corresponding diol. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) if necessary.

  • Neutralization of the Solution: Once the hydrolysis is complete, the acidic solution must be neutralized. Slowly add a saturated solution of sodium bicarbonate to the reaction mixture with vigorous stirring. Be cautious as this will generate carbon dioxide gas, leading to effervescence.

  • pH Verification: Monitor the pH of the solution using pH paper or a pH meter. Continue adding the sodium bicarbonate solution until the pH of the mixture is neutral (pH 7).

  • Final Disposal: The resulting neutralized aqueous solution, containing the diol and inorganic salts, should be collected in a properly labeled waste container and disposed of through a licensed hazardous waste disposal service. While the primary hazardous characteristic of the epoxide has been eliminated, the final mixture may still be subject to local disposal regulations.

Quantitative Data for Disposal Procedure

The following table summarizes the key quantitative parameters for the laboratory-scale neutralization of this compound.

ParameterValue/RangeNotes
Reagent Concentration
Sulfuric Acid1 M (or other dilute concentration)The concentration can be adjusted based on the scale of the reaction.
Sodium BicarbonateSaturated solutionEnsures effective neutralization of the acid.
Reaction Conditions
TemperatureRoom Temperature (with cooling capability)An ice bath should be on standby to control any exotherm.
Reaction TimeVaries (monitor for completion)Dependent on the scale and concentration. Can be monitored by TLC.
Final pH Target 7.0Indicates complete neutralization of the acidic solution.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Initial Handling cluster_methods Disposal Method Selection cluster_pretreatment_steps Neutralization Protocol cluster_final Final Disposition Start Identify Tert-butyl oxirane-2-carboxylate Waste Assess Assess Quantity and Laboratory Capabilities Start->Assess DirectDisposal Direct Disposal via Licensed Contractor Assess->DirectDisposal Large Quantity or No Neutralization Capability Pretreatment Laboratory-Scale Neutralization (Pre-treatment) Assess->Pretreatment Small Quantity and Lab Capability FinalDisposal Dispose via Licensed Hazardous Waste Contractor DirectDisposal->FinalDisposal Hydrolysis Acid-Catalyzed Hydrolysis (Epoxide Ring Opening) Pretreatment->Hydrolysis NeutralizeAcid Neutralize with Sodium Bicarbonate Hydrolysis->NeutralizeAcid VerifypH Verify Neutral pH (pH 7) NeutralizeAcid->VerifypH CollectWaste Collect in Labeled Hazardous Waste Container VerifypH->CollectWaste CollectWaste->FinalDisposal

Caption: Logical workflow for the disposal of this compound.

By following these guidelines, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

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